Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
Description
The exact mass of the compound this compound is 285.06127767 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-4-3-7(13(14,15)16)5-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGPSFWOMJQSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371907 | |
| Record name | Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71083-01-7, 26893-12-9 | |
| Record name | Ethyl 1,4-dihydro-4-oxo-6-(trifluoromethyl)-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 26893-12-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies and the known biological activities of related compounds, this document serves as a foundational resource for researchers exploring the potential of this molecule.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. The introduction of a trifluoromethyl group, as in the case of this compound, can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[2] This guide will delve into the synthesis, potential biological activities, and analytical characterization of this specific quinoline derivative.
Physicochemical Properties and Safety Information
A thorough understanding of the compound's properties is essential for its safe handling and effective use in research.
| Property | Value | Source |
| CAS Number | 26893-12-9 | PubChem[3] |
| Molecular Formula | C₁₃H₁₀F₃NO₃ | PubChem[3] |
| Molecular Weight | 285.22 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| Appearance | White to off-white solid (predicted) | --- |
| Solubility | Soluble in DMSO and other polar organic solvents (predicted) | --- |
Safety and Hazard Information:
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Synthesis Pathway: The Gould-Jacobs Reaction
The most logical and established synthetic route to this compound is the Gould-Jacobs reaction.[4] This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinoline ring system.
Proposed Synthesis Workflow
Caption: Proposed Gould-Jacobs synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the synthesis of structurally related quinoline derivatives, particularly the 7-(trifluoromethyl) isomer.[5] Optimization may be required to achieve the best results.
Step 1: Condensation of 4-(Trifluoromethyl)aniline and Diethyl Ethoxymethylenemalonate
-
In a round-bottom flask, combine 4-(trifluoromethyl)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1-1.2 equivalents).
-
Heat the mixture with stirring at 120-130°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.
-
Upon completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the intermediate, diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate. This intermediate can be optionally isolated or used directly in the next step.
Step 2: Thermal Cyclization
-
To the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to approximately 250-260°C with vigorous stirring. The progress of the cyclization should be monitored by TLC.
-
Maintain this temperature for 30-60 minutes, or until the reaction is complete.
-
After cooling to room temperature, the product, this compound, is expected to precipitate from the solvent.
-
The solid product can be collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling solvent, and then dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Potential Biological Activities and Research Directions
While specific biological data for this compound is not yet widely published, the quinoline scaffold is a well-known pharmacophore with a broad range of activities. Based on the activities of structurally similar compounds, several promising research avenues can be explored.
Kinase Inhibition and Anticancer Potential
Numerous quinoline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[6] The 6-(trifluoromethyl)quinoline moiety, in particular, has been incorporated into compounds designed as kinase inhibitors.[7]
Potential Kinase Targets and Signaling Pathways
Caption: Potential kinase inhibition and downstream cellular effects.
Proposed Experimental Workflow for Biological Evaluation:
-
In Vitro Kinase Profiling: Screen the compound against a panel of cancer-relevant kinases to identify potential targets.
-
Cell-Based Proliferation Assays: Evaluate the antiproliferative activity against a panel of cancer cell lines (e.g., breast, colon, lung).
-
Mechanism of Action Studies: If significant antiproliferative activity is observed, further studies can be conducted to elucidate the mechanism, such as cell cycle analysis, apoptosis assays, and western blotting for key signaling proteins.
Antimicrobial and Other Potential Activities
Quinolone derivatives are famous for their antibacterial properties. While the primary structural features for antibacterial activity are often different from those in this compound, it is still worthwhile to screen for activity against a panel of bacterial and fungal strains. Additionally, various quinoline derivatives have shown potential as anti-inflammatory, antiviral, and antiparasitic agents.
Quality Control and Characterization
Robust analytical methods are crucial for confirming the identity, purity, and stability of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary technique for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, the ethyl ester group (a quartet and a triplet), and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons will be diagnostic for the 6-substituted pattern.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments. The signals for the trifluoromethyl group (a quartet) and the carbonyl carbons of the ester and quinolone ring will be key features.
-
¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the trifluoromethyl group.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity of the compound.
-
Method: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid, can be used for elution.
-
Detection: UV detection at a wavelength where the quinoline chromophore absorbs strongly (e.g., around 254 nm or 330 nm) is recommended.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound.
-
Technique: Electrospray ionization (ESI) is a common method for this type of molecule.
-
Expected Ion: The protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 286.06 would be expected in the positive ion mode.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis via the well-established Gould-Jacobs reaction provides a reliable route for its preparation. While specific biological data is currently limited, the known activities of related quinoline derivatives strongly suggest its potential as a kinase inhibitor and anticancer agent. The information and proposed experimental workflows in this guide provide a solid foundation for researchers to unlock the full potential of this intriguing molecule in drug discovery and development.
References
-
He, J. F., Yun, L. H., Yang, R. F., Xiao, Z. Y., Cheng, J. P., Zhou, W. X., & Zhang, Y. X. (2005). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. Bioorganic & medicinal chemistry letters, 15(12), 2980–2985. [Link]
-
Mahdizadeh, H., Edraki, N., Khoshneviszadeh, M., Dastanpour, A., & Firuzi, O. (2018). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian journal of basic medical sciences, 21(9), 936–943. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2737196, this compound. Retrieved January 6, 2026 from [Link].
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
- Royal Society of Chemistry. (2019).
-
Alchem Pharmtech. (n.d.). CAS 26893-12-9 | this compound. Retrieved January 6, 2026, from [Link]
-
Wikipedia contributors. (2023, December 19). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved 03:32, January 6, 2026, from [Link]
-
Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Retrieved January 6, 2026, from [Link]
- J. Org. Chem. 1997, 62, 7512-7515.
-
J&K Scientific. (n.d.). Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | 85418-82-2. Retrieved January 6, 2026, from [Link]
-
Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2022). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Future medicinal chemistry, 14(3), 169–185. [Link]
-
Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 20(16), 1981–1991. [Link]
- Saeed, A., AlNeyadi, S. S., & Abdou, I. M. (2024). Insights into Quinoline Schiff Bases as Anticancer Agents.
-
El-Gohary, N. S., & Shaaban, M. I. (2017). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Bioorganic & medicinal chemistry, 25(15), 4046–4057. [Link]
- Musso, L., Dall'Angelo, S., Cincinelli, R., Pieraccini, S., Sola, F., Pezzetta, D., ... & Artali, R. (2019). Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride. Molecules, 24(12), 2275.
-
SpectraBase. (n.d.). 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (6-fluoro-benzothiazol-2-yl)-amide. Retrieved January 6, 2026, from [Link]
- Mallon, R., Feldberg, L., Kim, S., Collins, K., Wojciechowicz, D., Kohler, C., ... & Berger, D. (2004). Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. Molecular cancer therapeutics, 3(6), 755–762.
- George, A. (2005). HPLC methods for recently approved pharmaceuticals. John Wiley & Sons.
-
Geronikaki, A., Eleftheriou, P., & Vicini, P. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules (Basel, Switzerland), 26(16), 4983. [Link]
-
Reddy, J. R. C., Kumar, G. S., & Rao, B. V. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & medicinal chemistry letters, 26(2), 586–591. [Link]
- Google Patents. (1990). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
-
Khandelwal, A., & Singh, R. P. (2014). An Unexpected Incident with 4-Trifluoromethylaniline. Organic Process Research & Development, 18(9), 1153–1156. [Link]
- Royal Society of Chemistry. (2019).
-
A173230 - Lab Chemicals. (n.d.). ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate. Retrieved January 6, 2026, from [Link]
- Al-Warhi, T., Al-Salahi, R., & Bakr, R. B. (2021). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)
-
BioLINCC. (2014). Development of a Novel Automated Screening Method for Detection of FVIII Inhibitors. Retrieved January 6, 2026, from [Link]
Sources
- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. This compound | C13H10F3NO3 | CID 2737196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, CasNo.26893-12-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
Physicochemical properties of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Physicochemical Profiling
In the landscape of modern drug discovery, the adage "a potent molecule is not always a successful drug" has never been more resonant. The journey from a promising hit compound to a clinically effective therapeutic is governed by a complex interplay of pharmacodynamics and pharmacokinetics, the latter being dictated by the molecule's fundamental physicochemical properties.[1][2] These properties—such as solubility, lipophilicity, and stability—are the primary determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and safety.[3][4][5]
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound belonging to the quinoline class. Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to their diverse pharmacological activities, including antimicrobial, antimalarial, and anticancer effects.[6][7][8] The incorporation of a trifluoromethyl (-CF3) group, as in this specific molecule, is a common strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity.
This document serves as a foundational resource for researchers, offering a detailed examination of the known and predicted physicochemical characteristics of this compound, standardized protocols for their experimental determination, and insights into the causal relationships between these properties and their implications for drug development.
Molecular Identity and Structural Features
A precise understanding of a compound's structure is the cornerstone of all subsequent physicochemical analysis.
-
IUPAC Name: this compound
-
Tautomerism: It is critical to recognize that this compound exists in equilibrium with its keto tautomer, ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate. The 4-hydroxyquinoline form is often favored in representations, but the 4-quinolone tautomer can be significant, influencing its hydrogen bonding capabilities and crystal packing.
-
CAS Number: 26893-12-9[9]
-
Molecular Formula: C₁₃H₁₀F₃NO₃[9]
-
Molecular Weight: 285.22 g/mol [9]
Chemical Structure:
Synthetic Pathway: The Gould-Jacobs Reaction
The synthesis of 4-hydroxyquinoline-3-carboxylates is classically achieved via the Gould-Jacobs reaction. This thermal cyclization method provides a reliable route to the quinoline core. The synthesis of the title compound logically proceeds from 4-(trifluoromethyl)aniline.
Step-by-Step Synthesis Protocol
-
Condensation: 4-(Trifluoromethyl)aniline is reacted with diethyl ethoxymethylenemalonate (DEEM). This step is typically performed neat (without solvent) and heated to approximately 120-140 °C for 1-2 hours.[10] This forms the intermediate enamine, diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate.
-
Cyclization: The reaction mixture is then added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether. The temperature is raised to ~250 °C for 1-2 hours to induce thermal cyclization.[10]
-
Work-up and Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed thoroughly with hexane to remove the high-boiling solvent, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Synthesis Workflow Diagram
Caption: Workflow for the Gould-Jacobs synthesis of the title compound.
Core Physicochemical Properties
The following table summarizes the key physicochemical data for this compound. This data is a blend of computed values from reliable databases and experimental values reported for closely related isomers, providing a robust profile for initial assessment.
| Property | Value / Observation | Source | Significance in Drug Development |
| Physical State | Expected to be a white to off-white crystalline solid. | Analog Comparison | Purity assessment, handling, and formulation considerations. |
| Melting Point | >300 °C (predicted) | [11] | High melting point suggests a stable crystal lattice and low aqueous solubility. |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO, DMF. | Structural Analogy | Critical for bioavailability. Poor aqueous solubility is a major hurdle for oral drug delivery.[2] |
| Lipophilicity (XLogP3) | 2.9 | [9] | A key indicator of membrane permeability and potential for off-target effects. This value is within the "drug-like" range.[1][4] |
| pKa (Predicted) | ~5-6 (acidic, -OH), ~1-2 (basic, N) | Structural Analogy | Governs solubility and ionization state at physiological pH, impacting absorption and receptor interaction. |
| Polar Surface Area | 55.4 Ų | [9] | Influences membrane permeability and interactions with biological targets. |
Spectroscopic and Analytical Characterization
Spectroscopic data provides unambiguous confirmation of molecular structure and is essential for quality control.
-
¹H NMR Spectroscopy: Expected signals would include a triplet and quartet for the ethyl ester protons (CH₃ ~1.3 ppm, CH₂ ~4.3 ppm). Aromatic protons on the quinoline core would appear between 7.5 and 8.8 ppm, showing characteristic splitting patterns influenced by the trifluoromethyl group. The acidic proton (OH or NH) may appear as a broad singlet at high chemical shift (>10 ppm) in a solvent like DMSO-d₆.[10][12]
-
¹³C NMR Spectroscopy: Key signals include the ester carbonyl (~165 ppm), the quinolone carbonyl (~175 ppm), carbons of the aromatic rings (110-150 ppm), and the characteristic quartet for the -CF₃ carbon (J_CF ~275 Hz).[13]
-
Infrared (IR) Spectroscopy: Expected characteristic absorption bands include: ~3400-3000 cm⁻¹ (broad, O-H/N-H stretching), ~1720 cm⁻¹ (C=O stretch, ester), ~1660 cm⁻¹ (C=O stretch, quinolone), and strong bands between 1350-1100 cm⁻¹ (C-F stretching).[14][15]
-
UV-Vis Spectroscopy: The quinoline scaffold is a strong chromophore. In a solvent like methanol or ethanol, the compound is expected to exhibit multiple absorption maxima between 250 and 350 nm, corresponding to π-π* transitions within the aromatic system.[13][16]
Experimental Protocols for Physicochemical Profiling
Trustworthy data is built on robust and validated experimental protocols. The following sections detail standardized methodologies for determining the critical properties of this compound.
Aqueous Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility.
-
Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Stability Assessment: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[17]
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel:
-
Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60 °C.
-
Base Hydrolysis: Mix with 0.1 M NaOH and incubate at 60 °C.
-
Oxidative Stress: Mix with 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Incubate the stock solution at 60 °C.
-
Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.
-
-
Time Points: Take samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile). Compare the chromatograms to identify degradation products and quantify the loss of the parent compound.
Forced Degradation Workflow Diagram
Caption: Workflow for a standard forced degradation study.
Applications and Strategic Context in Drug Development
This compound is not merely a chemical entity but a strategic building block for drug discovery.[18][19]
-
Scaffold for Library Synthesis: Its core structure can be readily functionalized at multiple positions (e.g., the 4-hydroxy group can be alkylated) to generate libraries of novel compounds for high-throughput screening.
-
Antimicrobial and Anticancer Research: The quinoline nucleus is a well-established pharmacophore in antimicrobial and anticancer agents.[6][7] This compound serves as a valuable starting material for the synthesis of potent inhibitors targeting various enzymes and receptors in these disease areas.
-
Fragment-Based Drug Design (FBDD): The quinoline core can act as a high-affinity fragment that can be elaborated upon to build more potent and selective drug candidates.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be observed.
-
Hazard Identification: The compound is classified as harmful if swallowed, harmful in contact with skin, and may cause skin, eye, and respiratory irritation.[9]
-
Recommended Precautions:
-
Always handle in a well-ventilated area or a chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for complete handling and disposal information.
-
Conclusion
This compound is a compound of significant interest in medicinal chemistry. Its physicochemical profile—characterized by high melting point, poor aqueous solubility, and drug-like lipophilicity—presents both opportunities and challenges for drug development. The trifluoromethyl group enhances its potential as a metabolically stable scaffold, while its low solubility necessitates careful formulation strategies. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to reliably synthesize, characterize, and evaluate this compound and its derivatives, paving the way for the discovery of next-generation therapeutics.
References
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- Importance of Physicochemical Properties In Drug Discovery. PharmaTutor.
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. LinkedIn.
- What are the physicochemical properties of drug? LookChem.
- Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
- Ethyl 3-(2-ethoxy-2-oxoethoxy)-6-(trifluoromethyl)furo[3,2-c]quinoline-2-carboxylate. ResearchGate.
-
This compound. PubChem. Available at: [Link]
- ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis. ChemicalBook.
- Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
- Supporting Information - Ionic liquid grafted onto graphene oxide as a new multifunctional heterogeneous catalyst. The Royal Society of Chemistry.
-
Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. PubMed. Available at: [Link]
- A few quinoline derivatives in clinical use. ResearchGate.
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. Available at: [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. Available at: [Link]
-
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. J&K Scientific. Available at: [Link]
- Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate.
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. Available at: [Link]
- Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. ResearchGate.
Sources
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the physicochemical properties of drug? [lookchem.com]
- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. fiveable.me [fiveable.me]
- 6. Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 9. This compound | C13H10F3NO3 | CID 2737196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 11. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE | 391-02-6 [amp.chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. beilstein-archives.org [beilstein-archives.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. jk-sci.com [jk-sci.com]
- 19. chemimpex.com [chemimpex.com]
Elucidating the Molecular Architecture of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate: A Technical Guide
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's structure is a foundational pillar upon which all subsequent research is built. The quinoline scaffold is of particular interest due to its prevalence in a wide array of therapeutic agents, including those with antibacterial, antimalarial, and anticancer properties.[1][2][3] This in-depth technical guide provides a comprehensive walkthrough of the structure elucidation of a specific quinoline derivative, Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, a compound with significant potential in medicinal chemistry.[4][5][6] This guide is designed to not only present the analytical data but to also provide the strategic reasoning behind the application of various spectroscopic techniques, ensuring a robust and self-validating approach to structural confirmation.
The Strategic Synthesis: The Gould-Jacobs Reaction
The journey to elucidating a structure begins with its synthesis. The most logical and widely employed method for constructing the 4-hydroxyquinoline core of the target molecule is the Gould-Jacobs reaction.[1][7][8] This venerable yet powerful reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1]
Protocol: Gould-Jacobs Synthesis of this compound
-
Condensation: 4-(Trifluoromethyl)aniline is reacted with diethyl ethoxymethylenemalonate (DEEM). This step is typically performed by heating the neat mixture at temperatures ranging from 100-130 °C.[1] The reaction proceeds via a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the stable anilidomethylenemalonate intermediate.[1]
-
Thermal Cyclization: The intermediate is then subjected to high temperatures (typically >250 °C) in a high-boiling point solvent such as Dowtherm A to facilitate a 6-electron electrocyclization.[8][9] This intramolecular reaction forges the quinoline ring system.
-
Isolation and Purification: Upon cooling, the product precipitates from the reaction mixture. It can then be isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.[10]
The choice of 4-(trifluoromethyl)aniline as the starting material is crucial as it dictates the position of the trifluoromethyl group at the 6-position of the final quinoline ring.
Caption: Workflow of the Gould-Jacobs synthesis.
Spectroscopic Interrogation: A Multi-faceted Approach
With the target compound synthesized, the next critical phase is to confirm its molecular structure through a battery of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering the first crucial piece of evidence for its identity. For this compound (C₁₃H₁₀F₃NO₃), the expected molecular weight can be readily calculated.
| Property | Value |
| Molecular Formula | C₁₃H₁₀F₃NO₃ |
| Monoisotopic Mass | 285.0613 g/mol |
| Average Mass | 285.22 g/mol |
Data sourced from PubChem CID 2737196[11]
High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the elemental composition of the molecule with high accuracy. For a positional isomer, Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, the calculated HRMS m/z for C₁₃H₁₀NO₃F₃ was 286.0686, with a found value of 286.0691, demonstrating the precision of this technique.[9] A similar result would be expected for the 6-trifluoromethyl isomer.
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| O-H Stretch (hydroxyl) | 3400-3200 (broad) | The 4-hydroxy group will exhibit a broad absorption band due to hydrogen bonding. |
| C-H Stretch (aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the quinoline ring. |
| C-H Stretch (aliphatic) | 3000-2850 | Stretching vibrations of the C-H bonds in the ethyl group. |
| C=O Stretch (ester) | 1735-1700 | The carbonyl group of the ethyl ester at the 3-position will show a strong absorption in this region. |
| C=O Stretch (keto-enol) | 1660-1640 | The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-oxo form. This keto form will exhibit a carbonyl stretch at a lower wavenumber due to conjugation and hydrogen bonding.[7] |
| C=C and C=N Stretches | 1620-1450 | Multiple bands corresponding to the stretching vibrations within the quinoline ring system. |
| C-F Stretch (trifluoromethyl) | 1350-1150 | The strong C-F bonds of the trifluoromethyl group will give rise to intense absorption bands in this region. |
| C-O Stretch (ester) | 1300-1000 | Stretching vibrations of the C-O bonds of the ethyl ester. |
The presence of these characteristic peaks provides strong evidence for the key functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the following proton signals are predicted:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -OH | 12.0 - 13.0 | singlet | - | The acidic proton of the 4-hydroxy group, often broad and downfield due to hydrogen bonding with the adjacent carbonyl group. For a similar compound, this peak was observed at 12.51 ppm.[9] |
| H-2 | ~8.7 | singlet | - | This proton is on a carbon adjacent to the nitrogen atom and the ester group, leading to significant deshielding. A similar proton in a related structure appeared at 8.70 ppm.[9] |
| H-5 | ~8.4 | doublet | ~2 | This proton is ortho to the electron-withdrawing trifluoromethyl group and will appear as a doublet due to coupling with H-7. It is expected to be the most downfield of the aromatic protons on the benzene ring. |
| H-8 | ~8.0 | doublet | ~9 | This proton is ortho to the ring junction and will appear as a doublet due to coupling with H-7. |
| H-7 | ~7.8 | doublet of doublets | ~9, ~2 | This proton is coupled to both H-8 and H-5, resulting in a doublet of doublets. |
| -OCH₂CH₃ | ~4.3 | quartet | ~7 | The methylene protons of the ethyl ester are adjacent to an oxygen atom and are split into a quartet by the neighboring methyl protons. A similar group in a related compound was observed at 4.24 ppm.[9] |
| -OCH₂CH₃ | ~1.3 | triplet | ~7 | The methyl protons of the ethyl ester are split into a triplet by the adjacent methylene protons. A similar group in a related compound was observed at 1.29 ppm.[9] |
Predicted chemical shifts are based on the analysis of structurally similar compounds.[9][12]
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a series of single peaks for each unique carbon atom.
Predicted ¹³C NMR Chemical Shifts:
-
C=O (ester): ~165-170 ppm
-
C-4 (C-OH): ~175-180 ppm (in the keto tautomer)
-
Aromatic Carbons: 110-150 ppm (The carbon bearing the CF₃ group will be a quartet in the proton-coupled spectrum due to C-F coupling)
-
CF₃: ~120-125 ppm (quartet)
-
-OCH₂CH₃: ~60 ppm
-
-OCH₂CH₃: ~14 ppm
The precise assignment of the aromatic carbons can be further confirmed using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate protons with the carbons they are directly attached to or are 2-3 bonds away from, respectively.
The Integrated Approach to Structure Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The proposed structure of this compound is validated through a logical, self-reinforcing workflow.
Caption: Integrated workflow for structure elucidation.
This systematic approach, starting from a logical synthesis and proceeding through a multi-technique spectroscopic analysis, ensures the unambiguous determination of the molecular structure of this compound. This foundational knowledge is paramount for any further investigation into its potential applications in drug discovery and development.
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]
-
The Royal Society of Chemistry. Supporting Information - Nanocrystalline CdS thin film. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. [Link]
-
The Royal Society of Chemistry. Supporting Information - Ionic liquid grafted onto graphene oxide. [Link]
-
Bentham Science. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]
-
PubChem. This compound. [Link]
-
Supporting Information. [Link]
-
PubMed. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]
-
ResearchGate. Ethyl 3-(2-ethoxy-2-oxoethoxy)-6-(trifluoromethyl)furo[3,2-c]quinoline-2-carboxylate. [Link]
-
PubChemLite. This compound (C13H10F3NO3). [Link]
-
National Institutes of Health. Application of Quinoline Ring in Structural Modification of Natural Products. [Link]
-
Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. benthamscience.com [benthamscience.com]
- 5. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 10. ablelab.eu [ablelab.eu]
- 11. This compound | C13H10F3NO3 | CID 2737196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Spectroscopic data for Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of this compound. Designed for researchers and drug development professionals, this document emphasizes the interpretation of spectral data, the rationale behind experimental choices, and the integration of multiple analytical techniques to ensure structural confirmation.
Introduction and Significance
This compound, with CAS Number 26893-12-9, is a heterocyclic compound belonging to the quinoline class.[1] Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of pharmacologically active compounds, exhibiting activities such as antimalarial, anticancer, and antibacterial properties.[2] The presence of a trifluoromethyl (-CF₃) group, a common bioisostere in modern drug design, can significantly enhance metabolic stability and binding affinity. Accurate structural confirmation through spectroscopy is the foundational step for any further research, including biological screening and structure-activity relationship (SAR) studies.
Compound Profile:
| Identifier | Value |
|---|---|
| IUPAC Name | ethyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate[3] |
| Molecular Formula | C₁₃H₁₀F₃NO₃[3][4] |
| Molecular Weight | 285.22 g/mol [1][3] |
| Monoisotopic Mass | 285.06127767 Da[3][4] |
| CAS Number | 26893-12-9[1][3] |
Molecular Structure and Key Features
The molecule consists of a quinoline bicyclic system, which exists in a tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms. The 4-quinolone tautomer is generally predominant. Substituents include an ethyl carboxylate group at position 3 and a trifluoromethyl group at position 6.
Caption: Chemical structure of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a deuterated solvent like DMSO-d₆ is preferred to observe the exchangeable N-H and O-H protons.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical shifts of nearby aromatic protons, causing them to shift downfield.[5]
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.5 | Singlet, broad | 1H | N-H | Acidic proton on the quinolone nitrogen, often broad. |
| ~8.7 | Singlet | 1H | H-2 | Proton at C2, adjacent to the heterocyclic nitrogen. |
| ~8.4 | Doublet (d) | 1H | H-5 | Aromatic proton ortho to the -CF₃ group, deshielded. |
| ~8.0 | Doublet (d) | 1H | H-7 | Aromatic proton meta to the -CF₃ group. |
| ~7.7 | Doublet (d) | 1H | H-8 | Aromatic proton para to the -CF₃ group. |
| 4.25 | Quartet (q) | 2H | -OCH₂CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |
| 1.30 | Triplet (t) | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |
Note: The hydroxyl proton (4-OH) is often not observed or appears as a very broad signal due to tautomerism and exchange with the N-H proton and solvent.[5]
Caption: Distinct proton environments for ¹H NMR analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms. A key feature is the signal for the trifluoromethyl carbon, which appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).[5]
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~175 | C-4 (C=O) | Carbonyl carbon of the quinolone ring. |
| ~167 | Ester C=O | Carbonyl carbon of the ethyl ester group. |
| ~145 | C-8a | Quaternary carbon at the ring junction. |
| ~140 | C-2 | Aromatic CH adjacent to nitrogen. |
| ~135 | C-7 | Aromatic CH. |
| ~128 (q) | C-6 | Aromatic carbon attached to the -CF₃ group, shows quartet splitting (²JCF). |
| ~124 (q) | C-CF₃ | Trifluoromethyl carbon, appears as a strong quartet (¹JCF). |
| ~122 | C-5 | Aromatic CH. |
| ~118 | C-8 | Aromatic CH. |
| ~115 | C-4a | Quaternary carbon at the ring junction. |
| ~105 | C-3 | Quaternary carbon bearing the ester group. |
| ~61 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |
| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| 3400-3200 (broad) | N-H Stretch | Amide (quinolone) | Indicates the N-H bond in the quinolone tautomer. |
| 3100-3000 | C-H Stretch | Aromatic | Confirms the presence of the quinoline ring system. |
| 2980-2850 | C-H Stretch | Aliphatic | Corresponds to the C-H bonds of the ethyl group. |
| ~1725 | C=O Stretch | Ester | Characteristic sharp absorption for the ester carbonyl. |
| ~1650 | C=O Stretch | Amide (quinolone) | Carbonyl of the 4-quinolone ring, at a lower frequency due to conjugation. |
| 1600-1450 | C=C/C=N Stretch | Aromatic Ring | Skeletal vibrations of the quinoline ring. |
| 1300-1100 (strong) | C-F Stretch | Trifluoromethyl | Strong, characteristic bands confirming the -CF₃ group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.
-
Molecular Ion (M⁺): For C₁₃H₁₀F₃NO₃, the expected monoisotopic mass is 285.06, leading to a prominent molecular ion peak at m/z = 285 . High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
-
Key Fragmentation: The molecule is expected to fragment in predictable ways. The loss of the ethoxy radical (-•OCH₂CH₃) from the ester group is a common pathway.
Caption: A plausible fragmentation pathway in EI-MS.
Standardized Experimental Protocols
To ensure data is reproducible and of high quality, standardized protocols are essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of high-purity DMSO-d₆. The choice of DMSO-d₆ is critical for dissolving the polar compound and for observing exchangeable N-H protons without D₂O exchange.
-
Instrument Setup (500 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for narrow, symmetrical peaks.
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. Set a relaxation delay (D1) of 5 seconds to allow for full relaxation of quaternary carbons, ensuring more accurate integration. Acquire 1024-2048 scans for a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ 39.52 ppm).
FT-IR Spectroscopy Protocol
-
Method: Use the Attenuated Total Reflectance (ATR) method for rapid, solid-state analysis.
-
Sample Preparation: Place a small, powdered amount of the sample directly on the ATR crystal (e.g., diamond).
-
Data Acquisition: Record a background spectrum of the clean ATR crystal. Then, record the sample spectrum from 4000 to 400 cm⁻¹. Typically, 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The spectrum is automatically ratioed against the background. Perform a baseline correction if necessary.
Mass Spectrometry Protocol (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography (LC): Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to ensure the compound is well-resolved and enters the mass spectrometer as a sharp peak. Formic acid is used to promote protonation for positive ion mode analysis.
-
Mass Spectrometry (MS):
-
Ionization Source: Use Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺ at m/z 286.
-
Analyzer: Use a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap to obtain an accurate mass measurement, which can confirm the elemental formula to within a few parts per million (ppm).
-
MS/MS Analysis: Perform fragmentation analysis (MS/MS) on the parent ion (m/z 286) to confirm the fragmentation patterns discussed previously, further validating the structure.
-
Integrated Data Analysis Workflow
Confirming a chemical structure is not a linear process but an integrated system where data from each technique validates the others.
Caption: Integrated workflow for spectroscopic data analysis.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from RSC Publishing. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from RSC Publishing. [Link]
-
ResearchGate. (n.d.). Ethyl 3-(2-ethoxy-2-oxoethoxy)-6-(trifluoromethyl)furo[3,2-c]quinoline-2-carboxylate. [Link]
-
PubChemLite. (n.d.). This compound (C13H10F3NO3). [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of the ethyl.... [Link]
-
PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Arkivoc. (2013). Supplementary Material Substituted quinolinones. Part 23. [Link]
-
Molbase. (n.d.). 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (6-fluoro-benzothiazol-2-yl). [Link]
-
HETEROCYCLES. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. [Link]
-
Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. [Link]
-
ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]
-
DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. [Link]
-
ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f. [Link]
Sources
- 1. This compound suppliers & manufacturers in China [chemicalbook.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. This compound | C13H10F3NO3 | CID 2737196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C13H10F3NO3) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Biological activity of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate derivatives
An In-Depth Technical Guide to the Biological Activity of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate Derivatives
Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a quintessential "privileged scaffold" in drug discovery.[1][2] Its rigid, planar structure and the presence of a nitrogen heteroatom provide ideal anchor points for interacting with a multitude of biological targets. Consequently, quinoline derivatives have demonstrated an exceptionally broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antimalarial properties.[1][2][3][4]
Within this versatile family, the 4-hydroxyquinoline-3-carboxylate core represents a particularly fruitful area of investigation. The 4-hydroxy group can act as a critical hydrogen bond donor/acceptor and can chelate metal ions, while the C3-ester provides a handle for further chemical modification. The introduction of a trifluoromethyl (-CF3) group at the C6-position is a common strategy in modern medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[5]
This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of derivatives based on the this compound scaffold, intended for researchers and professionals in drug development.
Synthesis of the Core Scaffold: The Gould-Jacobs Reaction
The construction of the 4-hydroxyquinoline core is most reliably achieved via the Gould-Jacobs reaction. This powerful cyclization method offers a direct and efficient route from readily available starting materials. The causality behind this choice lies in its robustness and high yields for this specific substitution pattern. The reaction proceeds in two key stages: an initial nucleophilic substitution followed by a thermally-driven cyclization.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methodologies for analogous structures.[6]
Step 1: Condensation
-
In a round-bottom flask, combine 4-(Trifluoromethyl)aniline (1.0 eq) and Diethyl ethoxymethylenemalonate (1.0 eq).
-
Heat the mixture at 125-130 °C for 1-2 hours. The reaction can be monitored by TLC to observe the consumption of the aniline.
-
Rationale: This step involves the nucleophilic attack of the aniline nitrogen onto the electron-deficient alkene of the malonate, followed by the elimination of ethanol to form the key enamine intermediate.
Step 2: Cyclization
-
To the reaction mixture from Step 1, add a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to approximately 250-255 °C for 2-3 hours.
-
Rationale: The high temperature provides the necessary activation energy for an intramolecular electrophilic aromatic substitution (a 6-endo-trig cyclization), where the enamine attacks the benzene ring to form the new heterocyclic ring. A subsequent tautomerization yields the aromatic 4-hydroxyquinoline product.
-
Upon completion, allow the reaction to cool to room temperature. The product will typically precipitate.
-
Dilute the mixture with a non-polar solvent like hexane to facilitate complete precipitation.
-
Filter the solid product, wash thoroughly with hexane, and dry under vacuum to yield this compound as a solid.
Visualization: Gould-Jacobs Reaction Workflow
Caption: Workflow for the Gould-Jacobs synthesis of the core scaffold.
Key Biological Activities and Mechanisms of Action
Derivatives of this scaffold have shown significant promise in several therapeutic areas, most notably oncology and inflammatory diseases.
Antiproliferative and Anticancer Activity
A primary area of investigation for quinoline-3-carboxylate derivatives is their potent antiproliferative activity against various cancer cell lines.[3]
Mechanism of Action: Induction of Intrinsic Apoptosis Several studies have demonstrated that the anticancer effects of these compounds are mediated through the upregulation of the intrinsic apoptosis pathway.[3][7] This pathway is a cell-suicide program initiated by intracellular stress, primarily controlled by the mitochondria. The quinoline derivatives are believed to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspase enzymes (e.g., Caspase-9 and Caspase-3), which execute the final stages of cell death.
Visualization: Intrinsic Apoptosis Pathway
Caption: Intervention of quinoline derivatives in the intrinsic apoptosis pathway.
Antiproliferative Activity Data The efficacy of these derivatives has been quantified using IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth.
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
| Quinoline-3-carboxylate derivatives | MCF-7 (Breast Cancer) | 0.33 µM | [3][7] |
| Quinoline-3-carboxylate derivatives | K562 (Leukemia) | 0.28 µM | [3][7] |
| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7 / K562 | Micromolar inhibition | [8] |
Anti-inflammatory Activity
Quinoline carboxylic acid derivatives have also demonstrated significant anti-inflammatory properties.[4]
Mechanism of Action: Inhibition of Nitric Oxide (NO) Production The primary mechanism identified is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).[4][9] NO is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) can lead to tissue damage. These compounds are thought to exert their effect by downregulating the expression of iNOS and potentially other pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[9]
Experimental Validation: Nitric Oxide Assay The anti-inflammatory potential is typically assessed by treating RAW 264.7 mouse macrophage cells with LPS in the presence and absence of the test compounds. The amount of NO produced (measured as nitrite in the culture medium) is then quantified. Studies show that quinoline derivatives can significantly reduce NO production without causing cytotoxicity to the macrophages.[4]
Visualization: LPS-Induced Inflammatory Pathway
Caption: Inhibition of the LPS-induced inflammatory cascade by quinoline derivatives.
Emerging Antiviral Activity
Preliminary in-silico and in-vitro studies suggest that quinoline-3-carboxylate derivatives may also possess antiviral properties.[10] Molecular docking studies have identified potential binding affinities for key viral enzymes, such as the main protease (NSP5) and exoribonuclease (NSP14) of SARS-CoV-2. This indicates a promising, albeit less explored, avenue for the application of this scaffold in combating viral infections.[10]
Standardized Experimental Methodologies
To ensure reproducibility and validity, standardized protocols are essential for evaluating the biological activity of new chemical entities.
Protocol 1: In Vitro Antiproliferation (SRB Assay)
This assay measures cell density based on the measurement of cellular protein content.
-
Cell Plating: Seed cancer cells (e.g., MCF-7, K562) in 96-well plates at an appropriate density and incubate for 24 hours to allow attachment.
-
Compound Treatment: Add serial dilutions of the this compound derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4 °C.
-
Staining: Wash the plates five times with water and air dry. Add 0.4% sulforhodamine B (SRB) solution in 1% acetic acid and incubate for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Air dry and then solubilize the bound dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Nitric Oxide Production (Griess Assay)
This colorimetric assay quantifies nitrite, a stable breakdown product of NO.
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the quinoline derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Leave one set of wells unstimulated as a negative control.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution). Incubate for 10 minutes in the dark.
-
Quantification: Measure the absorbance at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.
Conclusion and Future Perspectives
The this compound scaffold is a highly versatile and pharmacologically relevant platform. Derivatives have demonstrated potent and well-defined biological activities, particularly as antiproliferative agents that induce apoptosis in cancer cells and as anti-inflammatory agents that suppress nitric oxide production.
Future research should focus on:
-
Lead Optimization: Systematically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties (ADMET).[3]
-
In Vivo Studies: Validating the promising in vitro results in preclinical animal models of cancer and inflammation.
-
Target Deconvolution: Expanding mechanistic studies to precisely identify the protein targets responsible for the observed biological effects.
-
Exploration of New Therapeutic Areas: Further investigating the initial findings related to antiviral activity and exploring other potential applications based on the broad bioactivity of the quinoline class.
This robust chemical framework continues to be a source of promising new therapeutic candidates, warranting continued exploration by the scientific community.
References
- Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(16), 1981-1991.
- ChemicalBook. (n.d.). ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis.
- ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
- PubChem. (n.d.). This compound.
- J&K Scientific. (n.d.). Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate.
- PubMed. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.
- Mittal, R. K., et al. (2023). In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. ResearchGate.
- PubMed. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
- PubMed Central. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- PubMed. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.
- ResearchGate. (2024). Biological Activities of Quinoline Derivatives.
- MDPI. (2016). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C13H10F3NO3 | CID 2737196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. benthamscience.com [benthamscience.com]
- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Trifluoromethyl Quinoline Scaffold: A Privileged Motif in Modern Drug Discovery and Its Therapeutic Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group onto this scaffold has emerged as a powerful strategy in drug design, significantly enhancing the pharmacological profile of these compounds. The unique properties of the CF3 group—including its high electronegativity, metabolic stability, and ability to increase lipophilicity—can lead to improved membrane permeability, enhanced binding affinity to biological targets, and a more favorable pharmacokinetic profile.[1][2][3] This guide provides a comprehensive overview of the key therapeutic targets of trifluoromethyl quinoline compounds, delving into their mechanisms of action in oncology, infectious diseases, and neurology. We will explore the causality behind experimental designs, present detailed protocols, and visualize complex biological pathways to equip researchers with the knowledge to leverage this remarkable chemical scaffold in future drug development endeavors.
The Strategic Advantage of the Trifluoromethyl Group
The introduction of a trifluoromethyl group is not a trivial substitution. It is a deliberate design choice to modulate a molecule's properties for therapeutic benefit. The strong electron-withdrawing nature of the CF3 group can alter the electron distribution within the quinoline ring system, influencing its reactivity and interactions with biological macromolecules.[1] Furthermore, the CF3 group often enhances metabolic stability by blocking sites that are susceptible to oxidative degradation by metabolic enzymes, potentially leading to a longer in-vivo half-life for drug candidates.[1][2] This increased lipophilicity can also improve a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[1]
Therapeutic Applications in Oncology
Trifluoromethyl quinoline derivatives have demonstrated significant potential as anticancer agents, acting on a variety of molecular targets to induce cancer cell death and inhibit tumor growth.[4][5]
Targeting Kinase Signaling Pathways
Protein kinases are crucial regulators of cell cycle progression, proliferation, and survival, and their dysregulation is a hallmark of cancer. Trifluoromethyl quinolines have been developed as potent inhibitors of several key kinases.
a) Serum/Glucocorticoid-Regulated Kinase 1 (SGK1)
Recent studies have identified SGK1 as a promising target for a novel class of 4-trifluoromethyl-2-anilinoquinoline derivatives.[6] Compound 8b from this series, which features a (4-(piperazin-1-yl)phenyl)amino substitution, has shown superior efficacy against multiple cancer cell lines.[6]
-
Mechanism of Action: This class of compounds is believed to induce apoptosis and cell cycle arrest by inhibiting SGK1.[6] Molecular docking analyses and cellular thermal shift assays have confirmed the engagement of SGK1 as a primary target.[6] Preclinical studies in a PC3 xenograft mouse model demonstrated significant anticancer efficacy with minimal toxicity.[6]
b) Cyclin-Dependent Kinases (CDKs)
The quinoline scaffold, particularly with substitutions at the 4-position, is known to exhibit inhibitory activity against CDKs, which are central to cell cycle regulation.[7] While direct studies on trifluoromethyl quinolines targeting specific CDKs are emerging, the structure-activity relationship (SAR) suggests that the electron-withdrawing nature of the CF3 group at positions like C7 can contribute to potent anticancer activity.[7]
Visualizing the Kinase Inhibition Workflow
Caption: A typical workflow for an in vitro kinase inhibition assay.
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, trifluoromethyl quinolines have been shown to exert their anticancer effects through the induction of programmed cell death (apoptosis) and by halting the cell division cycle. For instance, novel 3-phenyltrifluoromethyl quinoline derivatives have been evaluated for their ability to inhibit the growth of breast cancer cell lines, such as MCF-7.[8] Molecular docking studies for these compounds suggest that thymidine phosphorylase could be a plausible target.[8]
Quantitative Data: Anticancer Efficacy
The following table summarizes the in vitro anticancer activity of selected trifluoromethyl quinoline compounds against various cancer cell lines.
| Compound ID | Quinoline Scaffold | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8b | 4-Trifluoromethyl-2-anilinoquinoline | PC3 (Prostate) | Not Specified | [6] |
| Compound 6a | Fluorinated Quinoline | MDA-MB-468 (TNBC) | 4.0 | [9] |
| Compound 6b | Fluorinated Quinoline | MDA-MB-468 (TNBC) | 5.0 | [9] |
| Compound 2 | Quinoline-derived trifluoromethyl alcohol | In vitro proliferation | 14.14 (LC50) | [10] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic effects of trifluoromethyl quinoline compounds on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethyl quinoline test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is converted to purple formazan crystals by living cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Therapeutic Applications in Infectious Diseases
The quinoline core is famous for its role in antimalarial drugs like chloroquine. The addition of trifluoromethyl groups has led to new derivatives with a broad spectrum of activity against viruses and parasites.[11][12]
Antiviral Activity
a) Zika Virus (ZIKV)
2,8-bis(trifluoromethyl)quinoline derivatives have been synthesized and screened for their ability to inhibit ZIKV replication.[11] Several of these compounds demonstrated antiviral activity comparable or superior to mefloquine, an established antimalarial drug also known to have anti-ZIKV properties.[11][12]
b) SARS-CoV-2
Computational studies have explored the potential of fluorine-based quinolines as inhibitors of proteins critical for SARS-CoV-2 assembly and entry.[13] The compound 3-[3-(Trifluoromethyl)phenyl]quinoline was identified as a promising candidate that could bind favorably to both the Spike-ACE2 complex and the human protease TMPRSS2, suggesting a dual mechanism for inhibiting viral infection.[13][14]
Antiplasmodial Activity (Malaria)
Malaria remains a significant global health threat, and resistance to current drugs necessitates the development of new agents.[15] Trifluoromethyl quinolines are at the forefront of this effort. The CF3 group is a key feature of the potent antimalarial drug mefloquine.[16] Novel hybrid compounds incorporating the 2,8-bis(trifluoromethyl)quinoline scaffold have shown potent in vitro activity against Plasmodium falciparum, with some derivatives achieving IC50 values in the nanomolar range.[15][16]
-
Mechanism of Action: While the exact mechanisms can vary, some halogenated quinolines are thought to target the parasite's cytochrome bc1 complex, disrupting mitochondrial function.[16] Others, in the tradition of chloroquine, may interfere with heme detoxification in the parasite's digestive vacuole.[17]
Visualizing the Viral Entry Inhibition Pathway
Caption: Potential inhibition points for trifluoromethyl quinolines in SARS-CoV-2 entry.
Therapeutic Applications in Neurology
Trifluoromethyl quinoline compounds are also being investigated for their potential in treating neurological and central nervous system (CNS) disorders, including epilepsy and neuropathic pain.[18][19]
Sodium Channel Blockade
A series of quinoline-derived α-trifluoromethylated alcohols have been identified as potent antiepileptic and analgesic agents.[18]
-
Mechanism of Action: Studies using zebrafish larvae revealed that these compounds, specifically C2 and C3 in the series, relieve thermal pain responses by blocking sodium channels.[18][19] An in vivo CoroNa green assay demonstrated that these compounds reduce the inflammatory sodium signals released upon peripheral nerve and tissue damage, making them promising candidates for alleviating neuropathic pain.[18][19]
Neurodegenerative Diseases
The quinoline scaffold is being explored for its utility in diagnosing and treating neurodegenerative conditions like Alzheimer's disease.[20] Derivatives have been designed to recognize and bind to amyloid-beta plaques and tau protein aggregates, which are pathological hallmarks of the disease.[20] The incorporation of a trifluoromethyl group could enhance the blood-brain barrier permeability and binding affinity of these compounds. While still an active area of research, trifluoromethyl quinolines may serve as scaffolds for developing both diagnostic imaging agents and therapeutic interventions to prevent the formation of these neurotoxic aggregates.[20][21]
Conclusion and Future Directions
The trifluoromethyl quinoline scaffold is a versatile and powerful platform in drug discovery. The strategic placement of the CF3 group confers significant advantages, enhancing the potency, stability, and pharmacokinetic properties of these compounds across a range of therapeutic areas. In oncology, they function as potent kinase inhibitors and inducers of apoptosis. In infectious diseases, they offer promising leads for novel antiviral and antiplasmodial agents. In neurology, their ability to modulate ion channels and interact with key proteins in neurodegeneration highlights their potential for treating complex CNS disorders.
Future research should focus on structure-guided design to optimize the selectivity and potency of these compounds for their respective targets. The exploration of hybrid molecules, combining the trifluoromethyl quinoline motif with other pharmacophores, could lead to multifunctional drugs with enhanced efficacy and the ability to overcome drug resistance.[7] As our understanding of disease biology deepens, the rational design of novel trifluoromethyl quinoline derivatives will undoubtedly continue to yield promising new therapeutic candidates.
References
- Comparative Efficacy of 3,4-Dichloro-7-(trifluoromethyl)quinoline and Other Quinoline Derivatives in Oncology. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvoJuyNf3PAecUKxKzYVnZ_Wq5c-ol-n_HsOKKvB7fodDtgLuSm8j5jQFA8VCqlFR6kbFHbcQpt5JNOvVywCgyY1MAQjcKA2MZM_eTKOoCTXZm33ibaZmuqCpJHYXt09kXJ12XTFe4N9a7_0KKXsGuQL8b_4iw4EB4U-tcnk5_kxp0yVsT5oBY8A0dZvCAzDs8pPrgrprU8S95wJ0QiiUweDEeXLxX5Lqfl6MjnMaFN9OzJ2BzJM0jRWE9i-5lfMnnbo4OeIUoZeSJ]
- Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG46jacelL9_06_wJoDOm17rbAHBDgWgU4Kvkea2KISN7R9ROXk2AH62n88toFUxM102TPHSyLq0ydQ05udZF3vY6vUoUiMdlcpMXj7FJv9IIykWVt5qn8ZVpFXrz1cvwXmTlxO]
- Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKWDxriJGleG9--AkWfgtbtmX6UHOQjA2RYfCdTXJK2ybXjJx0ADVDZ0QvG7b6gOWvTHcYJ5QR7IwHb6PZ9vbFsi-zN9kB4Akrr2DJduNqf4R2u4dkp-qz2yyrQnnQomPs2cFe7tNVZYMUtMA=]
- Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaTmZ5TbwTixf_drOPE-60i4TFIJFkGCjzeR8EVFlnAWlgrHnAYk8bh5PLIX8reAs_j2rEiBrXDHwdvXFsCr05Yvjb115RT1Ginll4o17PGJjdYOCKj1V2Dl865y5iq8qMkzbB]
- Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels | Request PDF. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEklKUJ9jxVk531bEizV2zv_VRY72YKy1SGP_0yYnIrMcPc76VSJ8k0ge7E4sxdRy_-ppFKDaF90SqNaa-Uuq63MTUKjdXv2tGw2WZioakCGU9b-BVgOJa1Q2XptzICeA3Yt-fVVbzKuAfInS2M6FqlPietAQHH6tgB9EE5N0oYS7ANHf81h5K94TabZBhg28TR1AMAOXF4u4nZnbYgr3KGtraKWmmTAR4OouOj-vzJMYwwrf-ZIKIjojTPE2LKjW8oylHvJydtBIpKzo0kuQM6bIRj_r74dlgnKbyODTRFE7w1la9vf3w=]
- Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9q22h4gKPDdr5GBRkNTzfpN79ByWHSobcg6ussQs9QoTHKAHfZq6OcGrELivJtGxU3GIZNV9faaCPUgXZJYgkOK9tumw85i_EForay1LWjKN0mIrCOOnHAJQblLBMyzzJDTaEH9H91OTrgfs=]
-
Quinoline derivatives known anticancer agents[22]. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKQr0aUUhXL53qQe59NkqssEDyXsdpTzb7aOKUW_TpHdei-d4Hw25NTvJkRhUUOnILosNKT0bkYeh4y81hRhD8rhzu7TPRdRAiZVn8SPcYad_ixW2G8yg804NV9Ll1E83KAkimGwHRfz91UvA6voU300ePJQ8-X1nzB0tSPNH0cp55LnZdYRlKgMqLumFeH4lO3QVkA5mQgd6oI5RZtg==]
- Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2. OSTI.GOV. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2yOlKKcVHANXH53A3GYEsEBxOXzhFBqlGSIvcFP-M_RwqP7N08_4wRJ7u8e9pkbI0yRkh-h3Dy_c0Y76VUj_PAxJL37OHXQG_IH1ll46aXwFUaYZbRWxZHrKj9eSRl1bTUHGAdA==]
- Quinoline is a versatile pharmacophore, a privileged scaffold and an outstanding fused heterocyclic compound with a wide range of pharmacological prospective such as anticancer, anti-inflammatory, antibacterial, antiviral drug and superlative moiety in drug discovery. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKQr0aUUhXL53qQe59NkqssEDyXsdpTzb7aOKUW_TpHdei-d4Hw25NTvJkRhUUOnILosNKT0bkYeh4y81hRhD8rhzu7TPRdRAiZVn8SPcYad_ixW2G8yg804NV9Ll1E83KAkimGwHRfz91UvA6voU300ePJQ8-X1nzB0tSPNH0cp55LnZdYRlKgMqLumFeH4lO3QVkA5mQgd6oI5RZtg==]
- Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuCL6eT5CU85UBBsiU0BRR9wylgNbOOPJ3xlKllq5kbQVY87UC3cH8TFmY0pAeF8fcDpQFl7cAMb8UN25QX9tLbbT-_Xdq-TIgd65FM7jxnvb1J4tT1PNhaCSayvnQQnc0sDlkJdrIRxw6ojg=]
- Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEurR82nV3UR5fiCO1MFWuWfCEl2qEHB1rzdowNCA15oxccFurEGmwxGoRYGAJkD9P7_FYTxMD6NphspSu2UIk-X6RxWkrj9Sl2TLvSgzoE9UkczHzvHcJd7mkNB2SQXPdL4ZnmGEXXMdZDrgPc8p4NI4Po1xWhHlI1xbPFZy-HqceCVa3-FzlZFSOFCVLjSZSzfSEi94z7dk0ScwwqKKYCK_p2]
- 3-(Trifluoromethyl)quinoline | 25199-76-2. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF6PAYTpJwjOSqRtDZMx6DkpUp42dZ3toJBq5S4VUG3sfdieti69tRbZEj5-7q3hWQwdDwgyyuT2x-i7njhR94q6McjAECx6EvB3nuW3k36_HnscIYiQJzVY0cr8-EgI8NQ8ojhg==]
- 2,8-bis(trifluoromethyl)quinoline analogs show improved anti-Zika virus activity, compared to mefloquine | Request PDF. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5jDfajeqAixVx16IWDYukpiYa32iJ83CBEUuy4VdriNHZ80J-ED40SpgW7U3bu0Mmfken2CeL_GchwU0V4-E3qXLi4WXEZ0C7b-_L5uYqiJ1CfyFZc5jNhjKQdj-C1hNOQu3PXz6T3FlBK5L-hgFs5Ck4lb000Y6Xm1GRCrhaqxYmbRwZJ_esArcvh904lBFCTOkNHIW6jzBKlKu-44zyYza12gcXiJqXTx254oA0nqcAgesWT3V2TWR9rjjf9Z6pF53ToU2AKMIlCUHqfHbpUqNW]
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh97EVb6IPjfu0N3-4kIJPj_WBnYIgsATj1Yalgm9xOntIwuGMRqzFLkA99hi0WFroQaYueLIEf6a9vBKcWwbrGjXJMphpMRmc5C8TcY-DlIvwcTHNwIXJELR8BcJ3nlJt3TzLrY5eTFk620vgo6fS30GZh6BgRwp3_IMuB1TyTCpB]
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELGSEw0mQiKO3R3Ah_ZqzRJ-ytGxcaTySLhbmdhGEwSxPtaDdEG0Zuo_pAnwXhJ9R1t4qFv8fvk5FlUVfFcfoMQbnaFJxAfZ0n_gQLd4F0YcKaqX_0zJT0qXzzNKuEspzhakl60P_QsgQgD9qA]
- The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF87xkyuXH4NqE1PK-rbdgctTcfKxtH09evd9JPeKoeXvKiDYL9ZArTxqoZZHjy06MvyFskafZkZbDukmR41csc63-yO-3IkQ-1xvUgzQJi_FDKZi5I1mYIsA8m14wUmUVzfy3hl59Z5WlZrdHBT_R-i9RdY6O14N7R_c4VoyVYVPGRxfHd0w-7UBk00dK5TWpqun6QXMF82b4yQCzlMsWn5ig70L5M9EfrLNrIgjIAaOVEIQTB0hA=]
- New hybrid trifluoromethylquinolines as antiplasmodium agents | Request PDF. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6FvBsDN0nT-FX33yzDZfCdmGP1micV0js61c1gtYwVheUen_MhnnffJ71WsjUiMtX5zkHKoRg04TOHu54RWfHoleyCwfsIVwQTCAKn28fWhskSlXe0xVUp4dYSm9SgdQO9PTrPcgoj72st5G5MUdbhJRTtDERP3NqAKN2MWCde0Zg065jXmbArejIXNoAPs-_jNlMiQf2L80oGFJXK55Aje-BTGo4ysP0o5M=]
- 3-(Trifluoromethyl)quinoline|CAS 25199-76-2. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGmGL2csn4ElrMM3-R0H8PlZzR5di9M8wFojFD7arUNhtYSfuQyq-M6ga0aZmpLSVKB82bkEY_pCN9HZcM8Ai6qkZ4b13gemaQSf-avg1cEkvOD04NWs5WyHfDn1daWNpWiGMwCm8DJA==]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkue0RoXru8jpL04qkX43LsHvOPNEoxj8NzhEJ3Wn8IHOILxT4EEoYEXEQbAzzRtZOQdjbMWQvsb6lKMQqT5rERLS7DKQ4ZQZFonFchOHnx6FT4t3C-bY1Qk7Y-4MOuzAJSHEQ]
- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.
- WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLNzv4BQORsBeUfCNbXJi5rUG8kgUI4FED1nokfwQrUuqEn9H_J9j-ivoWeqNE3m6NmTLWF0wIEiOisx2h6PpHm26rryQ3TJVJwS1uU177h0pttn0BvVaxvrnQt0GKrZ1BXYmQsjfMeStyOV__xg==]
- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGswtbHkGkuLNMkHiUJDgjTyJ_cAOkLNzuWtdfCFaEVtkeSRYxPU73oWXfAPtmbPID4_f5aVZZ9Koe7csEzI7X3AvR8ZB9FqTN3wSXzrM2mmuZP82CzEoPun6-nMlNgTcWXwYzU]
- Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiwE8AezuUg_yRcFypO4HqGMtIiBC7gXSYjkIZwEfXMpylEXwaU8mGr0bjdiOAzstn40DV929_d9NEM0JNWdY6XAYmBP4hD4cnvnsG_VZfomCyp5EhmqjxuYhGGNnpXplU0xXmu5GfM8zdR2L9XbYTw3lvimjW6phICzJJzUQ9tCNGeLN9d7u3tNwE4xZ5uBgYePgav4CWsvy7Ltlf_5Lj71iVco6lC6KiuE1qff7doqT1nk38gAGtHuKWdEt0rQ==]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. osti.gov [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease - Google Patents [patents.google.com]
- 21. Buy 3-(Trifluoromethyl)quinoline | 25199-76-2 [smolecule.com]
- 22. tandfonline.com [tandfonline.com]
Unraveling the Molecular Mechanisms of Substituted Quinoline-3-Carboxylates: An In-Depth Technical Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously investigate the mechanism of action of substituted quinoline-3-carboxylates. The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] A thorough understanding of their molecular interactions is paramount for the development of novel and effective therapeutic agents. This document eschews a rigid template, instead offering a logically structured narrative that follows the scientific process from initial biological screening to in-depth mechanistic elucidation.
Section 1: Foundational Biological Evaluation - Assessing Antiproliferative and Cytotoxic Effects
The initial step in characterizing a novel substituted quinoline-3-carboxylate is to determine its fundamental impact on cell viability and proliferation. This provides the basis for further mechanistic investigation.
Causality Behind Experimental Choices
The selection of appropriate cancer cell lines is critical and should be guided by the therapeutic hypothesis. For instance, if the compound is designed to target breast cancer, cell lines such as MCF-7 (estrogen receptor-positive) would be relevant.[1][5] Similarly, for leukemias, the K562 cell line is a common model.[5][6] It is also crucial to include a non-cancerous cell line (e.g., HEK293) to assess selectivity and potential off-target toxicity.[7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] Its principle lies in the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals.[8] The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a detailed, step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of substituted quinoline-3-carboxylates.
Materials:
-
Substituted quinoline-3-carboxylate compounds
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the substituted quinoline-3-carboxylate compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Data Presentation
Summarize the IC50 values in a clear and structured table for easy comparison across different cell lines and compounds.
| Compound | MCF-7 IC50 (µM) | K562 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (SI) for MCF-7 |
| Example Compound A | 0.33 | 0.28 | >50 | >151 |
| Example Compound B | 1.25 | 2.50 | >100 | >80 |
The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancer cell line.
Section 2: Elucidating the Mode of Cell Death - Apoptosis Induction
Once a compound demonstrates significant antiproliferative activity, the next logical step is to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[10]
Causality Behind Experimental Choices
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a robust method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[3] PI is a fluorescent nucleic acid stain that is unable to cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[3]
Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection
Materials:
-
Cells treated with the substituted quinoline-3-carboxylate compound
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat them with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
-
Cell Washing and Resuspension:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[3]
-
Visualization of Apoptotic Pathway
Many quinoline-3-carboxylate derivatives have been found to induce apoptosis through the upregulation of the intrinsic pathway.[5][6] This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Caption: Intrinsic apoptosis pathway induced by quinoline-3-carboxylates.
Section 3: Target Identification and Validation
Identifying the direct molecular targets of substituted quinoline-3-carboxylates is crucial for understanding their precise mechanism of action.
Causality Behind Experimental Choices
Several methods can be employed for target identification.[2] Affinity chromatography involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.[5][10] A more modern, label-free approach is Drug Affinity Responsive Target Stability (DARTS) , which is based on the principle that a small molecule binding to a protein can stabilize it against proteolysis.[5][12]
Once potential targets are identified, validation is essential. In vitro kinase assays are used to confirm the inhibitory activity of the compounds against specific kinases that may have been identified as targets, such as Protein Kinase CK2 (CK2) or Ataxia-Telangiectasia Mutated (ATM) kinase.[12][13][14]
Experimental Workflow: Target Identification and Validation
Caption: Workflow for target identification and validation.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of a substituted quinoline-3-carboxylate on a specific kinase.
Materials:
-
Recombinant active kinase (e.g., CK2, ATM)
-
Kinase-specific substrate
-
Substituted quinoline-3-carboxylate compound
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, [γ-³²P]ATP)
-
Microplate reader (luminometer or scintillation counter)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the compound in DMSO and then further dilute in the kinase assay buffer.
-
Kinase Reaction Setup: In a microplate, add the diluted compound, the recombinant kinase, and the specific substrate.
-
Reaction Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.[15]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Section 4: Delving Deeper - Signaling Pathway Analysis and DNA Interaction
To gain a comprehensive understanding of the compound's mechanism, it is essential to investigate its effects on intracellular signaling pathways and its potential to interact with DNA.
Causality Behind Experimental Choices
Western Blotting is a powerful technique to analyze the expression and phosphorylation status of key proteins within a signaling pathway.[13] By examining the levels of phosphorylated (activated) and total proteins, one can determine how the compound modulates specific pathways, such as the ATM-Chk2 or CK2 signaling cascades.[1][16][17]
Some quinoline derivatives have been reported to act as DNA minor groove binders.[18] UV-Visible and Fluorescence Spectroscopy can be employed to study the interaction between the compounds and DNA.[19][20][21] Changes in the absorption or emission spectra of the compound upon binding to DNA can provide evidence of this interaction.
Signaling Pathway Diagrams
ATM Signaling Pathway:
Caption: ATM signaling pathway and a potential point of inhibition by quinoline-3-carboxylates.
CK2 Signaling Pathway:
Caption: CK2 signaling pathway and its inhibition by quinoline-3-carboxylates.
Experimental Protocol: Western Blot Analysis
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-total-ATM, anti-phospho-Chk2, anti-total-Chk2, anti-PARP, anti-cleaved-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Section 5: Conclusion and Future Directions
This guide has provided a comprehensive and logically structured approach to elucidating the mechanism of action of substituted quinoline-3-carboxylates. By systematically progressing from foundational biological evaluation to in-depth target identification and pathway analysis, researchers can build a robust understanding of how these promising compounds exert their therapeutic effects. The detailed protocols and visualizations serve as a practical resource for designing and executing these critical studies.
Future investigations should focus on in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of lead compounds. Furthermore, the application of advanced techniques such as chemoproteomics and CRISPR-Cas9-based genetic screens can provide deeper insights into the complex molecular interactions of these versatile molecules.
References
- Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(16), 1981–1991.
- Mittal, R. K., & Purohit, P. (2020).
- Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry.
- Guerra, B., & Issinger, O. G. (2020). Protein Kinase CK2 in Cancer Energetics. Frontiers in Oncology, 10, 1073.
- Zannini, A., Sarno, S., & Pinna, L. A. (2020). The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. International Journal of Molecular Sciences, 21(17), 6049.
- Roche. (n.d.).
- Abcam. (n.d.).
- Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708–1716.
- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, Y. M., & Loo, J. A. (2009). Target identification of small molecules. ACS Chemical Biology, 4(11), 949–959.
- GeneTex. (n.d.).
- Shiloh, Y. (2006). The ATM-dependent DNA damage signaling pathway.
- Yang, Y., Wu, X., & Feng, Y. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 84.
- Abcam. (n.d.). MTT assay protocol.
- BenchChem. (2025).
- FMP Berlin. (2020, January 10).
- ATCC. (n.d.).
- Litchfield, D. W. (2016). Emergence of Protein Kinase CK2 (CSNK2) as a Potential Target to Inhibit Survival and DNA Damage Response and Repair Pathways in Cancer Cells. Clinical Cancer Research, 22(12), 2840–2847.
- Guerra, B., & Issinger, O. G. (2020). Protein Kinase CK2 in Cancer Energetics. PubMed.
- Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46.
- Kastan, M. B., & Lim, D. S. (2004). Signaling to and from ATM after DNA damage. Cancer Research, 64(7 Supplement), 1567.
- BenchChem. (2025).
- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, Y. M., & Loo, J. A. (2009). Identification of Direct Protein Targets of Small Molecules. PMC - PubMed Central.
- Horton, T. (1994). MTT Cell Assay Protocol.
- El-Sayed, M. A., Abbas, H. S., & Ali, O. M. (2018). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Medicinal Chemistry Research, 27(4), 1145–1156.
- protocols.io. (2024, May 31). In vitro kinase assay.
- Singh, R., Kumar, P., & Kumar, D. (2022).
- S. Santhi, & S. P. Antony. (2018). Computational and Experimental Binding Mechanism of DNA-drug Interactions. Current Pharmaceutical Design, 24(30), 3566–3576.
- Erkes, D. A., Cai, W., & Kunchithapautham, K. (2015). A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed. Cell Reports, 13(10), 2265–2275.
- S. Santhi, & S. P. Antony. (2018). Computational and Experimental Binding Mechanism of DNA-drug Interactions. PubMed.
- Erkes, D. A., Cai, W., & Kunchithapautham, K. (2015). A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed.
- Van Waes, C., & Chen, Z. (2017). Therapeutic Small Molecules Target Inhibitor of Apoptosis Proteins in Cancers with Deregulation of Extrinsic and Intrinsic Cell Death Pathways. Clinical Cancer Research, 23(6), 1379–1387.
- Akhtar, M. S., & De, S. (2020). Addressing cancer signal transduction pathways with antisense and siRNA oligonucleotides. Nucleic Acids Research, 48(17), 9497–9515.
- Sirajuddin, M., Ali, S., & Badshah, A. (2013). Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry. Journal of Photochemistry and Photobiology B: Biology, 124, 1–19.
- Purohit, P., Mittal, R. K., & Khatana, K. (2021). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Anti-Cancer Agents in Medicinal Chemistry, 22(2), 344–348.
- Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., Skulsuppaisarn, M., Watts, E. M., Csalyi, K. D., Padman, B. S., Lazarou, M., & Martens, S. (2023). In vitro kinase assay v1.
- Van Waes, C., & Chen, Z. (2017).
- BenchChem. (n.d.). In-Depth Technical Guide to In Vitro Kinase Assays for RET Inhibitors: A Focus on Pralsetinib.
- Hussain, I., & Khan, I. U. (2016). Investigations of drug–DNA interactions using molecular docking, cyclic voltammetry and UV–Vis spectroscopy. Journal of Molecular Graphics and Modelling, 68, 114–122.
- De Vries, T., et al. (2026). Advancing Drug–Drug Interaction Prediction with Biomimetic Improvements: Leveraging the Latest Artificial Intelligence Techniques to Guide Researchers in the Field. MDPI.
- Genesis Scientific Publications. (2023, August 5). Unraveling the Significance of Signal Transduction Pathways: Key Players in Cancer Development and Progression.
- The Scientist. (2015, August 30).
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
- Crowe, A., & Yue, W. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - PubMed Central.
- Martinez, R., & Chacon-Garcia, L. (2016). Recent developments in compounds acting in the DNA minor groove. Future Medicinal Chemistry, 8(11), 1291–1309.
- Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C. H. (2025). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2300567.
- Baraldi, P. G., et al. (1999). Minor DNA Groove Binding Agent Optimisation. Journal of Medicinal Chemistry, 42(25), 5121–5130.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Studying Cellular Signal Transduction with OMIC Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ATM Signaling | GeneTex [genetex.com]
- 14. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. eurekaselect.com [eurekaselect.com]
- 20. Computational and Experimental Binding Mechanism of DNA-drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate Interactions: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The quinoline ring system represents a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate belongs to this versatile class of molecules. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, making it a compound of significant interest for therapeutic development. This guide provides an in-depth, technically-focused protocol for the in silico modeling of this molecule's interactions with a putative biological target.
For the purpose of this comprehensive guide, we will hypothesize that this compound is an inhibitor of the c-Met kinase, a well-established target in oncology. Numerous quinoline-based molecules have been successfully developed as c-Met inhibitors, making this a scientifically logical starting point for our investigation.[4][5][6][7][8] This document will serve as a roadmap for researchers, scientists, and drug development professionals to computationally evaluate the binding affinity, interaction patterns, and dynamic behavior of this compound within the c-Met active site.
The "Why": Rationale Behind a Computational Approach
Before embarking on costly and time-consuming wet-lab experiments, in silico modeling provides a powerful and cost-effective avenue to:
-
Predict Binding Affinity: Estimate the strength of the interaction between the ligand and its target protein.
-
Elucidate Binding Mode: Visualize the precise orientation of the ligand within the protein's binding pocket and identify key molecular interactions.
-
Guide Lead Optimization: Inform the rational design of more potent and selective analogs by identifying which parts of the molecule are crucial for binding and which can be modified.
-
Prioritize Compounds for Synthesis and Biological Testing: Focus resources on compounds with the most promising computational profiles.
This guide will walk you through a self-validating system of computational experiments, from initial protein and ligand preparation to sophisticated molecular dynamics simulations and binding free energy calculations.
Experimental Workflow: A Step-by-Step Guide to In Silico Analysis
The following sections detail a rigorous workflow for the in silico investigation of this compound as a putative c-Met kinase inhibitor.
Part 1: Target and Ligand Preparation - The Foundation of a Reliable Model
A robust computational model begins with meticulous preparation of the protein and ligand structures.
1.1. Protein Structure Acquisition and Preparation:
-
Step 1: Obtain the Crystal Structure. Download the 3D crystal structure of human c-Met kinase domain from the Protein Data Bank (PDB). For this guide, we will use a representative structure, for instance, PDB ID: 3LQ8, which is a crystal structure of c-Met in complex with a quinoline-based inhibitor.[6]
-
Step 2: Protein Clean-up. Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This is crucial to ensure that the docking and simulation are not influenced by extraneous factors.
-
Step 3: Add Hydrogens and Assign Protonation States. Most crystal structures do not include hydrogen atoms. These must be added computationally. The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at a physiological pH (typically 7.4) must be correctly assigned, as they play a critical role in ligand binding.
-
Step 4: Energy Minimization. Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.
1.2. Ligand Structure Preparation:
-
Step 1: Generate the 3D Structure. Create the 3D structure of this compound using a molecular modeling software.
-
Step 2: Ligand Energy Minimization. Perform a thorough energy minimization of the ligand to obtain a low-energy, stable conformation.
-
Step 3: Assign Partial Charges. Assign appropriate partial charges to the ligand atoms using a suitable force field (e.g., Gasteiger charges for initial docking).
Workflow for Target and Ligand Preparation
Caption: A typical workflow for a molecular dynamics simulation.
3.3. Analysis of MD Trajectories:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein and ligand over time to assess the stability of the simulation. A stable system will show the RMSD reaching a plateau.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible and rigid regions.
-
Interaction Analysis: Monitor the key interactions identified in the docking step throughout the simulation to see if they are maintained.
-
Binding Free Energy Calculations: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy from the MD trajectory, providing a more accurate estimate of binding affinity than docking scores alone.
| Analysis Metric | Purpose | Expected Outcome for a Stable Complex |
| RMSD | Assess system stability | Plateau after an initial increase |
| RMSF | Identify flexible/rigid regions | Low fluctuations in the binding site |
| Interaction Persistence | Evaluate the stability of key interactions | High percentage of simulation time |
| MM/PBSA or MM/GBSA | Calculate binding free energy | Favorable (negative) ΔGbind |
Conclusion: From In Silico Insights to Experimental Validation
This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with the putative target, c-Met kinase. The results from these computational studies, including predicted binding affinity, key molecular interactions, and the dynamic stability of the complex, provide a strong foundation for further experimental validation. Promising candidates identified through this pipeline can then be prioritized for synthesis and biological assays, ultimately accelerating the drug discovery process. It is imperative to remember that in silico modeling is a predictive tool, and its findings must be corroborated by experimental data to confirm the therapeutic potential of any compound.
References
-
Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry. [Link]
-
In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. [Link]
-
In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. National Institutes of Health. [Link]
-
Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl). PubMed. [Link]
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. [Link]
-
General structure for quinoline c-Met inhibitors as analogues of cabozantinib and foretinib. ResearchGate. [Link]
-
Chemical structures of some AChE inhibitors. Quinoline scaffold is highlighted in grey. ResearchGate. [Link]
-
In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. MDPI. [Link]
-
In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed Central. [Link]
-
Structure of some quinoline derivatives. ResearchGate. [Link]
-
Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. National Institutes of Health. [Link]
-
Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. MDPI. [Link]
-
[Design, synthesis and cholinesterase inhibitory activity of quinoline-polyamine conjugates]. PubMed. [Link]
-
oa Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor. Bentham Science. [Link]
-
In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. Bentham Science. [Link]
-
Structure of quinoline-3-carboxylate (1a–o) derivatives. ResearchGate. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Synthesis of Novel Quinoline Derivatives: From Foundational Reactions to Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2] First isolated from coal tar in 1834, its derivatives are found in numerous natural alkaloids and have been developed into a vast array of synthetic compounds with a remarkable breadth of pharmacological activities.[3][4] This guide provides an in-depth exploration of the synthesis of quinoline derivatives, bridging the gap between classical named reactions and cutting-edge modern methodologies. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to navigate the complexities of quinoline chemistry and leverage its potential in the creation of novel therapeutic agents. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and connect synthetic strategies to pharmacological outcomes, thereby offering a comprehensive resource for advancing the discovery of next-generation quinoline-based drugs.
The Enduring Significance of the Quinoline Scaffold in Medicinal Chemistry
The quinoline nucleus is considered a "privileged scaffold" in drug discovery, owing to its ability to interact with a wide range of biological targets.[1][5] Its unique structural and electronic properties allow for versatile functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[6] The therapeutic landscape is populated with quinoline-based drugs, underscoring the scaffold's clinical importance.[2]
Prominent examples include:
-
Antimalarials: Quinine, Chloroquine, and Mefloquine have been pivotal in the global fight against malaria.[2][5]
-
Antibacterials: Fluoroquinolones, such as Ciprofloxacin and Levofloxacin, are broad-spectrum antibiotics.[2]
-
Anticancer Agents: Camptothecin and its analogs (e.g., Topotecan) are potent topoisomerase I inhibitors.[2][7]
-
Anti-inflammatory Agents: Quinoline derivatives have been developed to target enzymes like COX and PDE4.[6][8]
-
Other Applications: The scaffold is also found in antivirals, antifungals, anticonvulsants, and cardiovascular drugs.[9][10][11][12]
The continued exploration of quinoline chemistry is driven by the need for new therapeutics to combat drug resistance and address unmet medical needs, making mastery of its synthesis a critical skill for medicinal chemists.[13]
Foundational Synthetic Strategies: The Classical Named Reactions
For over a century, a set of robust named reactions has formed the bedrock of quinoline synthesis. Understanding these methods is essential, as they are not only historically significant but are also frequently the starting point for modern synthetic innovations.[4][14]
Workflow for Classical Quinoline Synthesis
Caption: General workflow of classical quinoline synthesis methods.
Skraup Synthesis
The Skraup synthesis, reported by Zdenko Hans Skraup in 1880, involves heating an aniline with glycerol, sulfuric acid (as a dehydrating agent and catalyst), and an oxidizing agent (commonly nitrobenzene).[4][15]
-
Causality: The genius of this reaction lies in the in situ generation of acrolein (an α,β-unsaturated aldehyde) from the dehydration of glycerol by sulfuric acid.[15] This highly reactive intermediate then undergoes a conjugate addition with the aniline. The strong acid facilitates the subsequent cyclization and dehydration steps to form a dihydroquinoline, which is then oxidized to the aromatic quinoline.[15] The reaction is notoriously exothermic and requires careful control.[15]
Doebner-von Miller Reaction
This method is a significant modification of the Skraup synthesis, reacting an aniline with α,β-unsaturated carbonyl compounds directly, thus avoiding the violent dehydration of glycerol.[16][17]
-
Mechanism Rationale: The reaction proceeds via a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[16][18] The resulting intermediate then reacts with a second molecule of aniline to form a Schiff base, which undergoes an acid-catalyzed intramolecular electrophilic cyclization, followed by elimination and oxidation to yield the quinoline derivative.[16] This approach offers greater versatility in introducing substituents onto the pyridine ring of the quinoline.[19]
Caption: Simplified mechanism of the Doebner-von Miller reaction.
Combes Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines by condensing an aniline with a β-diketone in the presence of a strong acid catalyst, typically sulfuric acid.[4][20]
-
Experimental Logic: The initial step is the formation of an enamine intermediate from the aniline and one of the diketone's carbonyl groups.[20] The choice of a strong acid is critical; it protonates the remaining carbonyl group, activating it for the rate-determining intramolecular electrophilic attack by the electron-rich aniline ring.[20] Subsequent dehydration yields the final quinoline product. This method is distinct for its use of β-diketones to directly install substituents at the 2- and 4-positions.[20][21]
Conrad-Limpach-Knorr Synthesis
This synthesis involves the reaction of anilines with β-ketoesters.[22][23] The reaction conditions are paramount as they dictate the regiochemical outcome.
-
Kinetic vs. Thermodynamic Control: At lower temperatures (kinetic control), the aniline's amino group attacks the more reactive ketone carbonyl of the β-ketoester, leading to an enamine intermediate that cyclizes to form a 4-hydroxyquinoline (which exists predominantly as the 4-quinolone tautomer).[22][24] This is the Conrad-Limpach pathway.
-
At higher temperatures (thermodynamic control), the reaction favors nucleophilic attack at the ester carbonyl, forming a more stable β-ketoanilide intermediate, which then cyclizes to yield a 2-hydroxyquinoline (2-quinolone).[24] This is known as the Knorr synthesis. This dichotomy is a classic example of how reaction conditions can be manipulated to control product formation.
Gould-Jacobs Reaction
A highly versatile method for synthesizing 4-hydroxyquinolines, the Gould-Jacobs reaction begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[25][26]
-
Mechanism & Rationale: The initial condensation forms a stable anilidomethylenemalonate intermediate.[26] The critical step is a high-temperature thermal cyclization (often >250 °C), which proceeds via a 6-electron electrocyclization.[26][27] This high energy barrier is a limitation, but it ensures a specific ring closure. The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified and decarboxylated to yield the 4-hydroxyquinoline core.[25] This reaction is particularly effective for anilines with electron-donating groups.[26]
Modern Synthetic Methodologies: Efficiency, Diversity, and Sustainability
While classical methods are foundational, modern drug discovery demands greater efficiency, molecular diversity, and environmentally benign processes.[13][28] Recent years have seen a surge in innovative strategies for quinoline synthesis.[3][11][12]
Transition Metal-Catalyzed Syntheses
Transition metals, particularly palladium (Pd), rhodium (Rh), copper (Cu), and cobalt (Co), have revolutionized quinoline synthesis by enabling novel bond formations.[3]
-
C–H Activation: This powerful strategy involves the direct functionalization of C–H bonds, avoiding the need for pre-functionalized starting materials. For example, rhodium-catalyzed ortho-C–H bond activation followed by annulation with internal alkynes provides an efficient route to polysubstituted quinolines.[3] This approach offers high atom economy and allows for the construction of complex derivatives in fewer steps.[29]
-
Oxidative Annulation: These methods often use an oxidant to facilitate cyclization. Palladium-catalyzed oxidative cyclization of anilines with allyl alcohols, for instance, proceeds through oxidation of the alcohol to an α,β-unsaturated aldehyde, followed by condensation with the aniline and subsequent cyclization.[3]
Multicomponent Reactions (MCRs)
MCRs are highly convergent strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[30] This approach is prized in library synthesis for its efficiency and ability to rapidly generate structural diversity.[30]
-
Povarov Reaction: A classic example is the Povarov reaction, an acid-catalyzed [4+2] cycloaddition between an aniline, an aldehyde (which form an imine in situ), and an alkene or alkyne to produce tetrahydroquinolines, which can be subsequently oxidized.[4]
Green Chemistry Approaches
There is a strong impetus to develop more sustainable synthetic protocols.[14][28]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by promoting rapid, uniform heating.[3][14] The Friedländer and Gould-Jacobs reactions have been successfully adapted to microwave conditions.[3][26]
-
Solvent-Free and Catalyst-Free Conditions: Researchers have developed protocols that operate under solvent-free conditions or use recyclable solid acid catalysts (e.g., Nafion NR50) to minimize environmental impact.[3][14]
-
Photocatalysis: Photo-induced oxidative cyclization represents a cutting-edge, environmentally friendly approach that utilizes light energy to drive the synthesis of quinolines.[3]
Experimental Protocols and Data
A self-validating protocol is one where the steps are clear, the rationale is sound, and the expected outcome is well-defined. Below are representative protocols for both a classical and a modern synthesis.
Protocol: Microwave-Assisted Gould-Jacobs Synthesis of 4-Hydroxyquinoline
This protocol is adapted from modern methodologies that significantly accelerate the classical Gould-Jacobs reaction.[26]
Step 1: Condensation (Intermediate Formation)
-
In a 10 mL microwave vial equipped with a magnetic stir bar, combine aniline (1.0 eq, e.g., 2.0 mmol, 0.18 mL) and diethyl ethoxymethylenemalonate (DEEM) (3.0 eq, e.g., 6.0 mmol, 1.21 mL). The excess DEEM serves as both reagent and solvent, driving the reaction forward.[26]
-
Seal the vial tightly with a cap.
-
Place the vial in a microwave reactor.
Step 2: Cyclization (Microwave Irradiation)
-
Irradiate the mixture at a set temperature (e.g., 250 °C) for a specified time (e.g., 30 minutes). This step replaces the hours-long conventional heating at high temperatures.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) if feasible, though the high temperature often necessitates completion based on optimized time.
Step 3: Isolation of 4-hydroxy-3-carboethoxyquinoline
-
After the reaction is complete, allow the vial to cool to room temperature. A precipitate of the product should form.
-
Filter the solid product using a Büchner funnel.
-
Wash the solid with a small amount of ice-cold acetonitrile or ethanol (e.g., 3 mL) to remove unreacted DEEM.
-
Dry the resulting solid under vacuum.
Step 4: Hydrolysis and Decarboxylation
-
Suspend the dried intermediate in a 10% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC, observing the disappearance of the starting ester).
-
Cool the reaction mixture to room temperature and acidify carefully with concentrated hydrochloric acid (HCl) until the pH is ~2-3. The 4-hydroxyquinoline product will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
Table 1: Representative Data for Microwave-Assisted Gould-Jacobs Cyclization [26]
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 10 | 35 |
| 2 | 250 | 20 | 42 |
| 3 | 250 | 30 | 45 |
| 4 | 300 | 3 | 41 |
| 5 | 300 | 5 | 47 |
Note: Yields are for the cyclized intermediate (4-hydroxy-3-carboethoxyquinoline) and are illustrative.
Protocol: Friedländer Annulation using a Reusable Solid Acid Catalyst
This protocol demonstrates a greener approach to the Friedländer synthesis, which condenses a 2-aminoaryl ketone with an α-methylene carbonyl compound.[3]
Step 1: Reaction Setup
-
To a sealed reaction vessel, add the 2-aminoaryl ketone (1.0 eq), the α-methylene carbonyl compound (e.g., ethyl acetoacetate, 1.2 eq), and the solid acid catalyst Nafion NR50 (e.g., 10 mol%).[3]
-
Add ethanol as the solvent. Ethanol is a relatively green solvent.
Step 2: Microwave Irradiation
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and time (e.g., 120 °C for 15-30 minutes).
Step 3: Workup and Purification
-
After cooling, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed, dried, and reused, which is a key advantage.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude residue by column chromatography (e.g., using silica gel with a hexane/ethyl acetate gradient) to obtain the pure substituted quinoline.
Conclusion and Future Outlook
The synthesis of quinoline derivatives has evolved from classical, often harsh, named reactions to a sophisticated array of modern techniques characterized by high efficiency, selectivity, and sustainability.[11][31] For professionals in drug development, a deep understanding of both foundational and contemporary methods is indispensable. The classical reactions provide a robust framework for creating the core scaffold, while modern methods like C-H activation and multicomponent reactions offer powerful tools for rapidly building molecular complexity and generating diverse compound libraries.[3][30][32]
The future of quinoline synthesis will likely focus on further refining green chemistry protocols, exploring novel catalytic systems, and integrating automated synthesis platforms to accelerate the discovery-to-development pipeline.[11][28] As our understanding of disease biology deepens, the timeless quinoline scaffold, crafted by ever-more-ingenious synthetic methods, will undoubtedly continue to yield novel therapeutic agents for generations to come.[7]
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. iipseries.org [iipseries.org]
- 5. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review of new quinoline compounds and their pharmacological effects. [wisdomlib.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 17. synarchive.com [synarchive.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 20. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 21. scribd.com [scribd.com]
- 22. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 23. jptcp.com [jptcp.com]
- 24. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 25. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. mdpi.com [mdpi.com]
- 28. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. scispace.com [scispace.com]
- 30. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 31. mdpi.com [mdpi.com]
- 32. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Solubility and Stability Profiling of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
Introduction
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative, a class of heterocyclic compounds renowned for their broad pharmacological applications. The precise physicochemical characteristics of this specific molecule, particularly its solubility and stability, are paramount to its journey from a promising chemical entity to a viable therapeutic agent. Poor aqueous solubility can severely limit oral bioavailability, while instability can compromise potency, safety, and shelf-life.
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. As direct experimental data for this compound is not extensively published, this document outlines a robust, scientifically-grounded strategy for generating this critical dataset. The protocols herein are designed to be self-validating and are grounded in established regulatory principles, primarily the International Council for Harmonisation (ICH) guidelines. The objective is to not only provide step-by-step instructions but to elucidate the scientific rationale behind each phase of the investigation, empowering researchers to generate a data package suitable for informed decision-making in a drug development program.
Part 1: Physicochemical Foundation - Beyond the Structure
A thorough understanding of the molecule's inherent physicochemical properties is the bedrock upon which all subsequent solubility and stability studies are built. These properties govern how the molecule will behave in various environments.
Core Molecular Properties
The foundational data for this compound can be retrieved from chemical databases.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀F₃NO₃ | PubChem[1] |
| Molecular Weight | 285.22 g/mol | PubChem[1] |
| Predicted XlogP | 2.9 | PubChem[1] |
| IUPAC Name | ethyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate | PubChem[1] |
The predicted octanol-water partition coefficient (XlogP) of 2.9 suggests the compound is moderately lipophilic, hinting at potentially low aqueous solubility. This prediction must be experimentally verified.
Experimental Determination of pKa and Log D
The ionization constant (pKa) and the pH-dependent partition coefficient (Log D) are critical predictors of solubility and absorption across biological membranes. The quinoline core and the 4-hydroxy group suggest the molecule will have ionizable centers.
Causality: The pKa dictates the degree of ionization at a given pH.[3] Since the ionized form of a molecule is typically much more water-soluble than the neutral form, knowing the pKa is essential for predicting solubility across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8).[3] Log D provides a more realistic measure of lipophilicity than Log P for ionizable compounds, as it accounts for the distribution of all species (ionized and neutral) at a specific pH.[4][5]
Protocol: Potentiometric Titration for pKa and Log D Determination [3][4]
-
Preparation: Accurately weigh 2-5 mg of the compound and dissolve in a suitable co-solvent (e.g., methanol/water) to create a stock solution.[3]
-
Instrumentation: Utilize an automated potentiometric titrator, such as a SiriusT3, programmed for pKa and Log P/D determination.[3]
-
Titration: Perform a multi-step titration. The instrument will add precise volumes of standardized acid (e.g., 0.5 M HCl) and base (e.g., 0.5 M KOH) to the sample solution while monitoring the pH with a calibrated electrode.
-
Partitioning (for Log D): Introduce a volume of n-octanol to the titrated aqueous solution. The instrument will perform a further titration in the two-phase system, allowing for the determination of the partition coefficient at various pH values.
-
Data Analysis: The instrument's software calculates the pKa values from the inflection points in the titration curve and Log D values from the pH-metric data.
Part 2: Comprehensive Solubility Assessment
Solubility dictates the achievable concentration of a drug in solution and is often the rate-limiting factor for absorption. A multi-faceted approach is necessary to fully characterize the solubility profile.
Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two key types of solubility measurements:
-
Kinetic Solubility: Measures the concentration of a compound at the point of precipitation when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[6][7][8][9] This high-throughput screen is valuable in early discovery to quickly flag compounds with major solubility liabilities.[10]
-
Thermodynamic Solubility: Represents the true equilibrium solubility, where a saturated solution is achieved by allowing excess solid compound to equilibrate with the solvent over an extended period (typically 24-72 hours).[11][12][13] This is the gold-standard measurement required for pre-formulation and regulatory filings.
Causality: A compound can exhibit high kinetic solubility but low thermodynamic solubility if it forms a supersaturated, metastable solution that precipitates over time. Relying solely on kinetic data can be misleading for predicting in vivo performance.
Experimental Workflow for Solubility Determination
The following workflow provides a systematic approach to determining the thermodynamic solubility in pharmaceutically relevant media.
Caption: Thermodynamic solubility determination workflow.
Detailed Protocol: Thermodynamic Solubility by Shake-Flask Method[7][11]
-
Preparation: Add an excess of solid this compound (e.g., ~2 mg, accurately weighed) to multiple 1.5 mL glass vials. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.[11]
-
Media Addition: Add 1 mL of each test medium to the vials. The selection of media is critical for understanding formulation possibilities.
-
Physiological Buffers: pH 1.2 (Simulated Gastric Fluid, SGF), pH 4.5 (Acetate Buffer), and pH 6.8 (Phosphate Buffer, simulating the small intestine).[13]
-
Biorelevant Media: Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are crucial for predicting food effects on absorption.[14][15][16][17] These media contain bile salts and lecithin, which mimic the composition of human intestinal fluids.[14][17]
-
Formulation Vehicles: Relevant organic solvents or co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400).
-
-
Equilibration: Seal the vials and place them in an orbital shaker or on a vial roller system at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is achieved.[13]
-
Sampling & Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm chemically inert filter (e.g., PTFE) to remove all undissolved particles.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.[12][18]
Data Presentation: Solubility Profile
The results should be compiled into a clear, concise table.
| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| 0.1 N HCl | 1.2 | 37 | Result | Result |
| Acetate Buffer | 4.5 | 37 | Result | Result |
| Phosphate Buffer | 6.8 | 37 | Result | Result |
| FaSSIF | 6.5 | 37 | Result | Result |
| FeSSIF | 5.0 | 37 | Result | Result |
| Water | ~7.0 | 25 | Result | Result |
| Ethanol | N/A | 25 | Result | Result |
Part 3: Intrinsic Stability and Degradation Pathway Analysis
Stability testing provides critical evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[19] A forced degradation (or stress testing) study is the first step in this process.
Causality: Forced degradation studies are intentionally aggressive and are designed to achieve two primary goals: 1) To identify the likely degradation products, which helps in establishing degradation pathways, and 2) To demonstrate the specificity of the analytical method, proving it can separate the intact drug from all potential degradation products.[20][21][22] This is a regulatory requirement under ICH Q1A(R2) and is fundamental to developing a true "stability-indicating" analytical method.[23]
Experimental Workflow for Forced Degradation
Caption: Forced degradation and analysis workflow.
Detailed Protocol: Forced Degradation Study[21][25]
The goal is to achieve a target degradation of 5-20%.[22][23] If degradation is too extensive (>20%), secondary degradants can form, complicating analysis. If it's too low (<5%), the specificity of the analytical method cannot be adequately proven.
-
Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at time points, neutralize with an equivalent amount of HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and monitor over time (e.g., 2, 8, 24 hours).[23]
-
Thermal Degradation: Expose the solid powder and the stock solution to dry heat (e.g., 80°C) for a set period (e.g., 48 hours).[24]
-
Photostability: Expose the solid powder and the stock solution to a controlled light source as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[20] Samples should be run alongside a dark control.
-
Analysis: All stressed samples, along with an unstressed control (t=0), must be analyzed by a validated stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, or excipients.[25][26][27]
Protocol: HPLC Method Development
-
Column Selection: Start with a robust, reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Wavelength Detection: Use a photodiode array (PDA) detector to scan the UV spectrum of the parent compound. Select the wavelength of maximum absorbance (λ-max) for quantification. The PDA is critical as it allows for peak purity analysis, confirming that the parent peak is not co-eluting with any degradants.
-
Mobile Phase Optimization:
-
Begin with a simple gradient elution using a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH 3.0) and an organic phase (e.g., acetonitrile).
-
Inject a cocktail of all stressed samples to view all potential degradation products in a single chromatogram.
-
Adjust the gradient slope, pH of the aqueous phase, and organic modifier (e.g., switch to methanol) to achieve baseline separation between the parent peak and all degradation product peaks.[28][29]
-
-
Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are key to proving specificity.
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration / Temp. | % Assay of Parent Compound | % Degradation | No. of Degradants | RRT of Major Degradant |
| Unstressed Control | t=0 | 100.0 | 0.0 | 0 | N/A |
| 0.1 M HCl | 24h / 60°C | Result | Result | Result | Result |
| 0.1 M NaOH | 8h / 60°C | Result | Result | Result | Result |
| 3% H₂O₂ | 24h / RT | Result | Result | Result | Result |
| Thermal (Solid) | 48h / 80°C | Result | Result | Result | Result |
| Photolytic (ICH Q1B) | N/A | Result | Result | Result | Result |
RRT = Relative Retention Time
Part 4: Formal Stability Program
The insights gained from forced degradation studies inform the design of a formal, long-term stability study as mandated by ICH Q1A(R2).[19][30]
Protocol Outline: Long-Term Stability Study
-
Batches: Place at least three primary batches of the drug substance on stability.
-
Container Closure System: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions:
-
Testing Frequency: For long-term studies, testing should occur every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[31]
-
Tests: At each time point, the samples should be tested for appearance, assay, and degradation products using the validated stability-indicating method.
Conclusion
The systematic investigation outlined in this guide provides a robust pathway to defining the critical solubility and stability characteristics of this compound. By grounding the experimental design in scientific causality and adhering to established regulatory frameworks, researchers can build a comprehensive data package. This information is not merely a collection of data points; it is the essential knowledge required to guide formulation strategies, establish appropriate storage conditions and shelf-life, and ultimately support a successful regulatory submission, paving the way for the compound's potential clinical application.
References
-
Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Dong, M. W. (2021, November 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
B-I-K, U. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
Slideshare. pKa and log p determination. [Link]
-
YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]
-
Slideshare. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]
-
protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. [Link]
-
Dissolution Technologies. (2003). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. [Link]
-
PubMed. (2010). In vitro solubility assays in drug discovery. [Link]
-
Domainex. Thermodynamic Solubility Assay. [Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
-
Dissolution Technologies. (2015). Comparison of the Solubility and Dissolution of Drugs in Fasted-State Biorelevant Media (FaSSIF and FaSSIF-V2). [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
The Solubility Company. pKa & LogP Analysis Services. [Link]
-
PubMed. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. [Link]
-
IJPPR Human Journals. (2023, February). Stability Indicating HPLC Method Development: A Review. [Link]
-
PubChem. This compound. [Link]
-
VŠCHT. Stability-Indicating HPLC Method Development. [Link]
- Google Patents. US20150064794A1 - Biorelevant compositions.
-
IJTSRD. (2021, October). Stability Indicating HPLC Method Development – A Review. [Link]
-
LinkedIn. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Biorelevant.com. FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
National Institutes of Health. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
BioProcess International. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Technology Networks. LogP/LogD/pKa Analysis. [Link]
-
ResearchGate. (2008, August). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]
-
ResearchGate. (2016, August). Development and validation of stability indicating HPLC method: A review. [Link]
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
CD Formulation. Transdermal Formulation Forced Degradation Testing. [Link]
-
PubChemLite. This compound (C13H10F3NO3). [Link]
-
ResearchGate. (2013). Ethyl 3-(2-ethoxy-2-oxoethoxy)-6-(trifluoromethyl)furo[3,2-c]quinoline-2-carboxylate. [Link]
Sources
- 1. This compound | C13H10F3NO3 | CID 2737196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C13H10F3NO3) [pubchemlite.lcsb.uni.lu]
- 3. thesolubilitycompany.com [thesolubilitycompany.com]
- 4. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 13. evotec.com [evotec.com]
- 14. pharmalesson.com [pharmalesson.com]
- 15. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. biorelevant.com [biorelevant.com]
- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. database.ich.org [database.ich.org]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biopharminternational.com [biopharminternational.com]
- 22. sgs.com [sgs.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. formulationbio.com [formulationbio.com]
- 25. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 26. ijtsrd.com [ijtsrd.com]
- 27. researchgate.net [researchgate.net]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. web.vscht.cz [web.vscht.cz]
- 30. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 31. youtube.com [youtube.com]
Tautomeric Equilibrium in 4-Hydroxyquinoline-3-Carboxylate Esters: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Esters of 4-hydroxyquinoline-3-carboxylic acid are of particular interest due to their pronounced biological activities, including potent antimalarial effects. A critical, yet often overlooked, aspect of their chemistry is the existence of a dynamic tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms. This equilibrium can profoundly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictates its pharmacokinetic and pharmacodynamic profile. Understanding and controlling this tautomerism is therefore paramount in the rational design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the tautomerism in 4-hydroxyquinoline-3-carboxylate esters, detailing its theoretical underpinnings, experimental characterization, and implications for drug discovery.
The Phenomenon of Tautomerism in 4-Hydroxyquinoline-3-Carboxylate Esters
Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in a dynamic equilibrium and are readily interconvertible. In the case of 4-hydroxyquinoline-3-carboxylate esters, the principal tautomeric equilibrium is between the 4-hydroxyquinoline (enol-form) and the 4-quinolone (keto-form).
The enol form is characterized by an aromatic quinoline ring with a hydroxyl group at the C4 position. The keto form, conversely, features a quinolin-4(1H)-one structure. The equilibrium between these two forms is influenced by a variety of factors, including the electronic nature of substituents on the quinoline ring, the polarity of the solvent, and temperature.
Computational studies, often employing Density Functional Theory (DFT), have consistently shown that the enol tautomer is generally the more stable form for 4-hydroxyquinoline-3-carboxylate esters.[1] This stability is attributed to the significant resonance stabilization afforded by the aromatic system and the formation of a strong intramolecular hydrogen bond between the 4-hydroxyl group and the ester carbonyl group at the C3 position. This intramolecular hydrogen bond forms a stable six-membered ring, further favoring the enol conformation.
Synthesis of 4-Hydroxyquinoline-3-Carboxylate Esters
The synthesis of 4-hydroxyquinoline-3-carboxylate esters is a well-established process, typically involving the Gould-Jacobs reaction. This reaction utilizes an aniline derivative and diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative. The reaction proceeds via an initial nucleophilic substitution followed by a thermal cyclization.
Experimental Protocol: Synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate
This protocol outlines a general procedure for the synthesis of the parent ethyl 4-hydroxyquinoline-3-carboxylate.
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether or Dowtherm A
-
Ethanol
-
Petroleum ether
Procedure:
-
Step 1: Formation of the Intermediate Adduct. In a round-bottom flask, equimolar amounts of aniline and diethyl ethoxymethylenemalonate are mixed. The mixture is heated, typically at 100-130°C, for 1-2 hours. During this time, ethanol is evolved. The progress of the reaction can be monitored by the cessation of ethanol distillation.
-
Step 2: Cyclization. The crude intermediate from Step 1 is added portion-wise to a preheated high-boiling solvent, such as diphenyl ether or Dowtherm A, maintained at approximately 250°C.[2] The addition should be controlled to maintain a steady evolution of ethanol. The reaction mixture is typically held at this temperature for 15-30 minutes after the addition is complete.
-
Step 3: Isolation and Purification. The reaction mixture is allowed to cool to room temperature, during which the product precipitates. The solid is collected by filtration and washed with a non-polar solvent like petroleum ether to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Analytical Characterization of Tautomerism
A combination of spectroscopic and computational techniques is employed to study the tautomeric equilibrium of 4-hydroxyquinoline-3-carboxylate esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the keto and enol tautomers in solution. The chemical shifts of key protons and carbons are significantly different for each form.
-
¹H NMR: The enol form exhibits a characteristic downfield signal for the hydroxyl proton (often >10 ppm), which is typically broad due to hydrogen bonding and exchange. The proton at the C2 position also shows a distinct chemical shift. In the keto form, the protons on the C3 carbon and the N-H proton will have characteristic signals. The relative integration of signals corresponding to each tautomer allows for the quantification of the equilibrium constant (Keq).
-
¹³C NMR: The chemical shift of the C4 carbon is a clear indicator of the predominant tautomer. In the enol form, the C4 carbon is shielded and appears at a chemical shift typical for an aromatic carbon bearing a hydroxyl group (around 160-170 ppm). In contrast, the C4 carbon in the keto form is a carbonyl carbon and resonates at a much more downfield position (typically >175 ppm).[3]
| Nucleus | Keto Tautomer (Characteristic Signal) | Enol Tautomer (Characteristic Signal) |
| ¹H | N-H proton (broad, variable), C3-H | O-H proton (>10 ppm, broad), C2-H |
| ¹³C | C4=O (>175 ppm) | C4-OH (approx. 160-170 ppm) |
Table 1: Representative NMR Chemical Shift Ranges for Keto and Enol Tautomers of 4-Hydroxyquinolines.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in each tautomer.
-
Enol Form: A broad absorption band in the region of 3400-2500 cm⁻¹ is characteristic of the O-H stretching vibration involved in strong intramolecular hydrogen bonding. The C=O stretching of the ester group is typically observed around 1650-1680 cm⁻¹.
-
Keto Form: A sharp N-H stretching vibration is expected around 3300-3500 cm⁻¹. The spectrum will also show two distinct C=O stretching bands: one for the C4-keto group (around 1620-1650 cm⁻¹) and another for the ester carbonyl.
Computational Chemistry: Density Functional Theory (DFT)
DFT calculations are instrumental in providing theoretical insights into the tautomeric equilibrium. By calculating the relative energies of the optimized geometries of both tautomers, the thermodynamically more stable form can be predicted.[1] These calculations can also simulate vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data for validation.
Protocol: DFT Calculation of Tautomer Stability
-
Structure Generation: Build the 3D structures of both the keto and enol tautomers of the 4-hydroxyquinoline-3-carboxylate ester of interest.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[4]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).
-
Energy Comparison: Compare the calculated Gibbs free energies of the two tautomers to determine their relative stability. The tautomer with the lower Gibbs free energy is the more stable form.
-
Solvent Effects: To model the system in solution, employ a continuum solvation model, such as the Polarizable Continuum Model (PCM), during the optimization and frequency calculations.[1]
Impact on Drug Discovery: The Case of Antimalarial Agents
The tautomeric state of 4-hydroxyquinoline-3-carboxylate esters has profound implications for their biological activity, particularly as antimalarial agents. These compounds are known to target the cytochrome bc₁ complex of Plasmodium falciparum, a crucial enzyme in the parasite's electron transport chain.[5]
The specific interactions with the target protein, such as hydrogen bonding and hydrophobic interactions, are highly dependent on the three-dimensional structure and electronic properties of the inhibitor. The enol form, with its planar aromatic system and specific hydrogen bond donor-acceptor pattern, is often considered the bioactive conformation.
Structure-Activity Relationship (SAR) Insights:
-
The 3-Carboxylate Ester: The ester group at the C3 position is crucial for antimalarial activity. Hydrolysis to the corresponding carboxylic acid or conversion to an amide often leads to a significant decrease or complete loss of activity.[5]
-
Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline ring can modulate both the tautomeric equilibrium and the antimalarial potency. Electron-withdrawing groups can influence the acidity of the 4-hydroxyl group and the strength of the intramolecular hydrogen bond.
-
Lipophilicity and Pharmacokinetics: The tautomeric equilibrium affects the molecule's lipophilicity (logP). The enol form is generally more lipophilic than the more polar keto form. This can influence the compound's ability to cross cell membranes and reach its intracellular target.
Conclusion
The tautomerism of 4-hydroxyquinoline-3-carboxylate esters is a fundamental aspect of their chemistry that has significant implications for their application in drug discovery. A thorough understanding of the factors governing the keto-enol equilibrium and the ability to characterize the predominant tautomeric form are essential for the rational design of new therapeutic agents based on this privileged scaffold. The integrated use of synthetic chemistry, advanced spectroscopic techniques, and computational modeling provides a powerful platform for elucidating the role of tautomerism and for optimizing the biological activity of this important class of compounds.
References
- Reynolds, G. A., & Hauser, C. R. (1955). 2-Methyl-4-hydroxyquinoline. Organic Syntheses, 35, 78.
- El-Gohary, A. R., & Shaaban, M. (2017). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. Chemistry of Heterocyclic Compounds, 53(8), 916-924.
-
Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
-
Tautomeric forms of 4-hydroxy quinoline. (n.d.). ResearchGate. Retrieved from [Link]
- Nilsen, A., et al. (2013). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 56(17), 6838-6855.
- Sobhani, S., Zarifi, F., & Skibsted, J. (2017). Ionic liquid grafted onto graphene oxide as a new multifunctional heterogeneous catalyst and its application for the one-pot multi-component synthesis of hexahydroquinolines. New Journal of Chemistry, 41(23), 14685-14694.
- Lőrinczi, B., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5639.
- Tantawy, H. A. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
-
Tautomerism of 4-Hydroxy-4(1H) quinolon. (n.d.). ResearchGate. Retrieved from [Link]
-
A DFT study of tautomerism in aklavinone. (n.d.). ResearchGate. Retrieved from [Link]
- Henriques, M. S. C., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12224-12236.
-
Asatryan, R. (2023). Keto Enol Tautomerization. Chemistry Steps. Retrieved from [Link]
- Reynolds, G. A., & Hauser, C. R. (1955). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 35, 78.
- Ridley, R. G., et al. (2000). 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses. Antimicrobial Agents and Chemotherapy, 44(9), 2415-2424.
-
4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (2021). ACS Infectious Diseases, 7(10), 2966-2979.
- Isiaka, A. A., et al. (2024). Quantitative Structural-Activity Relationship (QSAR), ADMET Screening and Bioactivity Evaluation of Inhibitory Potential of Thiazole Hydrazine. Advanced Journal of Chemistry B, 6(3), 247-265.
- Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Journal of Molecular Structure, 1108, 44-52.
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]
- D'yakonov, V. A., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 26(16), 4991.
-
LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of 4-hydroxy-6-(trifluoromethyl)quinoline structures
An In-Depth Technical Guide to 4-Hydroxy-6-(Trifluoromethyl)quinoline Structures: Synthesis, Properties, and Therapeutic Potential
Introduction: The Strategic Importance of a Privileged Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are foundational to a multitude of therapeutic agents, demonstrating a vast spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[3][4][5] The strategic functionalization of this core template allows for the fine-tuning of its pharmacological profile.
This guide focuses on a particularly compelling class of derivatives: 4-hydroxy-6-(trifluoromethyl)quinolines . The introduction of specific substituents at the 4- and 6-positions dramatically influences the molecule's properties and biological activity.
-
The 4-Hydroxy Group: This functional group is critical. It can exist in tautomeric equilibrium with its keto form, 4-quinolone, which influences its hydrogen bonding capacity and receptor interactions.[6] Furthermore, it serves as a versatile chemical handle for subsequent derivatization, enabling the synthesis of diverse compound libraries.[6][7]
-
The 6-Trifluoromethyl Group: The -CF3 group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[7][8]
This document, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, derivatization, key properties, and diverse biological applications of the 4-hydroxy-6-(trifluoromethyl)quinoline core, grounding all claims in established protocols and scientific literature.
Core Synthesis: The Conrad-Limpach Reaction
The most common and effective method for constructing the 4-hydroxy-6-(trifluoromethyl)quinoline scaffold is the Conrad-Limpach reaction .[7][9] This pathway involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by a high-temperature thermal cyclization. The choice of this reaction is predicated on its reliability and the commercial availability of the starting materials. The causality is straightforward: the initial condensation forms a stable enamine intermediate, which, under thermal stress, undergoes an intramolecular cyclization to yield the desired quinoline ring system.[7][10]
Caption: General workflow of the Conrad-Limpach synthesis.
Experimental Protocol: Synthesis of 4-Hydroxy-6-(trifluoromethyl)quinoline
This self-validating protocol is adapted from established methodologies for analogous 4-hydroxyquinolines.[7][11]
-
Materials:
-
4-(Trifluoromethyl)aniline
-
Ethyl 4,4,4-trifluoroacetoacetate
-
High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Saturated NH4HCO3 aqueous solution, water, saturated brine
-
Anhydrous sodium sulfate
-
Petroleum ether, ethyl acetate (for chromatography)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add equimolar amounts of 4-(Trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate in toluene.[11]
-
Add a catalytic amount of p-toluenesulfonic acid.[11]
-
Heat the mixture to reflux to initiate the condensation reaction, forming the enamine intermediate while removing water via the Dean-Stark trap.[11]
-
Once water evolution ceases, remove the toluene under reduced pressure.
-
Add a high-boiling point solvent (e.g., Dowtherm A) to the mixture.[7]
-
Heat the reaction mixture to approximately 250 °C to effect the cyclization. Monitor the reaction progress using thin-layer chromatography (TLC).[7]
-
After completion, cool the mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Wash the crude solid with a suitable organic solvent (e.g., hexane) to remove the high-boiling point solvent.
-
For further purification, the crude product can be washed with saturated NH4HCO3 solution, water, and brine, then dried and purified by silica gel column chromatography (e.g., petroleum ether:ethyl acetate = 80:20).[11]
-
Chemical Derivatization: Expanding the Pharmacophore
The true utility of the 4-hydroxy-6-(trifluoromethyl)quinoline scaffold lies in its capacity for derivatization, allowing for the exploration of a vast chemical space. The 4-hydroxy group is the primary site for modification.
A common and highly effective strategy involves a two-step process: chlorination followed by nucleophilic aromatic substitution (SNAr). This approach is superior to direct alkylation as it provides a more reactive intermediate (the 4-chloro derivative) that can be coupled with a wider range of nucleophiles, such as amines and hydrazines, to introduce critical nitrogen-containing functionalities.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 6. ossila.com [ossila.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. mdpi.com [mdpi.com]
- 11. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Gould-Jacobs Reaction: A Robust Strategy for Substituted Quinoline Synthesis
Introduction: The Enduring Importance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Its derivatives have found applications as antibacterial, antimalarial, anticancer, anti-inflammatory, and antiviral agents.[1][2] The Gould-Jacobs reaction, first reported by R. Gordon Gould and Walter A. Jacobs in 1939, is a cornerstone of synthetic organic chemistry for the preparation of 4-hydroxyquinoline derivatives.[3][4] This thermal cyclization method has proven to be a versatile and reliable route for accessing these valuable heterocyclic compounds.[2]
The reaction sequence typically begins with the condensation of an aniline with an alkoxymethylenemalonate ester, which is then followed by a high-temperature intramolecular cyclization.[5][6] Subsequent hydrolysis and decarboxylation steps yield the final 4-quinolinone core.[7] While classic protocols require significant thermal energy, modern adaptations, particularly the use of microwave irradiation, have dramatically enhanced reaction efficiency, enabling shorter reaction times and improved yields, thus solidifying the reaction's relevance in contemporary drug discovery pipelines.[7][8][9] This guide provides a detailed examination of the Gould-Jacobs reaction, from its underlying mechanism to detailed, field-proven laboratory protocols.
Reaction Mechanism and Pathway: A Stepwise Analysis
The Gould-Jacobs reaction is a multi-step process, the success of which hinges on a critical high-temperature electrocyclization. Understanding the causality behind each step is crucial for optimization and troubleshooting.
-
Condensation: The synthesis initiates with a nucleophilic attack from the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule (e.g., ethanol) to generate a stable anilidomethylenemalonate intermediate.[2][5]
-
Thermal Cyclization: This is the key bond-forming step and is typically the most demanding. It requires significant thermal energy (often >250 °C) to facilitate a 6-electron electrocyclization.[2][10] This intramolecular reaction closes the ring to form the quinoline system. The high activation energy barrier is a direct consequence of the aromaticity that must be overcome during the cyclization; hence, the need for high temperatures.
-
Tautomerization: The cyclized product, an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in a tautomeric equilibrium with its enol form, ethyl 4-hydroxyquinoline-3-carboxylate.[5][6]
-
Saponification (Optional): To access the parent 4-hydroxyquinoline, the ester group is commonly hydrolyzed using a base, such as aqueous sodium hydroxide, in a process known as saponification.[5][7]
-
Decarboxylation (Optional): The resulting quinoline-3-carboxylic acid is then heated above its melting point to induce decarboxylation, yielding the final 4-hydroxyquinoline product.[5][7]
Experimental Protocols: Classical vs. Modern Methodologies
The choice of heating method is a critical determinant of the reaction's efficiency. While traditional high-boiling solvents are robust, microwave-assisted synthesis offers significant advantages in speed and throughput, which are critical in a drug development setting.[2][11]
Protocol 1: Classical High-Temperature Synthesis of 4-Hydroxyquinoline
This protocol employs a high-boiling inert solvent to achieve the requisite temperature for cyclization and follows the complete sequence through to the final decarboxylated product.
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (high-boiling solvent)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Cyclohexane or Hexane
-
Ethanol or water for recrystallization
Step 1: Condensation
-
In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.[7]
Step 2: Thermal Cyclization
-
Dissolve the anilidomethylenemalonate intermediate from Step 1 in a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate) in a flask equipped with a reflux condenser.
-
Heat the solution to a vigorous reflux (ca. 250-260 °C) for 30-60 minutes.[2]
-
Cool the reaction mixture to room temperature. The product, 4-hydroxy-3-carboethoxyquinoline, should precipitate.
-
Add a non-polar solvent like cyclohexane to aid precipitation and filter the solid. Wash thoroughly with the non-polar solvent to remove the residual diphenyl ether.[2]
Step 3: Saponification
-
Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% (w/v) aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).
-
Cool the mixture and acidify with concentrated HCl to precipitate the quinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.[7]
Step 4: Decarboxylation
-
Place the dried quinoline-3-carboxylic acid in a suitable flask.
-
Heat the solid carefully above its melting point (typically 200-250 °C) until the evolution of CO₂ ceases.
-
The crude 4-hydroxyquinoline can then be purified by recrystallization from ethanol or water.[7]
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol leverages microwave irradiation for a rapid and efficient cyclization, yielding the quinoline core in minutes rather than hours. This method is particularly amenable to library synthesis and reaction optimization.
Materials:
-
Aniline (or substituted aniline)
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial (2-5 mL) with a magnetic stir bar
-
Dedicated microwave synthesis system
-
Ice-cold acetonitrile for washing
-
Filtration apparatus
-
HPLC-MS for analysis
Procedure:
-
Reaction Setup: In a 2.5 mL microwave vial, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).[11] The excess DEEM serves as both a reagent and a solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for the specified time (e.g., 1-20 minutes), as determined by optimization studies (see Table 1).[2][11]
-
Isolation: After the reaction, cool the vial to room temperature. A precipitate of the product should form.
-
Purification: Filter the solid product and wash it with a small volume of ice-cold acetonitrile (approx. 3 mL) to remove excess DEEM and byproducts.[11]
-
Drying and Analysis: Dry the resulting solid under a vacuum. The product's purity and identity can be confirmed by HPLC-MS.
Sources
- 1. jptcp.com [jptcp.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. wikiwand.com [wikiwand.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. mdpi.com [mdpi.com]
- 11. ablelab.eu [ablelab.eu]
Application Notes and Protocols for the Purification of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, a key intermediate in pharmaceutical and agrochemical research.[1][2] Recognizing the critical need for high-purity materials in drug development and other advanced applications, this document outlines systematic approaches to achieve exceptional purity levels. We delve into the strategic selection and optimization of various purification techniques, including recrystallization, normal-phase column chromatography, and preparative high-performance liquid chromatography (HPLC). Each section is grounded in the fundamental chemical properties of the target compound and its likely impurities, offering researchers, scientists, and drug development professionals a robust framework for obtaining highly purified this compound.
Introduction: The Importance of Purity for this compound
This compound is a pivotal building block in the synthesis of a wide range of biologically active molecules. Its structural motif is found in compounds developed for their antimicrobial and other therapeutic properties.[1] The efficacy and safety of the final active pharmaceutical ingredients (APIs) are directly contingent on the purity of this intermediate. Even minute impurities can lead to undesirable side reactions, reduced yield in subsequent synthetic steps, and potentially adverse biological effects.
This guide provides a multi-faceted approach to the purification of this compound, ensuring that researchers can select the most appropriate method based on the initial purity of their crude material, the required final purity, and the available laboratory instrumentation.
Understanding Potential Impurities
The target compound is typically synthesized via the Gould-Jacobs reaction, which involves the condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.[3][4][5] A thorough understanding of this synthetic route is paramount for identifying potential impurities:
-
Unreacted Starting Materials:
-
3-(Trifluoromethyl)aniline
-
Diethyl ethoxymethylenemalonate
-
-
Intermediate Species:
-
Diethyl 2-(((3-(trifluoromethyl)phenyl)amino)methylene)malonate (the intermediate before cyclization)
-
-
Side-Products and Degradants:
-
Products arising from incomplete cyclization.
-
Thermally degraded materials due to the high temperatures often employed in the Gould-Jacobs reaction.[4]
-
Isomeric quinolones if the cyclization is not regioselective.
-
The purification strategies detailed below are designed to effectively separate the target compound from these specific impurities.
Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before commencing any purification, a rapid assessment of the crude product's composition by Thin-Layer Chromatography (TLC) is essential. TLC provides valuable insights into the number of components present and helps in the selection of an appropriate solvent system for column chromatography.
Recommended TLC Protocol
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. A common starting ratio is 7:3 (v/v) hexane:ethyl acetate. To mitigate streaking, which is common with quinoline derivatives due to the basicity of the nitrogen atom, the addition of a small amount of triethylamine (~0.5-1%) to the eluent is highly recommended.[6]
-
Sample Preparation: Dissolve a small amount of the crude material in a suitable solvent such as dichloromethane or ethyl acetate.[7]
-
Visualization:
-
UV light (254 nm): The quinoline ring system is UV active and will appear as dark spots.
-
Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. Most organic compounds will visualize as brown spots.
-
Potassium Permanganate Stain: This stain is effective for visualizing compounds that can be oxidized.
-
An ideal TLC will show good separation between the spot corresponding to the desired product and any impurities, with the Rf value of the product preferably in the range of 0.2-0.4 for optimal separation in column chromatography.[6][7]
Purification Technique 1: Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds, particularly when the desired compound is the major component of the crude mixture. The principle lies in the differential solubility of the compound and its impurities in a chosen solvent or solvent system at different temperatures.
Solvent Selection for Recrystallization
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Based on the structure of this compound (an ester with a heterocyclic aromatic core), several solvent systems are promising:
| Solvent/Solvent System | Rationale |
| Ethanol | The presence of the ester and the 4-hydroxy group suggests potential solubility in polar protic solvents like ethanol. It is a commonly used solvent for the recrystallization of quinoline derivatives.[8] |
| Ethyl Acetate/Hexane | A polar aprotic solvent (ethyl acetate) to dissolve the compound, with a non-polar anti-solvent (hexane) to induce crystallization upon cooling. This is a versatile system for compounds of intermediate polarity.[8] |
| Acetone/Hexane | Similar to the ethyl acetate/hexane system, offering a different polarity profile that may be advantageous for separating specific impurities.[8] |
| Toluene | Aromatic solvents can be effective for crystallizing aromatic compounds. |
Step-by-Step Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The slow cooling promotes the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
The purity of the recrystallized material should be assessed by TLC and melting point analysis.
Purification Technique 2: Column Chromatography
For complex mixtures or when a very high degree of purity is required, column chromatography is the method of choice.
Normal-Phase Column Chromatography
Given the polar nature of the 4-hydroxyquinoline core, normal-phase chromatography using silica gel is a suitable technique.
Workflow for Normal-Phase Column Chromatography
Sources
Application Notes and Protocols for Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate as a Pharmaceutical Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the utilization of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate as a pivotal intermediate in pharmaceutical synthesis. The quinoline scaffold is a privileged structure in medicinal chemistry, and the incorporation of a trifluoromethyl group at the 6-position significantly enhances the pharmacokinetic properties of derivative compounds, such as metabolic stability, lipophilicity, and bioavailability.[1] These attributes make this intermediate particularly valuable in the development of novel therapeutics, including kinase inhibitors for oncology and novel antimalarial agents.[1][2] This guide offers detailed protocols for the synthesis of the title compound and its subsequent chemical transformations into key precursors for drug discovery, supported by mechanistic insights and practical considerations.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀F₃NO₃ | PubChem |
| Molecular Weight | 285.22 g/mol | PubChem |
| CAS Number | 26893-12-9 | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
| Melting Point | >300 °C | Commercial Suppliers |
| Solubility | Soluble in DMSO and hot DMF; sparingly soluble in other organic solvents. | General Chemical Knowledge |
Safety and Handling: this compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The most common and efficient method for the synthesis of the title compound is the Gould-Jacobs reaction.[3][4][5] This involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM) followed by a thermal cyclization.
Gould-Jacobs Reaction: A Step-by-Step Protocol
This protocol is adapted from established procedures for the synthesis of analogous 4-hydroxyquinoline-3-carboxylates.[6][7]
Reaction Scheme:
Caption: Gould-Jacobs synthesis of the title compound.
Materials:
-
4-(Trifluoromethyl)aniline
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
High-boiling solvent (e.g., Dowtherm A or diphenyl ether)
-
Hexane
-
Ethanol
Protocol:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 4-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture to 120-130 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
-
Cyclization: To the reaction mixture, add a high-boiling solvent such as Dowtherm A (3-5 mL per gram of aniline).
-
Increase the temperature to 250-260 °C and heat under reflux for 2-3 hours. The cyclization is typically accompanied by the evolution of ethanol.
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Dilute the mixture with hexane to facilitate further precipitation.
-
Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with hot ethanol to remove any unreacted starting materials and byproducts.
-
Dry the purified product under vacuum to yield this compound as a white to off-white solid.
Rationale for Experimental Choices:
-
The use of a high-boiling solvent is crucial to achieve the high temperature required for the intramolecular cyclization, which is the rate-determining step of the reaction.[5]
-
A slight excess of DEEMM is used to ensure complete consumption of the aniline.
-
Washing with hot ethanol is an effective method for purifying the final product due to its low solubility in this solvent.
Key Transformations for Pharmaceutical Synthesis
This compound is a versatile intermediate that can be readily transformed into a variety of key building blocks for drug discovery. The following sections detail the protocols for these critical transformations.
Chlorination of the 4-Hydroxy Group
The conversion of the 4-hydroxy group to a 4-chloro group is a common strategy to activate the quinoline ring for nucleophilic aromatic substitution.[3]
Reaction Scheme:
Caption: Chlorination of the 4-hydroxyquinoline.
Protocol:
-
In a round-bottom flask, suspend this compound (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).
-
Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should be carried out under anhydrous conditions.
-
After completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with water and dry under vacuum to obtain Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate.
Hydrolysis of the Ethyl Ester
The hydrolysis of the ethyl ester at the 3-position to the corresponding carboxylic acid is a fundamental step in the synthesis of many quinoline-based drugs, as the carboxylic acid moiety is often crucial for biological activity.[8][9]
Reaction Scheme:
Caption: Hydrolysis of the ethyl ester to the carboxylic acid.
Protocol (Alkaline Hydrolysis):
-
Suspend this compound (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours until the starting material is fully consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
The carboxylic acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
Protocol (Acidic Hydrolysis): [8]
-
In a pressure-rated vessel, combine this compound (1.0 eq) with a mixture of acetic acid, water, and concentrated sulfuric acid.
-
Heat the mixture to 100-110 °C for 40 minutes to 4 hours.
-
Cool the mixture and the product will precipitate.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent system like chloroform-ethanol.
Amination of 4-Chloro-6-(trifluoromethyl)quinoline-3-carboxylate
The 4-chloro group is an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of various amine functionalities, a common feature in antimalarial and anticancer agents.[10]
Reaction Scheme:
Caption: Nucleophilic substitution of the 4-chloro group.
Protocol:
-
In a sealed tube, dissolve Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq) and the desired amine (2.0-3.0 eq) in a suitable solvent such as ethanol, isopropanol, or DMF.
-
Heat the reaction mixture to 120-130 °C for 6-12 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Amide Formation from the Carboxylic Acid
The carboxylic acid at the 3-position can be converted to a wide array of amides, which can modulate the biological activity of the final compound.
Reaction Scheme:
Caption: Amide coupling of the 3-carboxylic acid.
Protocol (via Acyl Chloride):
-
Convert the carboxylic acid to the corresponding acyl chloride by reacting with thionyl chloride or oxalyl chloride.[11]
-
In a separate flask, dissolve the desired amine and a base (e.g., triethylamine or pyridine) in a dry aprotic solvent.
-
Cool the amine solution to 0 °C and slowly add the acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with water and brine, followed by extraction and purification.
Protocol (Direct Coupling): [12]
-
Dissolve the carboxylic acid (1.0 eq), the amine (1.1 eq), a coupling agent (e.g., HATU, HOBt/EDCI) (1.2 eq), and a non-nucleophilic base (e.g., DIPEA) (2.0 eq) in a dry aprotic solvent like DMF or DCM.
-
Stir the mixture at room temperature for 12-24 hours.
-
Dilute the reaction with an organic solvent and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Application in Drug Discovery: A Conceptual Workflow
The following diagram illustrates a conceptual workflow for the utilization of this compound in the synthesis of potential kinase inhibitors.
Caption: Conceptual workflow for kinase inhibitor synthesis.
This workflow highlights the modularity of the synthetic approach, allowing for the generation of a diverse library of compounds for screening by varying the amines (R¹NH₂ and R²NH₂) used in the amination and amidation steps. The trifluoromethyl group at the 6-position is a key feature in many potent kinase inhibitors, contributing to favorable drug-like properties.[13][14]
References
-
Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]
-
New hybrid trifluoromethylquinolines as antiplasmodium agents. ResearchGate. [Link]
-
Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a Novel Anticancer Agent. Journal of Medicinal Chemistry. [Link]
-
The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. PMC. [Link]
-
Gould–Jacobs reaction. Wikipedia. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. Journal of Pharma Insights and Research. [Link]
-
Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ResearchGate. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]
-
Gould Jacobs Quinoline forming reaction. Biotage. [Link]
-
Antimalarial Drugs with Quinoline Nucleus and Analogs. CoLab. [Link]
- Process for the hydrolysis of quinolone carboxylic esters.
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]
-
Benign and proficient procedure for preparation of quinoline derivatives. Journal of Population Therapeutics and Clinical Pharmacology. [Link]
-
Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
-
Synthesis of 4-chloro-8-trifluoromethyl-quinoline. PrepChem. [Link]
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. [Link]
-
4-Chloro-3-methylphenyl quinoline-2-carboxylate. PMC. [Link]
-
Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]
-
Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]
-
Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. ResearchGate. [Link]
-
Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. [Link]
-
SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]
-
Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. [Link]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. ablelab.eu [ablelab.eu]
- 8. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Antimalarial Agents
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This document provides an in-depth guide to the synthetic strategies and detailed laboratory protocols for two cornerstone classes of antimalarial agents: quinolines and artemisinin derivatives. It emphasizes the chemical logic behind synthetic choices and addresses the ever-present challenge of parasitic resistance.
Introduction: The Synthetic Chemist's Role in the War on Malaria
Malaria, a devastating parasitic disease, continues to pose a significant global health threat, with the constant emergence of drug-resistant Plasmodium strains undermining current therapies.[1][2] This escalating resistance necessitates a dynamic and innovative pipeline of new therapeutic agents.[1][3] Synthetic chemistry is at the forefront of this battle, providing the essential tools to not only produce existing drugs affordably but also to design and construct novel molecular architectures capable of overcoming resistance mechanisms.[4][5]
This guide delves into the synthesis of two critical classes of antimalarials. We will first explore the classic quinoline scaffold, responsible for drugs like chloroquine, and detail a synthetic protocol for an analogue designed to circumvent resistance. Subsequently, we will examine the semi-synthesis of derivatives of artemisinin, the Nobel Prize-winning natural product that forms the backbone of modern combination therapies.
Part 1: The Quinoline Core - Targeting Heme Detoxification
Quinoline-based antimalarials, historically derived from the quinine found in cinchona bark, have been a mainstay of malaria treatment for centuries.[6] Their primary mechanism of action involves disrupting the parasite's detoxification of heme—a toxic byproduct of hemoglobin digestion—within its acidic food vacuole.[7] Chloroquine, a prominent 4-aminoquinoline, accumulates in this vacuole and inhibits the polymerization of heme into harmless hemozoin crystals, leading to a buildup of the toxic heme and parasite death.[7][8] However, widespread resistance, often linked to mutations in parasite transmembrane proteins that pump the drug out of the vacuole, has severely limited its use.[9][10] Current research focuses on modifying the quinoline scaffold, particularly the side chain, to evade these resistance mechanisms.[9][10]
General Synthetic Strategy: 4-Aminoquinolines
The synthesis of most 4-aminoquinoline antimalarials, including chloroquine and amodiaquine, hinges on a nucleophilic aromatic substitution reaction. The core of this strategy is the condensation of the critical intermediate, 4,7-dichloroquinoline (4,7-DCQ), with a selected N-alkylated diamine side chain. The choice of this side chain is paramount, as its structure dictates the drug's solubility, basicity, and ability to evade resistance mechanisms.
Protocol 1: Synthesis of Amodiaquine Dihydrochloride Dihydrate (ADQ)
This protocol outlines a robust, three-step synthesis of amodiaquine (ADQ), an important antimalarial often used in combination therapies. The procedure is adapted from established industrial process development literature.[11] It involves a Mannich reaction to prepare the side chain precursor, followed by hydrolysis and condensation with 4,7-dichloroquinoline (4,7-DCQ).
Step 1: Mannich Reaction to Synthesize 4-Acetamido-2-(diethylaminomethyl)phenol
-
Rationale: The Mannich reaction is a classic carbon-carbon bond-forming reaction that creates a β-amino-carbonyl compound, in this case, functionalizing 4-acetamidophenol with the required diethylaminomethyl side chain. Ethanol is an effective and relatively green solvent for this condensation.
-
Reagents & Materials:
-
4-Acetamidophenol (1.0 eq)
-
Diethylamine (1.1 eq)
-
Paraformaldehyde (1.1 eq)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
-
Procedure:
-
To a round-bottom flask, add 4-acetamidophenol and ethanol. Stir to dissolve.
-
Carefully add diethylamine to the solution, followed by paraformaldehyde.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring the reaction by TLC (Thin Layer Chromatography).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure Mannich base intermediate. A typical yield is around 92%.[11]
-
Step 2 & 3: In-situ Hydrolysis and Condensation to form Amodiaquine
-
Rationale: The acetyl protecting group on the phenol is first removed by acid hydrolysis. The resulting aminophenol is then directly reacted in situ with 4,7-DCQ. The phenolic oxygen is a poor nucleophile, while the deprotected aniline nitrogen is a much better one, ensuring the side chain attaches at the desired C-4 position of the quinoline ring via nucleophilic substitution. Conducting the reaction in a single pot improves efficiency.
-
Reagents & Materials:
-
4-Acetamido-2-(diethylaminomethyl)phenol (from Step 1, 1.0 eq)
-
Hydrochloric acid (20% aqueous solution)
-
4,7-Dichloroquinoline (4,7-DCQ) (1.0 eq)
-
Ethanol
-
Sodium hydroxide solution (for neutralization)
-
Reaction vessel suitable for acidic reflux
-
-
Procedure:
-
Place the Mannich base intermediate into the reaction vessel and add 20% HCl.
-
Heat the mixture to 80°C and hold for approximately 4 hours to ensure complete hydrolysis of the amide.[11]
-
Cool the reaction mixture and add ethanol, followed by 4,7-dichloroquinoline.
-
Heat the mixture to reflux and maintain for 24 hours. Monitor the formation of the product by TLC.
-
After completion, cool the reaction to room temperature. The product may begin to precipitate.
-
Carefully neutralize the mixture with a sodium hydroxide solution to precipitate the amodiaquine free base.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
To form the final active pharmaceutical ingredient (API), the free base is dissolved in ethanol, and concentrated HCl is added to precipitate amodiaquine dihydrochloride dihydrate. Filter and dry to obtain the final product. A typical yield for this step is around 90%.[11]
-
| Compound | IC50 (nM) vs. Dd2 (CQR Strain) | IC50 (nM) vs. HB3 (CQ-S Strain) | Resistance Index (RI) | Reference |
| Chloroquine | 122 | 8.1 | 15.0 | [9] |
| Analogue 11 | 53.0 | 4.8 | 11.0 | [9] |
| Analogue 12 | 26.0 | 24.0 | 1.1 | [9] |
| Analogue 13 | 19.9 | 10.0 | 2.0 | [9] |
| Analogue 15 | 29.0 | 4.1 | 7.1 | [9] |
| Table 1: In vitro antimalarial activity of representative 4-aminoquinoline analogues against chloroquine-resistant (CQR) and -sensitive (CQ-S) strains of P. falciparum. A lower Resistance Index (RI) indicates better efficacy against the resistant strain. |
Part 2: Artemisinin Derivatives - The Endoperoxide Powerhouse
The discovery of artemisinin by Tu Youyou was a landmark achievement in medicine, providing a potent and fast-acting agent effective against multi-drug resistant malaria.[12][13] The key to its activity is the 1,2,4-trioxane ring containing an endoperoxide bridge.[3][12] Inside the parasite, this bridge is reductively cleaved by heme iron, generating a cascade of cytotoxic carbon-centered radicals that damage a multitude of parasite proteins.[13]
Despite its potency, the parent compound, artemisinin, suffers from poor bioavailability and a short plasma half-life.[14][15] This prompted the development of semi-synthetic derivatives, which are more stable and have improved pharmacokinetic profiles. The most clinically significant derivatives are formed by modifying the C-10 lactone of dihydroartemisinin (DHA), the reduced form of artemisinin.
General Synthetic Strategy: From Artemisinin to Clinical Derivatives
The semi-synthesis of key derivatives like artesunate (an ester) and artemether (an ether) begins with the selective reduction of artemisinin's lactone group to a lactol (hemiacetal), yielding dihydroartemisinin (DHA). This reduction is typically achieved with a mild reducing agent like sodium borohydride (NaBH₄). The resulting hydroxyl group on DHA is then the synthetic handle for further functionalization.
Protocol 2: Semi-synthesis of Artesunate from Artemisinin
This two-step protocol describes the conversion of naturally extracted artemisinin into the more clinically useful, water-soluble derivative, artesunate.
Step 1: Reduction of Artemisinin to Dihydroartemisinin (DHA)
-
Rationale: Sodium borohydride is a cost-effective and selective reducing agent that readily reduces the lactone in artemisinin to the corresponding lactol (DHA) without affecting the critical endoperoxide bridge. The reaction is typically performed at low temperatures to minimize side reactions.
-
Reagents & Materials:
-
Artemisinin (1.0 eq)
-
Sodium borohydride (NaBH₄) (excess, e.g., 2.0-3.0 eq)
-
Methanol or Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Dissolve artemisinin in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in small portions. The addition should be controlled to keep the temperature below 5-10°C.
-
Stir the reaction at 0°C for 1-2 hours until TLC analysis indicates the complete consumption of artemisinin.
-
Quench the reaction by the slow addition of water or dilute acetic acid to neutralize the excess NaBH₄.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude DHA can be purified by column chromatography or recrystallization to yield a white solid.
-
Step 2: Esterification of DHA to Artesunate
-
Rationale: The hydroxyl group of DHA is esterified using succinic anhydride. A base, such as triethylamine or pyridine, is used as a catalyst and to scavenge the carboxylic acid that is opened from the anhydride, driving the reaction to completion.
-
Reagents & Materials:
-
Dihydroartemisinin (DHA) (from Step 1, 1.0 eq)
-
Succinic anhydride (1.5 eq)
-
Triethylamine or Pyridine (as solvent and catalyst)
-
Dichloromethane (as co-solvent, optional)
-
Round-bottom flask
-
-
Procedure:
-
Dissolve DHA and succinic anhydride in pyridine or a mixture of dichloromethane and triethylamine in a round-bottom flask.[16]
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude artesunate is purified by column chromatography on silica gel to afford the final product as a white solid. This process exclusively yields the desired α-epimer.[16]
-
| Compound | Key Property | Rationale for Development | Reference |
| Artemisinin | Sparingly soluble in water and oil | Parent compound, but difficult to formulate for severe malaria. | [14] |
| Dihydroartemisinin (DHA) | Active metabolite | The direct precursor for semi-synthesis of other derivatives. | [12] |
| Artesunate | Water-soluble (as sodium salt) | Enables intravenous administration for treating severe and cerebral malaria. | [14][17] |
| Artemether | Lipid-soluble | Suitable for intramuscular and oral formulations. | [12] |
| Table 2: Properties and rationale for the development of key artemisinin derivatives. |
Part 3: Future Directions - Novel Synthetic Paradigms
To stay ahead of resistance, the field of antimalarial synthesis is continually evolving. Modern strategies are moving beyond simple analogue generation to more complex and innovative approaches.
-
Hybrid Molecules: This strategy involves covalently linking two different pharmacophores into a single molecule.[4] The goal is to create a dual-action compound that can overcome resistance mechanisms associated with either of the individual drugs.[18][19]
-
Diversity-Oriented Synthesis (DOS): Rather than focusing on a single scaffold, DOS aims to rapidly generate libraries of structurally complex and diverse small molecules for high-throughput screening against the parasite.[20] This approach increases the probability of discovering entirely new mechanisms of action.
-
Continuous Flow Synthesis: Modern manufacturing techniques are being applied to produce antimalarial APIs more safely, efficiently, and cost-effectively. Continuous flow chemistry allows for precise control over reaction conditions and can enable the use of hazardous reagents in a contained system, as has been demonstrated for artemisinin derivatives.[16]
Conclusion
The synthesis of antimalarial agents is a critical and dynamic field that directly impacts global health. While classic scaffolds like the quinolines continue to be optimized, the semi-synthesis of artemisinin derivatives remains the cornerstone of modern malaria treatment. The protocols and strategies outlined in this document provide a foundation for researchers in this area, emphasizing the importance of understanding the chemical principles that drive both the synthesis and the mechanism of action of these life-saving drugs. The future of antimalarial chemotherapy will undoubtedly rely on the ingenuity of synthetic chemists to design and create the next generation of molecules that can overcome the challenge of parasite resistance.
References
-
Lin, A. J., Klayman, D. L., & Milhous, W. K. (1987). Synthesis and Antimalarial Activity of Artemisinin Derivatives Containing an Amino Group. Journal of Medicinal Chemistry. Available at: [Link]
-
Recent advances in the synthesis and antimalarial activity of 1,2,4-trioxanes. (2023). MalariaWorld. Available at: [Link]
-
Lin, A. J., Klayman, D. L., & Milhous, W. K. (1987). Synthesis and antimalarial activity of artemisinin derivatives containing an amino group. PubMed. Available at: [Link]
-
Corsello, A., et al. (2020). Synthesis and Evaluation of Artemisinin-Based Hybrid and Dimer Derivatives as Antimelanoma Agents. PMC - NIH. Available at: [Link]
-
D'Alessandro, S., et al. (2020). Antimalarial Medications. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Levesque, F., & Seeberger, P. H. (2014). Continuous synthesis of artemisinin-derived medicines. Chemical Communications. Available at: [Link]
-
Artemisinin. (n.d.). Wikipedia. Available at: [Link]
-
Zusi, K. (2015). Antimalarial Drug Mechanism Explained. The Scientist. Available at: [Link]
-
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]
-
Kumar, A., & Singh, B. K. (2023). Recent developments in the synthesis of hybrid antimalarial drug discovery. PubMed. Available at: [Link]
-
Singh, C., & Kumar, V. (2014). Diversity oriented synthesis for novel anti-malarials. PMC - NIH. Available at: [Link]
-
de Kock, C., et al. (2008). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. PubMed Central. Available at: [Link]
-
Tsegaye, A. T., & Tadesse, S. (2020). Recent Progress in the Development of New Antimalarial Drugs with Novel Targets. PMC. Available at: [Link]
-
Singh, R., et al. (2024). Recent advances, challenges and updates on the development of therapeutics for malaria. EXCLI Journal. Available at: [Link]
-
Hyde, J. E. (2010). Antimalarial Drugs: Modes Of Action And Mechanisms Of Parasite Resistance. Taylor & Francis Online. Available at: [Link]
-
Hyde, J. E. (2010). Antimalarial drugs: modes of action and mechanisms of parasite resistance. PubMed. Available at: [Link]
-
Synthesis of novel anti malarial agents. (2013). Okayama University. Available at: [Link]
-
Boechat, N., et al. (2014). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. PMC - NIH. Available at: [Link]
-
Kucharski, J., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. Available at: [Link]
-
Burgess, S. J. (2016). Design and Synthesis of Novel Chloroquine-based Antimalarials. PDXScholar. Available at: [Link]
-
Chemeda, Y., et al. (2023). Editorial: Advances in anti-malarial drug discovery. Frontiers in Drug Discovery. Available at: [Link]
-
Johnson, W. S., & Buell, B. G. (1952). A New Synthesis of Chloroquine. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of chloroquine and hydroxychloroquine. (n.d.). ResearchGate. Available at: [Link]
-
Major, J. W. (2009). Design, Synthesis and Testing of Metabolically-Stable Antimalarial Compounds. DTIC. Available at: [Link]
-
Tiwari, V. S., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. Available at: [Link]
-
Gabriel, C. M., et al. (2022). An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. PMC - NIH. Available at: [Link]
-
Chen, Y., et al. (2019). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. ACS Publications. Available at: [Link]
Sources
- 1. Recent advances, challenges and updates on the development of therapeutics for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimalarial drugs: modes of action and mechanisms of parasite resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. Recent developments in the synthesis of hybrid antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Development of New Antimalarial Drugs with Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 9. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Artemisinin - Wikipedia [en.wikipedia.org]
- 13. Antimalarial Drug Mechanism Explained | The Scientist [the-scientist.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Continuous synthesis of artemisinin-derived medicines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC05098C [pubs.rsc.org]
- 17. Synthesis and antimalarial activity of artemisinin derivatives containing an amino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of Artemisinin-Based Hybrid and Dimer Derivatives as Antimelanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Diversity oriented synthesis for novel anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]
Role as a building block in medicinal chemistry
Application Notes & Protocols
Topic: Isoxazole: A Privileged Scaffold as a Building Block in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Part 1: The Strategic Role of the Isoxazole Scaffold in Medicinal Chemistry
Introduction: The Understated Power of a Five-Membered Ring
In the vast arsenal of heterocyclic chemistry, the isoxazole ring—a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms—has emerged as a cornerstone in modern drug discovery.[1][2] Its prevalence in a multitude of FDA-approved drugs is a testament to its versatility and favorable pharmacological properties.[3][4][5] The incorporation of an isoxazole moiety can significantly enhance the physicochemical characteristics of a molecule, offering a sophisticated tool for medicinal chemists to address challenges in potency, selectivity, and pharmacokinetics.[1][6][7]
The isoxazole ring is not merely a passive spacer. It is an electron-rich, aromatic system with unique electronic properties.[2][8] The inherent weakness of the N-O bond provides a site for controlled ring cleavage, a feature ingeniously exploited in prodrug design.[3][9] This guide explores the multifaceted roles of the isoxazole scaffold, from its function as a versatile pharmacophore and bioisostere to its central role in blockbuster drugs, and provides detailed protocols for its synthesis in a laboratory setting.
The Isoxazole Moiety: A Multi-Tool for Drug Design
The strategic incorporation of an isoxazole ring into a drug candidate can be attributed to several key functions that it adeptly performs.
-
Bioisosteric Replacement: One of the most powerful strategies in medicinal chemistry is the principle of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to improve the molecule's overall profile.[10][11] The isoxazole ring is a masterful bioisostere for several common functional groups, most notably the amide bond. This replacement can enhance metabolic stability by removing a site susceptible to amidase activity, improve cell permeability, and modulate receptor binding interactions.[10][12] It can also serve as a replacement for carboxylic acids or other heterocyclic systems to fine-tune acidity, basicity, and hydrogen bonding capacity.[13][14]
-
Modulation of Physicochemical Properties: The nitrogen and oxygen atoms of the isoxazole ring act as hydrogen bond acceptors, influencing solubility and interaction with biological targets.[7][15] The overall ring system contributes to the molecule's lipophilicity, which can be tailored by adding substituents at its three carbon positions. This ability to fine-tune the logP value is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
-
Structural Scaffolding: The planar and rigid nature of the aromatic isoxazole ring provides a well-defined scaffold. This rigidity reduces the conformational flexibility of a molecule, which can lead to a more favorable entropy of binding to its target protein. It allows medicinal chemists to project substituents into a precise three-dimensional vector, ensuring optimal interaction with receptor pockets and active sites.
Case Studies: Isoxazole-Containing Drugs in the Clinic
The theoretical advantages of the isoxazole ring are best illustrated by its successful application in marketed drugs across various therapeutic areas.[6]
A. Anti-inflammatory Agents: Selective COX-2 Inhibitors
-
Valdecoxib (Bextra): Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) designed to be a selective inhibitor of cyclooxygenase-2 (COX-2).[16][17] Its mechanism relies on blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[18][19] The isoxazole ring is the central scaffold that correctly orients the two key phenyl rings for optimal binding within the COX-2 active site. The 4-sulfamoylphenyl group is essential for selectivity, fitting into a specific side pocket of the COX-2 enzyme that is absent in the COX-1 isoform.[17][18]
B. Immunomodulatory Agents: A Prodrug Strategy
-
Leflunomide (Arava): Leflunomide is a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid and psoriatic arthritis.[9][20] It is a classic example of a prodrug where the isoxazole ring's unique chemistry is fundamental to its mechanism.[21] In the body, the isoxazole ring of leflunomide undergoes metabolic opening to form its active metabolite, teriflunomide.[9] This active form then inhibits dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine synthesis pathway.[21] By blocking this pathway, leflunomide depletes the pyrimidine supply needed by rapidly proliferating lymphocytes, thus suppressing the autoimmune response.[20]
C. Antibacterial Agents: Overcoming β-Lactamase Resistance
-
Cloxacillin, Dicloxacillin, and Oxacillin: This class of penicillinase-resistant penicillins incorporates a bulky 3-aryl-5-methylisoxazole-4-carboxamide side chain.[4][22] The critical function of the substituted isoxazole group is to provide steric hindrance.[8] This steric shield physically blocks the active site of β-lactamase enzymes produced by resistant bacteria (like Staphylococcus aureus), preventing the hydrolysis and inactivation of the essential β-lactam ring. This allows the antibiotic to reach its target, the penicillin-binding proteins, and exert its bactericidal effect.
Data Summary: Key Isoxazole-Containing Pharmaceuticals
| Drug Name | Therapeutic Class | Core Function of Isoxazole Ring | Key Quantitative Data |
| Valdecoxib | Anti-inflammatory (COX-2 Inhibitor) | Rigid scaffold for pharmacophore orientation | IC₅₀ for COX-2: 5 nM[23] |
| Leflunomide | Immunomodulator (DMARD) | Chemically labile prodrug element | Rapidly converted to active metabolite |
| Cloxacillin | Antibacterial (Penicillinase-resistant) | Steric shield to block β-lactamase | Effective against penicillin-resistant Staphylococci |
| Sulfamethoxazole | Antibacterial (Sulfonamide) | Scaffolding component | Used in combination to block folate synthesis |
Part 2: Protocols for the Synthesis and Functionalization of Isoxazoles
The construction of the isoxazole ring is a well-established field in organic synthesis, with several reliable methods at the disposal of medicinal chemists. The two most fundamental and widely used approaches are the 1,3-dipolar cycloaddition and the condensation of a 1,3-dicarbonyl compound with hydroxylamine.
Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition
This method is highly versatile, allowing for the creation of a wide variety of substituted isoxazoles through the reaction of a nitrile oxide with an alkyne.[24][25] The nitrile oxide is typically generated in situ from a more stable precursor, such as an aldoxime.
Principle: An aldoxime is oxidized to a transient, highly reactive nitrile oxide. This 1,3-dipole then undergoes a concerted [3+2] cycloaddition reaction with an alkyne (the dipolarophile) to form the stable five-membered isoxazole ring.[24]
Materials and Reagents:
-
Aromatic or aliphatic aldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine or sodium acetate
-
Terminal alkyne (e.g., phenylacetylene)
-
N-Chlorosuccinimide (NCS) or Oxone
-
Solvents: Ethanol, Dichloromethane (DCM) or Chloroform
-
Thin Layer Chromatography (TLC) plates, silica gel
-
Standard laboratory glassware
Methodology:
Step A: Synthesis of the Aldoxime Precursor
-
Dissolve the starting aldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).
-
Stir the mixture at room temperature or gentle reflux (50-60 °C) for 1-3 hours.
-
Self-Validation: Monitor the reaction progress by TLC until the starting aldehyde spot has disappeared.
-
Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldoxime, which can often be used without further purification.
Step B: In Situ Nitrile Oxide Generation and Cycloaddition
-
Dissolve the aldoxime (1.0 eq) and the terminal alkyne (1.1 eq) in chloroform or DCM.
-
Add a catalytic amount of pyridine (0.1 eq).
-
Slowly add a solution of NCS (1.1 eq) in the same solvent to the mixture at room temperature. An exothermic reaction may be observed.
-
Stir the reaction for 4-12 hours.
-
Self-Validation: Monitor the formation of the isoxazole product by TLC. The product is typically more nonpolar than the starting aldoxime.
-
Work-up and Purification: Once the reaction is complete, wash the mixture with water to remove succinimide and pyridine salts. Dry the organic layer and concentrate. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure of the final isoxazole product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Isoxazoles from 1,3-Diketones
This is a straightforward and robust method for synthesizing isoxazoles, particularly when the required 1,3-dicarbonyl compound is commercially available or easily prepared.
Principle: The method involves a double condensation reaction. The hydroxylamine attacks one carbonyl group to form an oxime intermediate, which then undergoes intramolecular cyclization by attacking the second carbonyl group, followed by dehydration to yield the aromatic isoxazole ring.[4]
Materials and Reagents:
-
1,3-Diketone (e.g., acetylacetone, dibenzoylmethane)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Base (e.g., sodium hydroxide, potassium carbonate, or sodium acetate)
-
Solvent: Ethanol or acetic acid
-
Standard laboratory glassware
Methodology:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.1 eq) followed by the base (1.2 eq).
-
Heat the mixture to reflux (approx. 80 °C) and stir for 2-6 hours.
-
Self-Validation: Monitor the reaction by TLC. The isoxazole product will have a different Rf value from the starting diketone.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-cold water. The isoxazole product will often precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Characterization: Confirm the product's identity and purity by melting point determination, NMR, and Mass Spectrometry.
References
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved January 6, 2026, from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Retrieved January 6, 2026, from [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Population Therapeutics and Clinical Pharmacology, 31(1), 1831–1852. Retrieved January 6, 2026, from [Link]
-
A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2025). Polycyclic Aromatic Compounds, 1–25. Retrieved January 6, 2026, from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Retrieved January 6, 2026, from [Link]
-
Leflunomide. (n.d.). PharmaCompass.com. Retrieved January 6, 2026, from [Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2020). Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 859–870. Retrieved January 6, 2026, from [Link]
-
Leflunomide: a novel DMARD for the treatment of rheumatoid arthritis. (2001). Expert Opinion on Pharmacotherapy, 2(1), 125–139. Retrieved January 6, 2026, from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org. Retrieved January 6, 2026, from [Link]
-
Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. (1995). Chemical & Pharmaceutical Bulletin, 43(10), 1702–1708. Retrieved January 6, 2026, from [Link]
-
Leflunomide Pharmacology. (2022). BioPharma Notes. Retrieved January 6, 2026, from [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Molecules, 29(3), 633. Retrieved January 6, 2026, from [Link]
-
BEXTRA® valdecoxib tablets. (n.d.). accessdata.fda.gov. Retrieved January 6, 2026, from [Link]
-
Isoxazole. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
The recent progress of isoxazole in medicinal chemistry. (2018). Bioorganic & Medicinal Chemistry, 26(12), 3193–3204. Retrieved January 6, 2026, from [Link]
-
Valdecoxib. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. (n.d.). IJARIIT. Retrieved January 6, 2026, from [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing. Retrieved January 6, 2026, from [Link]
-
Mastering Isoxazole Synthesis: A Guide for Novel Drug Development. (2025). Acme Bioscience. Retrieved January 6, 2026, from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). CoLab. Retrieved January 6, 2026, from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances, 15(1), 1–40. Retrieved January 6, 2026, from [Link]
-
Construction of Isoxazole ring: An Overview. (2024). Nanotheranostics and Nanomedicine Letters. Retrieved January 6, 2026, from [Link]
-
Bextra(Valdecoxib). (n.d.). PharmaCompass.com. Retrieved January 6, 2026, from [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(52), 32903–32922. Retrieved January 6, 2026, from [Link]
-
Definition of valdecoxib. (n.d.). National Cancer Institute. Retrieved January 6, 2026, from [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules, 29(15), 3504. Retrieved January 6, 2026, from [Link]
-
Isoxazole containing drugs. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (n.d.). IRIS Unimore. Retrieved January 6, 2026, from [Link]
-
Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. (1999). Chemical & Pharmaceutical Bulletin, 47(10), 1501–1505. Retrieved January 6, 2026, from [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2018). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Synthesis of Celecoxib and Structural Analogs- A Review. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2018). Molecules, 23(6), 1431. Retrieved January 6, 2026, from [Link]
-
New Celecoxib Derivatives as Anti-Inflammatory Agents. (2022). Journal of Medicinal Chemistry, 65(17), 11545–11561. Retrieved January 6, 2026, from [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Revvity Signals. Retrieved January 6, 2026, from [Link]
-
Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved January 6, 2026, from [Link]
-
Leflunomide in the Treatment of Rheumatoid Arthritis. (2004). The Annals of Pharmacotherapy, 38(4), 634–645. Retrieved January 6, 2026, from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020). Zenodo. Retrieved January 6, 2026, from [Link]
-
Leflunomide for treating rheumatoid arthritis. (2002). The Cochrane Database of Systematic Reviews(1), CD002047. Retrieved January 6, 2026, from [Link]
Sources
- 1. ijpca.org [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 7. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leflunomide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. drughunter.com [drughunter.com]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. iris.unimore.it [iris.unimore.it]
- 13. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Bextra(Valdecoxib) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 19. Facebook [cancer.gov]
- 20. Leflunomide: a novel DMARD for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Leflunomide Pharmacology - BioPharma Notes [biopharmanotes.com]
- 22. ijcrt.org [ijcrt.org]
- 23. selleckchem.com [selleckchem.com]
- 24. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 25. Isoxazole synthesis [organic-chemistry.org]
Developing Anticancer Agents from Quinoline-3-Carboxylate Scaffolds: Application Notes and Protocols
Introduction: The Quinoline-3-Carboxylate Scaffold as a Privileged Motif in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in compounds with diverse and potent biological activities.[1] Within this family, quinoline-3-carboxylate derivatives have emerged as a particularly promising class for the development of novel anticancer agents.[2][3] Their synthetic tractability and the diverse functionalities that can be introduced at various positions on the quinoline core allow for the fine-tuning of their pharmacological profiles.
This guide provides a comprehensive overview of the methodologies for synthesizing, evaluating, and characterizing the anticancer properties of novel quinoline-3-carboxylate derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and well-validated approach to identifying new therapeutic leads.
Part 1: Synthesis of Quinoline-3-Carboxylate Derivatives
A versatile and efficient method for the synthesis of highly substituted quinoline-3-carboxylates with potential anticancer activity is the one-pot successive Arbuzov/Horner–Wadsworth–Emmons (HWE) reaction. This approach allows for the generation of a library of compounds with diverse substitutions, which is crucial for establishing structure-activity relationships (SAR). Here, we detail the synthesis of a series of 2,4-bis((E)-styryl)quinoline-3-carboxylates, some of which have demonstrated significant cytotoxic activity against various cancer cell lines.[4][5][6]
Protocol 1: Synthesis of Ethyl 2,4-bis((E)-styryl)quinoline-3-carboxylates
This protocol is adapted from the work of Gao et al. (2018) and provides a general procedure for the synthesis of the target compounds.[5]
Step 1: Synthesis of Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate (Starting Material)
The synthesis of the key intermediate, ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, is a prerequisite for the subsequent one-pot reaction. This can be achieved through multi-step synthesis starting from commercially available materials, as detailed in the supporting information of the cited reference.
Step 2: One-Pot Arbuzov/HWE Reaction
-
To a solution of ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate (1 mmol) in anhydrous acetonitrile (15 mL) is added triethyl phosphite (2.2 mmol).
-
The mixture is stirred at 80°C for 3 hours to facilitate the Arbuzov reaction, forming the corresponding bis-phosphonate intermediate.
-
The reaction mixture is then cooled to room temperature, and sodium hydride (60% dispersion in mineral oil, 2.5 mmol) is added portion-wise.
-
After stirring for 30 minutes, a solution of the appropriate aromatic aldehyde (2.5 mmol) in anhydrous acetonitrile (5 mL) is added dropwise.
-
The reaction is stirred at room temperature for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution (20 mL).
-
The mixture is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to afford the desired ethyl 2,4-bis((E)-styryl)quinoline-3-carboxylate derivative.
Characterization: The structure and purity of the synthesized compounds should be confirmed by modern analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.[2]
Part 2: In Vitro Evaluation of Anticancer Activity
The initial assessment of the anticancer potential of the synthesized quinoline-3-carboxylate derivatives involves a series of in vitro assays to determine their cytotoxicity, pro-apoptotic activity, and effects on the cell cycle.
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, K562, A549, HT29) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline-3-carboxylate derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound.
Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Part 3: Elucidation of the Mechanism of Action
Based on existing literature for structurally similar compounds, a plausible mechanism of action for styryl-quinoline-3-carboxylates is the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.[7][8]
Hypothesized Mechanism of Action
Protocol 5: Caspase-3/7 Activity Assay
This assay quantifies the activity of the executioner caspases, Caspase-3 and Caspase-7, which are key mediators of apoptosis.
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the test compounds as previously described.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[7][9]
-
Assay Procedure: Add the Caspase-Glo® 3/7 Reagent to each well. Mix gently and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Protocol 6: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat cells with the test compounds, harvest, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, and β-actin as a loading control). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Part 4: In Vivo Efficacy Studies
Promising compounds identified from in vitro screening should be further evaluated in vivo using animal models to assess their antitumor efficacy and toxicity.
Protocol 7: Murine Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549, HT29) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Compound Administration: Administer the quinoline-3-carboxylate derivative (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation and Interpretation
All quantitative data from the in vitro and in vivo studies should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Anticancer Activity of Representative Quinoline-3-Carboxylate Derivatives
| Compound | Cell Line | IC₅₀ (µM) | % Apoptotic Cells (at IC₅₀) | % G2/M Arrest (at IC₅₀) |
| 3h | A549 | 1.53[4] | Data to be generated | Data to be generated |
| HT29 | 1.50[4] | Data to be generated | Data to be generated | |
| 3k | A549 | 1.38[4] | Data to be generated | Data to be generated |
| HT29 | 0.77[4] | Data to be generated | Data to be generated | |
| 3t | A549 | 2.36[4] | Data to be generated | Data to be generated |
| HT29 | 0.97[4] | Data to be generated | Data to be generated | |
| Doxorubicin | A549 | ~1.0 | - | - |
| HT29 | ~0.5 | - | - |
Table 2: In Vivo Antitumor Efficacy in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | Data to be generated | - | Data to be generated |
| Compound X (dose) | Data to be generated | Data to be generated | Data to be generated |
| Positive Control | Data to be generated | Data to be generated | Data to be generated |
Conclusion and Future Directions
The quinoline-3-carboxylate scaffold represents a fertile ground for the discovery of novel anticancer agents. The protocols outlined in this guide provide a systematic and robust framework for the synthesis, in vitro screening, and in vivo evaluation of new chemical entities based on this privileged motif. By elucidating their mechanism of action, researchers can rationally design and optimize the next generation of quinoline-based cancer therapeutics with improved efficacy and safety profiles.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First synthesis of novel 2,4-bis(( E )-styryl)quinoline-3-carboxylate derivatives and their antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08023B [pubs.rsc.org]
- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for the Synthesis of Antibacterial Quinolone Analogues from Ethyl Ester Precursors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of antibacterial quinolone analogues, with a particular focus on methodologies commencing from ethyl ester precursors. This document offers in-depth theoretical background, detailed experimental protocols, and guidance on the biological evaluation of the synthesized compounds.
Introduction: The Enduring Significance of Quinolone Antibacterials
The quinolone family of synthetic antibacterial agents has been a cornerstone of infectious disease treatment for decades.[1] Their broad-spectrum activity, excellent oral bioavailability, and favorable pharmacokinetic properties have rendered them indispensable in the clinical setting.[1] The core pharmacophore, a 4-oxo-1,4-dihydropyridine-3-carboxylic acid fused to an aromatic ring, is the foundation of their antibacterial action, which primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[2]
The journey of quinolones began with the discovery of nalidixic acid, and subsequent structural modifications, most notably the introduction of a fluorine atom at the C-6 position and various substituents at the N-1 and C-7 positions, have led to the development of highly potent fluoroquinolones like ciprofloxacin and levofloxacin.[1] The continuous evolution of bacterial resistance necessitates the exploration of novel quinolone analogues with improved efficacy against resistant strains and a more favorable safety profile.
This guide focuses on two classical and robust synthetic strategies for constructing the quinolone core: the Gould-Jacobs reaction and the Conrad-Limpach synthesis , both of which can utilize ethyl ester precursors. We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols, and discuss the characterization and antibacterial evaluation of the resulting analogues.
Synthetic Strategies for Quinolone Analogues from Ethyl Ester Precursors
The construction of the quinolone scaffold from acyclic precursors is a well-established area of heterocyclic chemistry. The Gould-Jacobs and Conrad-Limpach reactions represent two of the most reliable and versatile methods for this transformation.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM) or related malonic ester derivatives.[3][4] The reaction proceeds through a condensation-cyclization sequence, offering a straightforward entry into the quinolone core.
Mechanism and Rationale:
The reaction is typically a multi-step process:
-
Condensation: Aniline, or a substituted aniline, undergoes a nucleophilic addition-elimination reaction with diethyl ethoxymethylenemalonate. The amino group of the aniline attacks the electron-deficient carbon of the ethoxymethylene group, followed by the elimination of ethanol to form an intermediate, anilinomethylenemalonate. This initial step is generally conducted at moderately elevated temperatures (100-130 °C).[3]
-
Thermal Cyclization: The crucial ring-closing step requires significantly higher temperatures (typically >250 °C) to induce a 6-electron electrocyclization.[4] This intramolecular reaction forms the quinoline ring system. The high energy barrier for this step necessitates the use of high-boiling solvents like diphenyl ether or, more efficiently, microwave irradiation.[4]
-
Saponification and Decarboxylation: The resulting ethyl 4-hydroxyquinoline-3-carboxylate can then be hydrolyzed to the corresponding carboxylic acid using a base, followed by decarboxylation upon heating to yield the final 4-hydroxyquinoline.[4]
The choice of heating method is critical. While traditional thermal methods are effective, microwave-assisted synthesis offers significant advantages in terms of drastically reduced reaction times and often improved yields.[5]
Caption: The Conrad-Limpach synthesis, highlighting the temperature-dependent formation of intermediates leading to different quinolone products.
Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline [6] This protocol is a modification of the original Conrad-Limpach-Knorr synthesis.
Materials:
-
Ethyl β-anilinocrotonate (prepared from aniline and ethyl acetoacetate)
-
Dowtherm (high-boiling solvent)
-
Petroleum ether
-
Activated carbon (Darco or Norit)
Procedure:
-
Reaction Setup: In a 500-mL three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and an air condenser, place 150 mL of Dowtherm.
-
Cyclization: Heat the Dowtherm to reflux with stirring. Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel. Continue stirring and refluxing for 10–15 minutes after the addition is complete.
-
Isolation: Allow the mixture to cool to room temperature, which will cause a yellow solid to separate. Add approximately 200 mL of petroleum ether. Collect the solid on a Büchner funnel and wash with 100 mL of petroleum ether.
-
Purification: After air drying, treat the crude product with 10 g of activated carbon in 1 L of boiling water. Filter the hot solution and allow it to cool. The white, needle-like crystals of 2-methyl-4-hydroxyquinoline are then separated by filtration.
Characterization of Synthesized Quinolone Analogues
The structural elucidation and purity assessment of the synthesized quinolone analogues are paramount. A combination of spectroscopic and chromatographic techniques should be employed.
-
Thin Layer Chromatography (TLC): Used for monitoring reaction progress and assessing the purity of the crude product.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Provides accurate information on the purity of the final compound and confirms its molecular weight. [5]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the unambiguous structural confirmation of the synthesized quinolone analogues.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups present in the molecule, such as carbonyls, hydroxyls, and aromatic rings. For instance, the IR spectrum of ciprofloxacin shows characteristic bands for the aromatic C-H stretch (around 3028 cm⁻¹), the C-F group (around 1043 cm⁻¹), the benzene ring (around 1610 cm⁻¹ and 1485 cm⁻¹), and the conjugated C=O group (around 1675 cm⁻¹). [7]
Application Notes: Evaluation of Antibacterial Activity
The primary goal of synthesizing novel quinolone analogues is to discover compounds with potent antibacterial activity. The Minimum Inhibitory Concentration (MIC) is the most widely used metric to quantify the in vitro antibacterial potency of a compound. [8] Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [8] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). [9][10][11] Materials:
-
Synthesized quinolone analogue
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland standard
-
Sterile saline or broth
-
Incubator
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a high-concentration stock solution of the synthesized quinolone analogue in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in CAMHB directly in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL or 100 µL, and the concentration range should be appropriate to determine the MIC (e.g., from 128 µg/mL down to 0.06 µg/mL). [8]3. Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. [8]Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (broth + bacteria, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours. [8]6. Reading the Results: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Data Presentation: MIC Values of Synthesized Quinolone Analogues
| Compound ID | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) |
| Analogue 1 | ||
| Analogue 2 | ||
| Ciprofloxacin |
Structure-Activity Relationships (SAR) and Drug Development Insights
The biological activity of quinolones is highly dependent on the nature and position of substituents on the core structure. Understanding these structure-activity relationships is crucial for the rational design of new analogues.
-
N-1 Substituent: A cyclopropyl group at the N-1 position generally confers potent antibacterial activity. [12]* C-7 Substituent: The substituent at the C-7 position significantly influences the antibacterial spectrum and pharmacokinetic properties. Piperazine and its derivatives are common at this position. [12]* C-6 Position: A fluorine atom at the C-6 position is a hallmark of the highly active fluoroquinolones. [1]* C-8 Position: Modifications at the C-8 position can impact activity and safety. For example, a halogen at C-8 can improve oral absorption and activity against anaerobes. [8]
Conclusion
The synthesis of novel quinolone analogues remains a vital area of research in the fight against bacterial infections. The Gould-Jacobs and Conrad-Limpach reactions, utilizing ethyl ester precursors, are robust and versatile methods for constructing the fundamental quinolone scaffold. By understanding the underlying mechanisms, adhering to detailed experimental protocols, and systematically evaluating the antibacterial activity of the synthesized compounds, researchers can contribute to the development of the next generation of quinolone antibiotics.
References
- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- BenchChem. (2025).
- ACME Research Solutions. (2024, March 28).
- Biotage. (n.d.). AN056 Gould Jacobs Quinoline forming reaction.
- Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing.
- Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
- Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- BenchChem. (2025).
- Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ciprofloxacin, a Broad-Spectrum Fluoroquinolone Antibacterial Agent.
- Microbe Investigations. (n.d.).
- Singh, P., et al. (n.d.). Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity.
- Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1).
- Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing.
- SynArchive. (n.d.). Conrad-Limpach Synthesis.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Virginia Commonwealth University. (n.d.). Ciprofloxacin Synthesis.
- MDPI. (n.d.).
- Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline.
- MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- Scribd. (n.d.). Microwave-Assisted Synthesis of Quinolines.
- Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
- Der Pharma Chemica. (n.d.). Ciprofloxacin-a-two-step-process.pdf.
- MDPI. (2023, January 4). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery.
- Semantic Scholar. (2020, October 19). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin.
- ResearchGate. (n.d.). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches.
- PMC. (n.d.). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity.
- Semantic Scholar. (n.d.).
- ResearchGate. (2016, September 2). Quinolones:Synthesis and antibacterial activity.
Sources
- 1. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ablelab.eu [ablelab.eu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. goums.ac.ir [goums.ac.ir]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Protocol for Selective N-alkylation of 4-hydroxyquinoline-3-carboxylates using Phase Transfer Catalysis
Abstract
This application note provides a detailed, field-proven protocol for the selective N-alkylation of ethyl 4-hydroxyquinoline-3-carboxylate and its analogs. This method is crucial for the synthesis of various biologically active compounds, where the 1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxylate core is a key pharmacophore. By employing Phase Transfer Catalysis (PTC), this protocol ensures high regioselectivity for N-alkylation over the competing O-alkylation, utilizing mild and efficient reaction conditions. We detail the underlying chemical principles, provide a step-by-step experimental procedure, and present expected outcomes for a range of alkylating agents.
Introduction: The Significance of N-Alkylated Quinolones
The 4-quinolone-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, most famously represented by the fluoroquinolone antibiotics. Chemical modifications at various positions of the quinolone ring can significantly alter the compound's biological, physical, and pharmacokinetic properties. Specifically, alkylation at the N-1 position is a critical step in the synthesis of numerous potent therapeutic agents, influencing their activity against targets ranging from bacterial gyrase to cancer cells.
The substrate, ethyl 4-hydroxyquinoline-3-carboxylate, exists in a tautomeric equilibrium with its more stable keto form, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. This ambident nucleophilic nature presents a significant synthetic challenge: the potential for alkylation at either the ring nitrogen (N-1) or the oxygen at the 4-position (O-4). For the synthesis of most active pharmaceutical ingredients, selective N-alkylation is paramount. This protocol outlines a robust method to achieve this selectivity.
Mechanistic Rationale: Achieving N-1 Selectivity
The key to selective N-alkylation lies in understanding the reactivity of the ambident anion formed upon deprotonation of the 4-oxo-1,4-dihydroquinoline-3-carboxylate. The negative charge is delocalized between the N-1 nitrogen and the C-4 oxygen.
The choice of base and solvent system is critical in directing the alkylating agent to the desired nitrogen atom. While strong, non-coordinating bases like sodium hydride (NaH) can lead to mixtures of N- and O-alkylated products, a moderately basic alkali metal carbonate, such as potassium carbonate (K₂CO₃), in an aprotic solvent promotes the formation of a solvent-separated ion pair that favors attack by the more nucleophilic nitrogen.[1][2]
To further enhance the rate and selectivity of this reaction, we employ Phase Transfer Catalysis (PTC). A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the quinolone anion from the solid phase (K₂CO₃) or an aqueous phase into the organic phase where the alkyl halide resides. This creates a "naked," highly reactive nucleophile in the organic phase, allowing the reaction to proceed efficiently under mild conditions.[3]
Experimental Protocol
This protocol is adapted from established methods for the N-alkylation of quinolinone systems.
Materials:
-
Ethyl 4-hydroxyquinoline-3-carboxylate (or desired ester)
-
Alkylating agent (e.g., ethyl iodide, benzyl bromide, allyl bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
Tetrabutylammonium Bromide (TBAB)
-
Dry Acetone or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Solvent Addition: Add dry acetone or DMF to the flask (approx. 10 mL per 1 mmol of substrate).
-
Addition of Alkylating Agent: Add the alkylating agent (1.2-1.5 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C) or at 60-80°C (for DMF). Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 4-8 hours.
-
Workup (Quench and Extraction):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of acetone or DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate to dryness under reduced pressure.
-
Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel if necessary.
Expected Results and Data
The PTC method is effective for a variety of primary and activated secondary alkyl halides. Yields are generally good to excellent, and the formation of the O-alkylated isomer is typically minimal (<5%) under these conditions.
| Entry | Alkylating Agent (R-X) | R Group | Solvent | Time (h) | Typical Yield (%) |
| 1 | Ethyl Iodide | -CH₂CH₃ | Acetone | 4-6 | 75-85 |
| 2 | Benzyl Bromide | -CH₂Ph | Acetone | 4-6 | 80-90 |
| 3 | Allyl Bromide | -CH₂CH=CH₂ | Acetone | 4-6 | 70-80 |
| 4 | Methyl Chloroacetate | -CH₂CO₂Me | DMF | 6-8 | 65-75 |
| 5 | Propargyl Bromide | -CH₂C≡CH | DMF | 6-8 | 60-70 |
Note: Yields are representative and may vary based on the specific substrate, purity of reagents, and reaction scale. Reactions with less reactive alkylating agents may benefit from using DMF as a solvent and slightly longer reaction times.
Troubleshooting and Key Insights
-
Low Yield: Ensure all reagents are dry, particularly the solvent and potassium carbonate. The presence of water can hydrolyze the ester and reduce the efficiency of the deprotonation step. Also, confirm the activity of the alkylating agent, as older reagents may have degraded.
-
Formation of O-Alkylated Product: If a significant amount of the O-alkylated isomer is observed, it may indicate that the base is too strong or the reaction temperature is too high. Using finely powdered K₂CO₃ and maintaining the recommended temperature is crucial for selectivity.
-
Incomplete Reaction: If the starting material is not fully consumed, consider increasing the amount of the alkylating agent to 1.5 equivalents and extending the reaction time. Using DMF instead of acetone can also accelerate slower reactions.
-
Catalyst Poisoning: While less common with bromide or chloride leaving groups, highly polarizable leaving groups like iodide or tosylate can sometimes hinder catalyst turnover.[3] However, for simple alkylations, this is not typically a major issue.
Conclusion
The Phase Transfer Catalysis protocol described herein offers a reliable, efficient, and highly regioselective method for the N-alkylation of 4-hydroxyquinoline-3-carboxylates. This approach avoids the use of hazardous strong bases and provides high yields of the desired N-1 substituted products, which are valuable intermediates in drug discovery and development. The operational simplicity and scalability of this procedure make it well-suited for both academic research and industrial applications.
References
- Albrecht, R. (1977). Development of antibacterial agents of the 4-quinolone-3-carboxylic acid type. Progress in Drug Research, 21, 9–104.
- Bilenko, V. A., et al. (2022).
-
InterContinental Warszawa. (n.d.). Ethyl 4-hydroxyquinoline-3-carboxylate. Retrieved from [Link][4]
-
Halpern, M. (1999). Process Chemistry in the Pharmaceutical Industry. In K. G. Gadamasetti (Ed.), Phase Transfer Catalysis. CRC Press.[5]
- Lesyk, R., & Zaprutko, L. (2019). Quinoline-4-carboxylic acids: A versatile scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 166, 194-215.
-
Lima, L. M., et al. (2022). Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. Beilstein Journal of Organic Chemistry, 18, 1135-1143.[1]
- Patel, M., & Patel, R. (2015). Synthesis of some novel N-substituted-4-oxo-quinoline-3-carboxylic acid derivatives and their antimicrobial evaluation. Journal of Saudi Chemical Society, 19(1), 53-61.
-
PubChem. (n.d.). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Retrieved from [Link][6]
-
Abass, M., & Mayas, A. S. (2014). Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one under phase transfer catalysis conditions. Organic Chemistry: An Indian Journal, 10(9), 362-370.
-
Ukrainets, I. V., et al. (2007). Synthesis of some 1-alkyl-1,4-dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acids. Chemistry of Heterocyclic Compounds, 43(1), 85-90.[7]
-
U.S. Patent No. 4,822,801. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.[8]
-
ResearchGate. (2016). Preparation of isatin derivatives. a Methyl iodide or allyl bromide, K2CO3, DMF, r.t., 60–99%. Retrieved from [Link][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C12H11NO4 | CID 54684458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]
Use in the development of agrochemicals like fungicides or herbicides
An Application Guide to Modern Fungicide and Herbicide Development
Introduction: The Evolving Landscape of Agrochemical Discovery
The global imperative to ensure food security for a growing population is intrinsically linked to the effective management of crop diseases and weed competition. For decades, synthetic fungicides and herbicides have been cornerstone tools for farmers, safeguarding yields and maintaining crop quality. However, the agrochemical industry is at a critical juncture. The persistent evolution of resistance in fungal pathogens and weed species poses a significant threat to the efficacy of existing solutions.[1][2][3] Concurrently, a more stringent regulatory environment and heightened public awareness of environmental and toxicological impacts demand the development of safer, more targeted, and sustainable crop protection agents.[4][5][6]
This evolving landscape necessitates a paradigm shift from traditional, serendipitous discovery methods to a more rational, integrated, and technologically advanced development pipeline. The journey from a novel chemical entity to a registered, field-ready product is a multi-year, high-cost endeavor that requires a sophisticated interplay of high-throughput screening, precise mechanism of action studies, rigorous lead optimization, and comprehensive biological evaluation.[7]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the key stages and protocols in the modern agrochemical discovery cascade. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the causality behind experimental choices, ensuring that each protocol is part of a self-validating system designed to identify and advance the most promising candidates for next-generation fungicides and herbicides.
Chapter 1: The Agrochemical Discovery and Development Cascade
The development of a new fungicide or herbicide is a systematic, multi-stage process designed to identify potent and selective molecules with favorable safety profiles. This process, often visualized as a cascade or funnel, begins with the screening of vast chemical libraries and progressively narrows the field to a single candidate for commercial development. Each stage involves increasingly complex and resource-intensive assays designed to answer critical questions about a compound's biological activity, mechanism, and suitability for agricultural use.
The two primary starting points for discovery are phenotypic screening, which identifies compounds that produce a desired effect on a whole organism, and target-based screening, which seeks molecules that interact with a specific, pre-validated biological target (e.g., an essential enzyme).[8][9][10] Regardless of the initial approach, the subsequent stages of hit-to-lead optimization, in vivo testing, and field trials are crucial for translating a promising laboratory finding into a viable agricultural product.
Chapter 2: High-Throughput Screening (HTS) for Hit Identification
The objective of the HTS phase is to rapidly screen large libraries of chemical compounds to identify "hits"—molecules that exhibit a desired biological activity.[11][12] This is achieved through miniaturized, automated assays that allow for the testing of thousands of compounds per day.
Core Strategies: Target-Based vs. Phenotypic Screening
-
Target-Based Screening: This rational approach begins with a validated biological target, typically an enzyme or receptor essential for the pathogen's or weed's survival.[11][13] Assays are designed to measure the direct interaction of compounds with this isolated target.
-
Rationale: This method is highly efficient and provides an immediate understanding of the compound's molecular mechanism of action (MoA). It is particularly powerful for discovering novel MoAs to combat resistance.[11]
-
Challenge: A significant drawback is that compounds identified may not have the necessary properties (e.g., cell permeability, stability) to reach the target within a whole organism.
-
-
Phenotypic Screening: This "target-agnostic" approach involves testing compounds on whole organisms (e.g., fungal spores, weed seedlings) and identifying those that produce a desired phenotype, such as growth inhibition or mortality.[8][9]
-
Rationale: This method guarantees that identified hits are biologically active at the organism level. It can uncover compounds with novel MoAs without prior knowledge of the specific target.[9]
-
Challenge: The primary difficulty lies in the subsequent "target deconvolution" process, which is required to identify the molecular target of the active compound. This can be a complex and time-consuming effort.
-
Application Protocol: In Vitro Enzyme Inhibition HTS for a Fungal Target
This protocol describes a target-based HTS assay to identify inhibitors of a putative fungal enzyme, such as Succinate Dehydrogenase (SDH), a common target for fungicides.
1. Principle and Rationale: The assay measures the enzymatic activity of purified SDH by monitoring the reduction of a chromogenic substrate. A decrease in signal in the presence of a test compound indicates potential inhibition of the enzyme. This biochemical assay is robust, reproducible, and amenable to miniaturization in 384- or 1536-well microtiter plates, making it ideal for HTS.[14][15]
2. Materials and Reagents:
-
Purified, recombinant target enzyme (e.g., Fungal SDH)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM KCl, 0.01% Tween-20)
-
Substrate (e.g., Succinate)
-
Electron Acceptor/Chromogen (e.g., 2,6-dichlorophenolindophenol, DCPIP)
-
Coenzyme (e.g., Coenzyme Q)
-
Positive Control Inhibitor (e.g., Boscalid)
-
384-well, clear, flat-bottom microtiter plates
-
Compound library dissolved in DMSO
-
Automated liquid handling systems and plate readers
3. Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler, transfer 20-50 nL of each compound from the source library plate to the 384-well assay plate. This minimizes DMSO concentration in the final assay volume.
-
Enzyme Addition: Add 10 µL of the target enzyme solution (pre-diluted in assay buffer to a final concentration determined during assay development) to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Causality: This step allows the test compounds to bind to the enzyme before the enzymatic reaction is initiated, increasing the likelihood of detecting true inhibitors.
-
-
Reaction Initiation: Add 10 µL of the substrate/chromogen master mix to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate into a spectrophotometric plate reader. Measure the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) every 60 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the kinetic curve) for each well.
-
Normalize the data using control wells:
-
High Control (0% Inhibition): Wells containing enzyme, substrate, and DMSO (no compound).
-
Low Control (100% Inhibition): Wells containing enzyme, substrate, and a saturating concentration of the positive control inhibitor.
-
-
Calculate the Percent Inhibition for each compound: % Inhibition = 100 * (1 - (Rate_compound - Rate_low_control) / (Rate_high_control - Rate_low_control))
-
Identify "hits" as compounds exceeding a predefined inhibition threshold (e.g., >50% inhibition or a Z-score > 3).
-
Chapter 3: From Hit to Lead: The Optimization Process
A "hit" from an HTS campaign is merely a starting point. It often possesses suboptimal properties such as low potency, poor selectivity, or unfavorable physicochemical characteristics. The goal of the Hit-to-Lead (H2L) and Lead Optimization (LO) phases is to iteratively modify the chemical structure of the hit to develop a "lead" compound with a more desirable, drug-like profile.[16]
Key Optimization Strategies
-
Structure-Activity Relationship (SAR): This is the core of the optimization process. Chemists synthesize analogs of the hit compound, and biologists test them to understand how specific structural changes affect biological activity.
-
Scaffold Hopping: This advanced strategy involves replacing a core part of the molecule's backbone with a structurally different one while retaining its biological activity.[17][18] This can be used to escape patent-protected chemical space, improve properties, or find novel chemical series.[18]
-
Bioisosteric Replacement: This involves substituting a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving potency or metabolic stability.[17]
Data-Driven Decision Making
The optimization process is guided by a battery of in vitro and cellular assays that assess various properties of the synthesized analogs. Decisions on which chemical series to advance are based on a holistic evaluation of this data.
| Parameter | Assay Type | Description | Desired Outcome |
| Potency | Target-based biochemical assay | Concentration of compound required to inhibit the target enzyme by 50% (IC₅₀). | Low nanomolar (nM) range |
| Cellular Activity | Whole-cell growth inhibition assay | Concentration of compound required to inhibit fungal/plant cell growth by 50% (EC₅₀). | Potency similar to IC₅₀ |
| Selectivity | Orthologous enzyme assays | IC₅₀ against the target enzyme from non-target organisms (e.g., human, beneficial insect). | >100-fold selectivity |
| Metabolic Stability | Microsome stability assay | Rate of compound degradation by liver or plant microsomes. | Low turnover / long half-life |
| Solubility | Kinetic or thermodynamic solubility | Measures the solubility of the compound in aqueous buffer. | >50 µM |
Table 1: Key Parameters and Assays for Lead Optimization.
Chapter 4: Whole Organism and Greenhouse Efficacy Trials
Once a lead compound demonstrates promising in vitro properties, it must be evaluated for efficacy in a whole-organism context. Greenhouse trials are a critical step, serving as a bridge between controlled laboratory conditions and variable field environments.[19] They provide the first indication of a compound's performance in protecting a host plant from a pathogen or controlling a target weed.[20]
Application Protocol: Greenhouse Efficacy Trial for a Protective Fungicide
This protocol outlines a method for evaluating the efficacy of a lead compound in preventing fungal disease (e.g., powdery mildew on wheat).
1. Principle and Rationale: This whole-plant bioassay assesses the ability of a test compound, when applied preventatively, to protect a host plant from artificial inoculation with a fungal pathogen.[21] Efficacy is determined by visually scoring disease severity compared to untreated and commercially treated controls. This protocol is designed to be robust and reproducible, providing reliable data for advancing a compound.[20]
2. Experimental Design:
-
Host Plant: Wheat seedlings (a susceptible cultivar), grown to the 2-3 leaf stage.
-
Pathogen: Blumeria graminis f. sp. tritici (powdery mildew).
-
Treatments:
-
Untreated Control (UTC): Sprayed with water/formulation blank.
-
Commercial Standard: A registered fungicide for powdery mildew control.
-
Test Compound: Applied at multiple dose rates (e.g., 10, 30, 100, 300 g a.i./ha) to determine a dose-response relationship.
-
-
Replication: Minimum of 4-6 replicate pots per treatment.
-
Randomization: Treatments should be arranged in a randomized complete block design on the greenhouse bench to minimize positional effects.[19]
3. Step-by-Step Methodology:
-
Plant Preparation: Grow wheat seedlings under controlled greenhouse conditions (e.g., 20°C day / 16°C night, 16h photoperiod) until they reach the 2-3 leaf stage.
-
Compound Formulation and Application:
-
Prepare a stock solution of the test compound in an appropriate solvent and formulate it into a sprayable solution using adjuvants that mimic a commercial formulation.
-
Apply the treatments using a calibrated track sprayer to ensure uniform coverage. The application volume should be consistent across all treatments.
-
-
Drying: Allow the foliage to dry completely for 2-4 hours post-application.
-
Pathogen Inoculation: Inoculate the treated plants by shaking heavily infected "spreader" plants over them to release a cloud of fresh spores.
-
Incubation: Move the inoculated plants to a growth chamber or greenhouse with conditions conducive to disease development (e.g., high humidity, moderate temperature).
-
Causality: Providing optimal conditions for the pathogen presents a high-pressure scenario, ensuring a rigorous test of the compound's protective capabilities.
-
-
Disease Assessment: 7-10 days after inoculation, visually assess the percentage of leaf area covered by powdery mildew on the second leaf of each plant. A 0-100% scale or a 1-5 rating scale can be used.[19]
-
Data Analysis:
-
Calculate the mean disease severity for each treatment.
-
Calculate the percent disease control relative to the untreated control: % Control = 100 * (1 - (Severity_treatment / Severity_UTC))
-
Use statistical analysis (e.g., ANOVA followed by a means separation test) to determine significant differences between treatments.
-
| Treatment | Dose Rate (g a.i./ha) | Mean Disease Severity (%) | Percent Control (%) |
| Untreated Control | 0 | 85.5 | 0 |
| Commercial Standard | 150 | 5.2 | 93.9 |
| Test Compound A | 10 | 62.1 | 27.4 |
| Test Compound A | 30 | 35.8 | 58.1 |
| Test Compound A | 100 | 8.9 | 89.6 |
| Test Compound A | 300 | 2.1 | 97.5 |
Table 2: Example Data from a Greenhouse Fungicide Efficacy Trial.
Chapter 5: Navigating Resistance and Regulatory Landscapes
The final stages of pre-development focus on two critical aspects: understanding the potential for resistance development and gathering the data required for regulatory approval.
Fungicide and Herbicide Resistance
Resistance is the heritable reduction in a pest population's sensitivity to a particular agrochemical.[2] It typically arises from the selection of individuals with genetic mutations that alter the target site, enhance the metabolism of the compound, or prevent the compound from reaching its target.[21]
-
Resistance Risk Assessment: Early in development, it is crucial to assess the risk of resistance. This can involve:
-
Resistance Management: To ensure the long-term durability of a new product, resistance management strategies are essential. These include limiting the number of applications per season, using the product in mixtures with other MoAs, and rotating between different chemical classes.[1][22]
Regulatory Data Requirements
Before an agrochemical can be sold, it must be registered with regulatory agencies like the U.S. Environmental Protection Agency (EPA) or the European Food Safety Authority (EFSA).[4] This requires the submission of a comprehensive data dossier covering human health, environmental fate, and non-target organism effects.[23][24]
Early-stage screening using in vitro and in silico models (New Approach Methodologies, or NAMs) is increasingly used to de-risk candidates by identifying potential toxicological or environmental liabilities long before expensive, late-stage regulatory studies are initiated.[5]
Conclusion
The development of novel fungicides and herbicides is a complex, data-driven process that requires a deeply integrated, multidisciplinary approach. By combining rational, target-based discovery with robust, whole-organism phenotypic evaluation, researchers can efficiently identify and advance new active ingredients. A thorough understanding of the scientific principles behind each protocol—from high-throughput screening and lead optimization to greenhouse trials and resistance management—is paramount for success. This systematic approach not only accelerates the discovery pipeline but also ensures that the next generation of agrochemicals will be effective, sustainable, and meet the high standards of safety and environmental stewardship required in modern agriculture.
References
-
Lamberth, C. (2018). Agrochemical lead optimization by scaffold hopping. Pest Management Science, 74(2), 282-292. [Link]
-
Tietjen, K., et al. (2005). High Throughput Screening in Agrochemical Research. Current Nanoscience, 1(2). [Link]
-
ResearchGate. (n.d.). Agrochemical Lead Optimization by Scaffold Hopping | Request PDF. [Link]
-
Chen, F., et al. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. Phytopathology, 113(5), 832-843. [Link]
-
ChemCopilot. (2025). Agrochemical Regulatory Strategy For US Market. [Link]
-
Heap, I., & Duke, S. O. (2021). Herbicide resistance management strategies: how do they compare with those for insecticides, fungicides and antibiotics? Pest Management Science, 77(4), 1645-1651. [Link]
-
ResearchGate. (n.d.). Lead Generation in Crop Protection Research: A Portfolio Approach to Agrochemical Discovery | Request PDF. [Link]
-
Ishaaya, I., & Degheele, D. (Eds.). (1998). Insecticides with Novel Modes of Action: Mechanisms and Application. Springer. [Link]
-
National Institutes of Health. (n.d.). Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals. [Link]
-
MDPI. (n.d.). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. [Link]
-
APS Journals. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. Phytopathology®. [Link]
-
ResearchGate. (n.d.). High-Throughput Screening in Agrochemical Research | Request PDF. [Link]
-
MDPI. (n.d.). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. [Link]
-
Oklahoma State University Extension. (n.d.). Fungicide Resistance Management. [Link]
-
ACS Publications. (2022). From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment. Journal of Agricultural and Food Chemistry. [Link]
-
Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services. [Link]
-
National Institutes of Health. (n.d.). Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. [Link]
-
UC ANR. (n.d.). Herbicide Resistance: Definition and Management Strategies. [Link]
-
Foresight. (2025). Revised EU Data Rules Set to Reshape Active Substance Approvals for Plant Protection Products. [Link]
-
Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening. [Link]
-
National Institutes of Health. (n.d.). Molecular Targets of Herbicides and Fungicides—Are There Useful Overlaps for Fungicide Discovery?. [Link]
-
ResearchGate. (n.d.). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. [Link]
-
PubMed. (2021). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. [Link]
-
GrowerTalks. (2013). Conducting Onsite Greenhouse Trials. [Link]
-
US EPA. (n.d.). Data Requirements for Pesticide Registration. [Link]
-
MDPI. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. [Link]
-
AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs. [Link]
-
ResearchGate. (n.d.). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. [Link]
-
Eureka blog. (2023). EU Methods for Pesticide Data Requirements: An Update. [Link]
-
ResearchGate. (n.d.). (PDF) In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. [Link]
-
FAO. (2013). International Code of Conduct on the Distribution and Use of Pesticides: Guidelines on data requirements for the registration of pesticides. [Link]
-
National Institutes of Health. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. [Link]
-
SciSpace. (n.d.). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. [Link]
-
ACS Publications. (n.d.). Molecular Targets of Herbicides and Fungicides: Are There Useful Overlaps for Fungicide Discovery?. Journal of Agricultural and Food Chemistry. [Link]
-
LabCoat Guide. (2017). Fungicide Mode-of-Action: The LabCoat Guide to Pesticides & BioPesticides. [Link]
-
MDPI. (n.d.). Advances of the Target-Based and Phenotypic Screenings and Strategies in Drug Discovery. [Link]
-
Technology Networks. (2022). Phenotypic Versus Target-Based Screening for Drug Discovery. [Link]
-
Tecan. (n.d.). Better together? Phenotypic screening and target-based screening. [Link]
-
YouTube. (2024). Building a Fungicide Program for Common Greenhouse Diseases. [Link]
-
Drug Target Review. (2017). Phenotypic and target-based screening: complementary or competing?. [Link]
-
Michigan State University. (n.d.). Chemical Disease Controls for the Greenhouse Industry. [Link]
Sources
- 1. Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]
- 4. Agrochemical Regulatory Strategy For US Market — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. useforesight.io [useforesight.io]
- 7. mdpi.com [mdpi.com]
- 8. media.sciltp.com [media.sciltp.com]
- 9. Phenotypic Versus Target-Based Screening for Drug Discovery | Technology Networks [technologynetworks.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. High Throughput Screening in Agrochemical Research: Ingenta Connect [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 14. In Vitro Pharmacology & Toxicology Services - Aragen Life Sciences [aragen.com]
- 15. axxam.com [axxam.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Agrochemical lead optimization by scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Conducting Onsite Greenhouse Trials [growertalks.com]
- 20. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. extension.okstate.edu [extension.okstate.edu]
- 22. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 23. epa.gov [epa.gov]
- 24. openknowledge.fao.org [openknowledge.fao.org]
Application Notes and Protocols for Polymer and Coating Development in Material Science
Introduction: The Pivotal Role of Polymers and Coatings in Modern Materials
Polymers and coatings are fundamental to advancements across a multitude of industries, from biomedical devices to aerospace engineering. Their application to substrates can impart a vast array of functionalities, including enhanced durability, corrosion resistance, biocompatibility, and tailored drug release.[1][2] The deliberate engineering of polymer surfaces and the development of sophisticated coating formulations are critical for creating materials with precisely controlled properties. This guide provides an in-depth exploration of the principles, techniques, and characterization methods that underpin the development of advanced polymers and coatings, offering detailed protocols for researchers, scientists, and professionals in drug development.
The journey from a base polymer to a functionalized coating involves a series of critical decisions and intricate processes. These range from the initial selection of monomers and polymerization techniques to the application of surface modifications and the rigorous characterization of the final product. Understanding the causality behind each experimental choice is paramount to achieving the desired material performance. For instance, the selection of a particular surface treatment is not arbitrary; it is dictated by the inherent properties of the polymer and the desired surface energy for optimal adhesion.[3][4]
This document is structured to provide a comprehensive and logical progression through the key aspects of polymer and coating development. It begins with an overview of surface modification techniques, delves into the critical area of high-throughput screening for accelerated material discovery, and then focuses on the specialized application of stimuli-responsive and biocompatible coatings. Each section is supported by detailed protocols and authoritative references to ensure scientific integrity and practical applicability.
I. Foundational Techniques: Surface Modification of Polymers
The surface of a polymer is its interface with the external world, and modifying this interface is often essential to enhance its performance for a specific application.[4] Surface modification can improve properties such as adhesion, wettability, and biocompatibility without altering the bulk properties of the material.[5] Common methods can be broadly categorized into physical and chemical treatments.
A. Physical Surface Modification: These methods alter the surface topography or energy without changing the chemical composition.
-
Plasma Treatment: Involves exposing the polymer surface to a partially ionized gas (plasma) to introduce functional groups and increase surface roughness.[3] This is a versatile technique that can be used to enhance adhesion for subsequent coating applications.[3]
-
Corona and Flame Treatment: These are atmospheric pressure techniques that increase surface energy and improve wettability, commonly used in the packaging and printing industries.[6]
B. Chemical Surface Modification: These techniques involve chemical reactions on the polymer surface to introduce specific functional groups.
-
Wet Chemical Treatments: This includes methods like chemical etching, which increases surface roughness for better mechanical interlocking of coatings.[6]
-
Grafting Polymerization: This involves covalently attaching polymer chains ("grafts") to the substrate surface, creating what is known as a "polymer brush."[5] This technique is highly effective for tailoring surface properties like lubricity and biocompatibility.[5] The "grafting-from" approach, where polymerization is initiated from the surface, and the "grafting-to" approach, where pre-synthesized polymers are attached, are two common strategies.[5]
Diagram: Decision-Making for Polymer Surface Modification
The following diagram illustrates a logical workflow for selecting an appropriate surface modification technique based on the desired outcome.
Caption: Workflow for selecting a polymer surface modification technique.
II. Accelerating Innovation: High-Throughput Screening in Polymer Development
Traditional polymer development can be a time-consuming, trial-and-error process. High-throughput screening (HTS) offers a paradigm shift, enabling the rapid synthesis and evaluation of large libraries of polymers to identify candidates with desired properties.[7][8] This approach is particularly valuable for optimizing formulations for targeted applications.[7]
HTS platforms often integrate automated synthesis, in-situ characterization, and machine learning algorithms for experimental planning.[7] For instance, the Studying-Polymers-On-a-Chip (SPOC) platform utilizes active-mixing direct-ink-write technology to create diverse polymer formulations, which are then characterized in real-time.[7] This data is fed into a machine learning model that intelligently designs the next set of experiments, accelerating the discovery of optimal materials.[7]
Protocol: High-Throughput Screening of Polymer Formulations
This protocol outlines a generalized workflow for HTS in polymer development.
-
Library Design:
-
Define the compositional space to be explored, including monomers, cross-linkers, and additives.[9]
-
Utilize design of experiments (DoE) principles to systematically vary the concentrations of each component.
-
-
Automated Synthesis:
-
Employ a robotic liquid handling system to dispense precise volumes of stock solutions into a microtiter plate format.[10]
-
Initiate polymerization under controlled conditions (e.g., temperature, UV irradiation).
-
-
Rapid Characterization:
-
Utilize plate-based analytical techniques to screen for desired properties. Examples include:
-
Spectroscopy (UV-Vis, Fluorescence): To assess optical properties or binding affinities.[10]
-
Rheology: To measure viscosity and viscoelastic properties.
-
Contact Angle Goniometry: To evaluate wettability.
-
-
-
Data Analysis and Iteration:
-
Analyze the screening data to identify "hit" formulations.
-
Use machine learning algorithms to model structure-property relationships and guide the design of the next generation of polymer libraries.[11]
-
III. Advanced Applications: Stimuli-Responsive and Biocompatible Coatings
A. Stimuli-Responsive Polymers: "Smart" Materials for Targeted Applications
Stimuli-responsive polymers, often referred to as "smart" polymers, undergo significant changes in their physical or chemical properties in response to external triggers.[12][13] These triggers can be internal (e.g., pH, enzymes) or external (e.g., temperature, light).[14][15] This unique behavior makes them highly attractive for applications such as controlled drug delivery and biosensing.[13]
-
pH-Responsive Polymers: These polymers contain acidic or basic functional groups that ionize in response to changes in pH, leading to swelling or collapse of the polymer network.[14] This property is exploited in drug delivery systems designed to release their payload in specific pH environments, such as the acidic microenvironment of a tumor.[14]
-
Thermo-Responsive Polymers: Poly(N-isopropylacrylamide) (pNIPAAm) is a well-known example of a thermo-responsive polymer that exhibits a lower critical solution temperature (LCST) around body temperature.[12][16] Below the LCST, the polymer is soluble in water, while above it, it becomes hydrophobic and collapses, enabling temperature-triggered drug release.[16]
Table: Common Stimuli-Responsive Polymers and Their Applications
| Stimulus | Polymer Example | Application |
| pH | Poly(acrylic acid) (PAA), Chitosan | Drug delivery to specific pH environments (e.g., tumors, intestines)[12][14][15] |
| Temperature | Poly(N-isopropylacrylamide) (pNIPAAm) | Temperature-triggered drug release, tissue engineering[12][16] |
| Light | Spiropyran-containing polymers | Photo-controlled drug release, optical data storage[15] |
| Enzymes | Peptide-based polymers | Enzyme-specific drug release in diseased tissues |
B. Biocompatible Coatings: Enhancing the Safety and Efficacy of Medical Devices
Biocompatible coatings are essential for medical devices that come into contact with the human body.[17] These coatings are designed to minimize adverse reactions such as inflammation, blood clotting, and infection, while promoting desired biological responses like tissue integration.[18][19] The biological evaluation of medical devices is guided by international standards such as ISO 10993.[20][21][22]
-
Improving Biocompatibility: Polymers like polyethylene glycol (PEG) and phosphorylcholine (PC) are often used to create coatings that resist protein adsorption and reduce the risk of thrombosis in blood-contacting devices like stents.[19]
-
Promoting Osseointegration: For orthopedic implants, coatings of hydroxyapatite (HA), a mineral component of bone, can enhance integration with the surrounding bone tissue.[19]
-
Antimicrobial Surfaces: The incorporation of antimicrobial agents, such as silver nanoparticles, into polymer coatings can help prevent device-related infections.[2]
Protocol: Preparation and Characterization of a Biocompatible Hydrogel Coating
This protocol describes the preparation of a simple, biocompatible hydrogel coating based on polyethylene glycol (PEG) and its basic characterization.
-
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Substrate (e.g., glass slide, medical-grade plastic)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Substrate Preparation: Clean the substrate thoroughly by sonication in ethanol and deionized water, followed by drying with nitrogen.
-
Precursor Solution: Prepare a solution of PEGDA in PBS at the desired concentration (e.g., 10% w/v). Add the photoinitiator (e.g., 0.5% w/v) and mix until fully dissolved.
-
Coating Application: Apply the precursor solution to the substrate using a suitable technique, such as spin coating or dip coating, to achieve a uniform film.
-
Photopolymerization: Expose the coated substrate to UV light (e.g., 365 nm) for a specified time to crosslink the PEGDA and form the hydrogel coating.
-
Washing: Thoroughly wash the coated substrate with PBS to remove any unreacted monomers and photoinitiator.
-
-
Characterization:
-
Surface Wettability: Measure the water contact angle to assess the hydrophilicity of the coating.
-
Surface Morphology: Use Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to visualize the surface topography.[23][24]
-
Coating Thickness: Determine the thickness of the hydrogel coating using ellipsometry or a profilometer.[24]
-
Biocompatibility Assessment (In Vitro):
-
Cytotoxicity: Perform an MTT assay using a relevant cell line (e.g., fibroblasts) to assess cell viability in the presence of the coating, following ISO 10993-5 guidelines.
-
Protein Adsorption: Quantify the amount of a model protein (e.g., bovine serum albumin) that adsorbs to the surface using an enzyme-linked immunosorbent assay (ELISA) or quartz crystal microbalance (QCM).
-
-
IV. Essential Characterization Techniques for Polymer Coatings
Thorough characterization is crucial to ensure that a polymer coating meets its performance specifications.[1][25] A variety of techniques are employed to evaluate the physical, chemical, and mechanical properties of coatings.
Table: Key Characterization Techniques and Their Applications
| Technique | Property Measured | Application |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states | Verifying surface modification, identifying contaminants[23] |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and mechanical properties at the nanoscale | Visualizing surface features, measuring adhesion forces[23][24] |
| Contact Angle Goniometry | Surface wettability and surface free energy | Assessing the effectiveness of hydrophilic or hydrophobic treatments[23] |
| Differential Scanning Calorimetry (DSC) | Thermal transitions (e.g., glass transition temperature, melting point) | Determining the thermal properties and stability of the coating[24][26] |
| Dynamic Mechanical Analysis (DMA) | Viscoelastic properties (storage modulus, loss modulus) as a function of temperature or frequency | Characterizing the mechanical behavior and curing process of the coating[24][26] |
| Adhesion Testing (e.g., ASTM D3359 Tape Test) | Adhesion of the coating to the substrate | Evaluating the durability and performance of the coating[27][28] |
Diagram: Integrated Workflow for Coating Characterization
This diagram outlines a comprehensive workflow for the characterization of a newly developed polymer coating.
Caption: A comprehensive workflow for polymer coating characterization.
V. Conclusion and Future Outlook
The field of polymer and coating development is continually evolving, driven by the demand for materials with increasingly sophisticated functionalities. The strategic application of surface modification techniques, the adoption of high-throughput screening methodologies, and the design of advanced stimuli-responsive and biocompatible coatings are at the forefront of this innovation. The protocols and workflows presented in this guide provide a solid foundation for researchers and professionals to develop and characterize novel polymer-based materials. As our understanding of polymer science deepens and analytical techniques become more powerful, we can expect to see the emergence of even more advanced coatings that will shape the future of medicine, electronics, and countless other fields.
References
-
Chempilots. (n.d.). Biocompatible Polymers in Medical Devices. Retrieved from [Link]
-
IntechOpen. (2018). Characterization Techniques for Polymer Coatings. Retrieved from [Link]
-
CSIRO. (n.d.). Biocompatible coatings for medical applications. Retrieved from [Link]
-
MDPI. (2019). Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application. Retrieved from [Link]
-
MDPI. (2018). Stimuli-Responsive Polymeric Nanosystems for Controlled Drug Delivery. Retrieved from [Link]
-
Lawrence Livermore National Laboratory. (n.d.). High Throughput Materials Screening. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Surface and Interface Characterization of Polymers. Retrieved from [Link]
-
National Institutes of Health. (2006). Characterization of coating systems. Retrieved from [Link]
-
Intertek. (n.d.). Analytical Series: Rheological and Thermal Characterization of Polymer Coatings: A Case Study. Retrieved from [Link]
-
The Armoloy Corporation. (n.d.). ISO 10993 Biocompatibility Testing. Retrieved from [Link]
-
ProPlate®. (n.d.). What surface treatments or modifications are necessary to ensure consistent metal plating on these polymers?. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization Techniques for Polymer Coatings. Retrieved from [Link]
-
National Institutes of Health. (2020). Stimuli-Responsive Polymeric Nanocarriers for Drug Delivery, Imaging, and Theragnosis. Retrieved from [Link]
-
National Institutes of Health. (2016). Stimuli-Responsive Drug Release from Smart Polymers. Retrieved from [Link]
-
CSIRO. (n.d.). Biocompatible coatings for medical applications. Retrieved from [Link]
-
Hydromer, Inc. (2025). Biocompatible Coatings - Applications in Biomedical Engineering. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Surface Modification and Coating Techniques for Polymers. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Stimuli-responsive polymers and their applications. Retrieved from [Link]
-
SciSpace. (2014). Polymer coatings for biomedical applications: a review. Retrieved from [Link]
-
Chemspeed Technologies. (2019). High‐Throughput Synthesis of Polymers. Retrieved from [Link]
-
PubMed. (2024). A High-Throughput Screening Strategy for Synthesizing Molecularly Imprinted Polymer Nanoparticles Selectively Targeting Tumors. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Surface Modification of Polymers by Plasma Treatment for Appropriate Adhesion of Coatings. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). High-throughput screening of amorphous polymers with high intrinsic thermal conductivity via automated physical feature engineering. Retrieved from [Link]
-
NSF BioPACIFIC MIP. (2022). High Throughput Screening in the Synthesis of Highly Branched Polymers. Retrieved from [Link]
-
Springer. (2003). Polymer Surface Modification: Relevance to Adhesion. Retrieved from [Link]
-
Lonroy Equipment. (2024). ASTM Coating standards. Retrieved from [Link]
-
Emergo. (n.d.). ISO 10993-1 and Biocompatibility. Retrieved from [Link]
-
PCI Magazine. (2021). Coatings Testing and Characterization: ASTM Standards for Measuring Viscosity. Retrieved from [Link]
-
Mississippi Polymer Institute. (n.d.). Accredited/Nonaccredited Testing. Retrieved from [Link]
-
Intertek. (n.d.). ASTM Testing for Plastics and Polymers. Retrieved from [Link]
-
High Performance Coatings. (n.d.). Here's a cheat sheet for ASTM coating testing standards. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1". Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Basics of Biocompatibility: Information Needed for Assessment by the FDA. Retrieved from [Link]
Sources
- 1. Characterization of coating systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. api.pageplace.de [api.pageplace.de]
- 5. Chemical Surface Modification Strategies for Polymers - Alfa Chemistry [surface-coating.alfa-chemistry.com]
- 6. proplate.com [proplate.com]
- 7. High Throughput Materials Screening | Innovation and Partnerships Office [ipo.llnl.gov]
- 8. chemspeed.com [chemspeed.com]
- 9. High Throughput Screening in the Synthesis of Highly Branched Polymers | NSF BioPACIFIC MIP (DMR-2445868) [biopacificmip.org]
- 10. A High-Throughput Screening Strategy for Synthesizing Molecularly Imprinted Polymer Nanoparticles Selectively Targeting Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput screening of amorphous polymers with high intrinsic thermal conductivity via automated physical feature engineering - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application [mdpi.com]
- 13. Stimuli-responsive polymers and their applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Stimuli-Responsive Polymeric Nanocarriers for Drug Delivery, Imaging, and Theragnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stimuli-Responsive Drug Release from Smart Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Biocompatible Polymer Development for Medical Devices [chempilots.com]
- 18. Biocompatible coatings for medical applications - CSIRO [csiro.au]
- 19. hydromer.com [hydromer.com]
- 20. ISO 10993 Biocompatibility Testing | The Armoloy Corporation [armoloy.com]
- 21. emergobyul.com [emergobyul.com]
- 22. fda.gov [fda.gov]
- 23. Polymer Surfaces | Interface Characterization | EAG Laboratories [eag.com]
- 24. researchgate.net [researchgate.net]
- 25. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 26. paint.org [paint.org]
- 27. thepolymerinstitute.com [thepolymerinstitute.com]
- 28. highperformancecoatings.org [highperformancecoatings.org]
Application Notes and Protocols for the Quantification of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Quantifying Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
This compound is a quinoline derivative of significant interest in pharmaceutical research and development. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The trifluoromethyl group in this particular molecule can enhance metabolic stability and cell permeability, making it a promising candidate for further investigation.
Accurate and precise quantification of this compound is paramount throughout the drug development lifecycle. In early discovery, it is essential for establishing structure-activity relationships. During preclinical and clinical development, robust analytical methods are required for pharmacokinetic and toxicokinetic studies, as well as for quality control of the active pharmaceutical ingredient (API) and formulated drug product.
This comprehensive guide provides detailed protocols for the quantification of this compound in both simple and complex biological matrices. We will explore two powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The methodologies presented herein are grounded in the principles of analytical excellence and are designed to meet the stringent requirements of regulatory bodies, with a focus on method validation as outlined in the ICH Q2(R1) guidelines.[1][2][3]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the foundation of robust analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀F₃NO₃ | PubChem |
| Molecular Weight | 285.22 g/mol | PubChem |
| Appearance | White to off-white solid (assumed) | General knowledge of similar compounds |
| Solubility | Assumed to be soluble in organic solvents such as acetonitrile, methanol, and DMSO. Limited solubility in water. | Based on chemical structure |
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the quantification of chromophoric compounds like this compound. The quinoline ring system exhibits strong UV absorbance, making this a suitable method for the analysis of bulk drug substances and formulations.
Causality in Method Design:
The selection of a reversed-phase C18 column is based on the non-polar nature of the molecule, which will allow for good retention and separation from polar impurities.[4][5] The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and ionization for potential future transition to LC-MS. The detection wavelength will be selected based on the UV absorbance maximum of the compound, which for quinoline derivatives is typically in the range of 220-350 nm.[6][7][8][9]
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV Method
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation (for drug substance):
-
Accurately weigh approximately 10 mg of the sample, dissolve in 10 mL of methanol, and then dilute with the mobile phase to a final concentration within the calibration range.
4. HPLC-UV Operating Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (expected ~245 nm and ~330 nm) |
| Run Time | 10 minutes |
5. Data Analysis:
-
Integrate the peak area of the analyte in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples (e.g., plasma, urine), LC-MS/MS is the method of choice.[10][11][12] This technique offers the ability to quantify the analyte at very low concentrations, even in the presence of complex matrix components.
Causality in Method Design:
The use of a triple quadrupole mass spectrometer allows for Multiple Reaction Monitoring (MRM), a highly selective and sensitive mode of operation.[10] The transition from a precursor ion (the protonated molecule, [M+H]⁺) to a specific product ion is monitored. This specificity minimizes interference from other compounds in the matrix. Sample preparation is critical to remove proteins and other interferences that can suppress the ionization of the analyte.[13][14][15][16] Protein precipitation is a simple and effective method for this purpose.[17]
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS Method
1. Materials and Reagents:
-
All materials from the HPLC-UV method.
-
Human plasma (or other relevant biological matrix).
-
Internal Standard (IS): A structurally similar compound, if available (e.g., a stable isotope-labeled version of the analyte or a related quinoline derivative).
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare a stock solution of the analyte and the IS in methanol.
-
Spike blank plasma with the analyte stock solution to create calibration standards (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.
-
Spike all standards, QCs, and unknown samples with the IS at a constant concentration.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for analysis.
4. LC-MS/MS Operating Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined by infusion of the analyte (Precursor > Product) |
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Method Validation According to ICH Q2(R1) Guidelines
To ensure that the developed analytical methods are suitable for their intended purpose, a thorough validation must be performed in accordance with ICH Q2(R1) guidelines.[1][2][3][18]
Validation Parameters and Acceptance Criteria
| Parameter | HPLC-UV Assay | LC-MS/MS Bioanalytical |
| Specificity | No interference at the retention time of the analyte. | No significant interference at the retention time and MRM transition of the analyte and IS. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Correlation coefficient (r²) ≥ 0.99 |
| Range | Typically 80-120% of the test concentration. | Defined by the lowest and highest calibration standards. |
| Accuracy | 98.0% - 102.0% recovery. | Within ±15% of the nominal concentration (±20% for LLOQ). |
| Precision | Repeatability (RSD ≤ 2%), Intermediate Precision (RSD ≤ 2%). | Within-run and between-run precision (RSD ≤ 15%, ≤ 20% for LLOQ). |
| Limit of Detection (LOD) | To be determined (e.g., signal-to-noise ratio of 3:1). | To be determined. |
| Limit of Quantitation (LOQ) | To be determined (e.g., signal-to-noise ratio of 10:1). | The lowest standard on the calibration curve with acceptable accuracy and precision. |
| Robustness | Insensitive to small, deliberate changes in method parameters. | To be evaluated during method development. |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the accurate and precise quantification of this compound. The HPLC-UV method is well-suited for routine analysis of bulk materials and pharmaceutical formulations, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, reliable data to support all stages of the drug development process.
References
-
UV spectra of free quinolines (1–8) in n-hexane (red line), chloroform... - ResearchGate. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]
-
Quality Guidelines - ICH. Available at: [Link]
-
3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. Available at: [Link]
-
Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online. Available at: [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation - Abraham Entertainment. Available at: [Link]
-
Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online. Available at: [Link]
-
Application of LCMS in small-molecule drug development. Available at: [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]
-
HPLC Sample Preparation - Organomation. Available at: [Link]
-
UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]
-
UV Properties and Loading into Liposomes of Quinoline Derivatives - MDPI. Available at: [Link]
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. Available at: [Link]
-
RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available at: [Link]
-
UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. Available at: [Link]
-
HPLC Sample Prep: Critical First Steps in LC Analysis - Lab Manager. Available at: [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH. Available at: [Link]
-
Small molecule quantification by liquid chromatography-mass spectrometry for metabolites of drugs and drug candidates - WSU Research Exchange. Available at: [Link]
-
Small molecule analysis using MS - Bioanalysis Zone. Available at: [Link]
-
Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC - NIH. Available at: [Link]
-
How to prepare plasma samples for HPLC analysis? - ResearchGate. Available at: [Link]
-
Sample Preparation for HPLC - YouTube. Available at: [Link]
-
HPLC Sample Prep in Four Steps - Sartorius. Available at: [Link]
-
HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. Available at: [Link]-ws-on-bist-a-column/)
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. fda.gov [fda.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. organomation.com [organomation.com]
- 14. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 15. youtube.com [youtube.com]
- 16. HPLC Sample Prep in Four Steps [sartorius.com]
- 17. researchgate.net [researchgate.net]
- 18. ICH Official web site : ICH [ich.org]
Troubleshooting & Optimization
Optimizing Gould-Jacobs reaction conditions for trifluoromethyl anilines
Introduction
Welcome to the technical support center for optimizing the Gould-Jacobs reaction, with a specialized focus on challenging substrates such as trifluoromethyl anilines. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful quinoline synthesis but encounter difficulties, particularly with electron-deficient starting materials. The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinolines, which are pivotal precursors for a wide range of pharmaceuticals, including the highly successful fluoroquinolone antibiotics.[1][2]
However, the strongly electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly deactivates the aniline ring, reducing its nucleophilicity and making both the initial condensation and the subsequent thermal cyclization steps challenging.[3][4] This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues, optimize reaction conditions, and ultimately enhance your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental steps of the Gould-Jacobs reaction?
The Gould-Jacobs reaction is a multi-step synthesis that transforms an aniline into a 4-hydroxyquinoline.[5][6] The sequence consists of two primary stages:
-
Condensation: An aniline is reacted with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative. This step involves a nucleophilic attack by the aniline nitrogen, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.[5]
-
Thermal Cyclization: The intermediate undergoes a high-temperature, 6-electron electrocyclization, followed by tautomerization, to form the stable 4-oxo (or 4-hydroxy) quinoline ring system.[2][7] Subsequent hydrolysis and decarboxylation can be performed if the 3-carboxy group is not desired.[8]
Q2: Why are trifluoromethyl anilines particularly difficult substrates for this reaction?
The trifluoromethyl group is a potent electron-withdrawing group. Its presence on the aniline ring has two primary detrimental effects:
-
Reduced Nucleophilicity: It significantly lowers the electron density on the aniline nitrogen, making the initial nucleophilic attack on EMME much slower and less efficient compared to electron-rich anilines.[3][9]
-
Deactivation of the Aromatic Ring: The electron-deficient nature of the aromatic ring makes the subsequent electrophilic cyclization step more difficult, requiring higher activation energy. This necessitates more forcing thermal conditions, which can lead to degradation.[4]
Q3: What is the typical temperature required for the thermal cyclization step?
The thermal cyclization is the most demanding step and typically requires very high temperatures, often exceeding 250 °C.[2][7] This is necessary to provide sufficient thermal energy for the intramolecular 6-electron electrocyclization to occur.[10] The reaction is commonly performed in high-boiling inert solvents like diphenyl ether or mineral oil to achieve these temperatures.[2]
Q4: Can microwave irradiation be used to improve the reaction?
Absolutely. Microwave-assisted synthesis is a highly effective technique for the Gould-Jacobs reaction, especially for challenging substrates. Heating the reaction mixture with microwaves to temperatures above the solvent's boiling point can dramatically shorten reaction times (from hours to minutes) and often improves product yields and purities by minimizing the formation of degradation byproducts.[10]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems. For each issue, we explore the potential causes rooted in chemical principles and provide actionable solutions.
Issue 1: Low or No Conversion of Trifluoromethyl Aniline (Incomplete Condensation)
You've mixed your trifluoromethyl aniline with EMME, heated it, but TLC analysis shows a large amount of unreacted aniline.
| Potential Cause & Scientific Explanation | Recommended Solution & Protocol |
| Insufficient Thermal Energy for Condensation: The reduced nucleophilicity of the CF3-aniline means the initial condensation requires more energy than a standard aniline. The typical 100-140 °C might be insufficient. | Increase Condensation Temperature: For the initial solvent-free condensation, try increasing the temperature incrementally to 145-160 °C. Monitor the reaction by TLC every 30 minutes. Be cautious not to exceed 180 °C at this stage to avoid premature decomposition.[11] |
| Reagent Stoichiometry: An insufficient amount of EMME may lead to an incomplete reaction. | Use a Slight Excess of EMME: Employ 1.1 to 1.2 equivalents of diethyl ethoxymethylenemalonate (EMME) to ensure the complete consumption of the limiting trifluoromethyl aniline. |
| Catalysis May Be Required: While often performed neat, highly deactivated anilines can benefit from catalysis to promote the initial addition-elimination step. | Introduce an Acid Catalyst: Add a catalytic amount (1-5 mol%) of a Lewis acid like TiCl₄ or a protic acid like p-toluenesulfonic acid (p-TSA) to the initial condensation mixture. The catalyst can activate the EMME towards nucleophilic attack. |
Issue 2: The Condensation Intermediate Forms, but Fails to Cyclize
TLC or NMR confirms the formation of the anilinomethylenemalonate intermediate, but after prolonged heating in a high-boiling solvent, no quinoline product is observed.
| Potential Cause & Scientific Explanation | Recommended Solution & Protocol |
| Insufficient Cyclization Temperature: The electrocyclization step has a high activation energy barrier, which is even higher for electron-deficient systems. A temperature of 250 °C may be the minimum required, and your setup might not be reaching it effectively.[2] | Ensure Adequate and Uniform Heating: Use a high-boiling solvent like Dowtherm A or diphenyl ether and a suitable heating mantle with a sand bath to ensure uniform heat distribution. Confirm the internal reaction temperature is at least 250 °C.[2] For stubborn cases, increasing the temperature to 260-280 °C for a short period might be necessary, but monitor for decomposition. |
| Reaction Time is Too Short: Even at 250 °C, the cyclization of a deactivated substrate can be sluggish. | Increase Reaction Time or Switch to Microwave: First, try extending the reflux time from 30 minutes to 1-2 hours, monitoring by TLC. If this fails or leads to decomposition, switching to a microwave protocol is highly recommended. A typical microwave condition might be 250-300 °C for 5-20 minutes.[10] This provides rapid, efficient heating that can overcome the activation barrier before significant degradation occurs. |
| Incorrect Solvent Choice: The solvent must be inert and have a sufficiently high boiling point. Using a solvent with a boiling point below 250 °C will prevent the reaction from reaching the required temperature. | Verify Solvent Boiling Point: Use a solvent with a boiling point well above your target reaction temperature. Diphenyl ether (b.p. 259 °C) is a common choice.[11] |
Issue 3: Low Yield of Cyclized Product with Significant Tar/Byproduct Formation
The reaction produces the desired quinoline, but the yield is poor, and a significant amount of dark, insoluble material (tar) or other impurities are present.
| Potential Cause & Scientific Explanation | Recommended Solution & Protocol |
| Product Degradation: The combination of very high temperatures and long reaction times, necessary for cyclization, can also cause the starting materials and the quinoline product to decompose, leading to polymerization and tar formation.[2][4] | Optimize the Time-Temperature Balance: This is a critical optimization step. The goal is to find the "sweet spot" of the highest possible temperature for the shortest possible time. A time-temperature study is recommended.[10] For example, compare yields at 250 °C for 60 min vs. 270 °C for 20 min. Microwave synthesis is the superior solution here, as it minimizes the overall heating duration.[10] |
| Atmospheric Oxidation: At such high temperatures, trace oxygen can promote oxidative side reactions. | Maintain an Inert Atmosphere: Conduct the high-temperature cyclization step under an inert atmosphere of nitrogen or argon to minimize oxidative decomposition. |
| Regioselectivity Issues: For asymmetrically substituted anilines (e.g., 2-methyl-5-(trifluoromethyl)aniline), cyclization can occur at two different ortho positions, leading to a mixture of regioisomeric products that can be difficult to separate and lower the yield of the desired isomer.[2] | Analyze Isomeric Ratio and Modify Strategy: The regioselectivity is controlled by both steric and electronic factors.[2] If an unfavorable mixture is obtained, there is often little that can be done to alter the ratio under thermal conditions. It may be necessary to reconsider the synthetic strategy or choose an aniline that allows for regioselective cyclization. |
Optimized Experimental Protocols
Protocol 1: Classical Thermal Synthesis of Ethyl 7-(Trifluoromethyl)-4-hydroxyquinoline-3-carboxylate
This protocol uses conventional heating in a high-boiling inert solvent.
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the neat mixture with stirring at 145-150 °C for 1 hour. The reaction should become a homogenous melt. Allow the mixture to cool slightly.
-
Cyclization: To the flask containing the crude anilinomethylenemalonate intermediate, add a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of aniline).[7][11]
-
Equip the flask with a reflux condenser and heat the solution to a vigorous reflux (approx. 250-255 °C) under a nitrogen atmosphere.[7]
-
Maintain reflux for 30-60 minutes, monitoring the reaction progress by TLC (a new, more polar spot for the product should appear).
-
Isolation: Cool the reaction mixture to room temperature. The product should precipitate. Add a non-polar solvent like hexane or cyclohexane to aid precipitation and help wash away the diphenyl ether.[7]
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane or acetone to remove the residual high-boiling solvent.[11] The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a significant improvement in reaction time and often in yield.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Seal the vial with a septum cap.
-
Microwave Irradiation: Place the vial in a microwave reactor. Set the reaction temperature to 250 °C, the hold time to 20 minutes, and the power to maximum.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
Isolation: Open the vial carefully. The product often solidifies upon cooling. Add 3-5 mL of cold acetonitrile or ethanol, and break up the solid.
-
Collect the solid product by vacuum filtration, wash with a small volume of cold solvent, and dry under vacuum.[10]
Data Presentation & Visualization
Data Tables
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Classical Thermal Method | Microwave-Assisted Method | Reference(s) |
| Cyclization Temp. | 250-260 °C | 250-300 °C | [2][10] |
| Reaction Time | 30 - 120 minutes | 5 - 20 minutes | [10] |
| Typical Solvent | Diphenyl ether, Dowtherm A | None (neat) or high-boiling polar | [2][11] |
| Typical Yields | Often low to moderate | Moderate to high | [10] |
Table 2: Recommended High-Boiling Solvents for Thermal Cyclization
| Solvent | Boiling Point (°C) | Key Characteristics |
| Diphenyl ether | 259 | Most common, relatively inexpensive. |
| Dowtherm A | 257 | Eutectic mixture of diphenyl ether and biphenyl. |
| Mineral Oil | >300 | Inexpensive, very high boiling point, can be difficult to remove. |
Diagrams
Below are diagrams illustrating the core mechanism and a logical workflow for troubleshooting common issues encountered during the reaction.
Caption: The Gould-Jacobs reaction mechanism.
Caption: Troubleshooting workflow for low cyclization yield.
References
-
Synthesis of Fluoroquinolone Antibiotics. Química Organica.org. [Link]
-
Gould Jacobs Quinoline forming reaction. Biotage Application Note AN056. [Link]
-
Gould–Jacobs reaction - Wikipedia. Wikipedia. [Link]
-
On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. ResearchGate. [Link]
-
Gould-Jacobs Reaction. Organic Reactions. [Link]
-
Kinetic vs. thermodynamic pathways in the Gould–Jacobs reaction. ResearchGate. [Link]
-
Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity. ResearchGate. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. MDPI. [Link]
-
The effect of conditions on cyclization. ResearchGate. [Link]
-
Gould–Jacobs reaction | Request PDF. ResearchGate. [Link]
-
Trifluoromethylarylation of alkenes using anilines. NIH National Center for Biotechnology Information. [Link]
-
Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex. NIH National Center for Biotechnology Information. [Link]
-
General scheme of the Gould–Jacobs quinoline synthesis. ResearchGate. [Link]
-
Reactions for making widely used aniline compounds break norms of synthesis. Nature. [Link]
-
Trifluoromethylarylation of alkenes using anilines. Royal Society of Chemistry. [Link]
-
A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. Beilstein Journal of Organic Chemistry. [Link]
-
Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. SAGE Journals. [Link]
-
Synthesis of 2-(Trifluoromethyl)indoles from 2-Alkynylanilines. ResearchGate. [Link]
-
Ma's synthesis of trifluoromethyl azirines using the Neber reaction. ResearchGate. [Link]
Sources
- 1. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 2. mdpi.com [mdpi.com]
- 3. Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ablelab.eu [ablelab.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
Welcome to the technical support guide for the synthesis and yield optimization of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. This resource is designed for researchers and drug development professionals to navigate the nuances of this specific quinoline synthesis. The primary route for this molecule is the Gould-Jacobs reaction, a powerful but often challenging method for creating the 4-hydroxyquinoline scaffold.[1][2][3] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you maximize your reaction yields and product purity.
The synthesis proceeds in two critical stages: an initial condensation followed by a high-temperature thermal cyclization.[2] Understanding the parameters that govern each stage is paramount to achieving a successful outcome.
Caption: The two-stage reaction pathway of the Gould-Jacobs synthesis.
Troubleshooting Guide: Low Yields and Impurities
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is very low, or I'm not getting any product. Where should I start troubleshooting?
A1: A low or zero yield almost always points to a problem in one of the two core stages: the initial condensation or the thermal cyclization. The first step is to determine which stage is failing.
Recommended Action: Run the condensation step (heating the aniline and DEEM at 100-130 °C) and monitor it by Thin Layer Chromatography (TLC). Isolate the intermediate, Diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate. If you can successfully form and isolate this intermediate, the problem lies in the high-temperature cyclization step. If not, the issue is with the initial condensation.
Caption: A logical workflow for diagnosing the source of low yield.
Q2: I've confirmed the condensation step is failing. The aniline starting material is not being consumed. What should I do?
A2: Failure to form the anilidomethylenemalonate intermediate is typically related to reagent quality, stoichiometry, or insufficient heating.
-
Reagent Purity: Ensure your 4-(trifluoromethyl)aniline is pure and dry. Aniline derivatives can oxidize and darken on storage, which can impact reactivity. Use freshly distilled or high-purity starting material. The same applies to the diethyl ethoxymethylenemalonate (DEEM).
-
Stoichiometry: While a 1:1 ratio can work, using a slight excess of DEEM (1.1 to 1.2 equivalents) can help drive the reaction to completion.[2] In some procedures, excess DEEM can even be used as the solvent for this step.[4]
-
Temperature and Time: The condensation typically requires heating between 100-140°C for 1-3 hours.[5] If the reaction is sluggish, ensure your reaction temperature is adequate and consider extending the reaction time. Monitor via TLC until the aniline spot disappears.
-
Water Contamination: The presence of water can interfere with the reaction. Ensure your glassware is oven-dried and reagents are anhydrous.[6]
Q3: The condensation works, but I get a low yield after the high-temperature cyclization step. The reaction mixture turns dark or forms tar.
A3: This is the most common failure point. The thermal cyclization requires very high temperatures (typically >250 °C), and success is highly dependent on the solvent and precise temperature control.[2][7]
-
Insufficient Temperature: The cyclization has a high activation energy.[2] You must reach a temperature where the cyclization proceeds efficiently without causing decomposition. For many substrates, this is a narrow window around 250-260 °C.
-
Choice of Solvent: A high-boiling, inert solvent is essential. The solvent's primary job is to effectively transfer heat and maintain the required temperature. Using a solvent with too low a boiling point will prevent the reaction from reaching the necessary temperature.
-
Product Decomposition: While high heat is necessary, prolonged heating or excessive temperatures can lead to decomposition of the starting material or the final product, resulting in tar formation.[7] Microwave-assisted synthesis can be a powerful alternative, allowing for rapid heating to high temperatures for very short periods, which can minimize degradation and improve yields.[2][4]
| Solvent | Boiling Point (°C) | Key Considerations |
| Dowtherm A | ~257 °C | Excellent heat transfer; industry standard. Can be difficult to remove completely.[8] |
| Diphenyl Ether | 259 °C | Very effective. Strong odor. Can be difficult to remove.[8] |
| Mineral Oil | > 275 °C | Inexpensive. Very difficult to remove from the product during purification.[7][8] |
Q4: My product precipitates from the high-boiling solvent upon cooling, but it's oily or impure. How can I improve the isolation and purification?
A4: Proper work-up is critical for obtaining a clean product.
-
Cooling and Precipitation: Allow the reaction mixture to cool slowly to room temperature. The product should precipitate as a solid. Rapid cooling can sometimes trap impurities.
-
Addition of a Non-Polar Solvent: After cooling, the addition of a non-polar solvent like hexane or cyclohexane is crucial.[2] This dramatically lowers the solubility of your polar quinoline product while keeping the high-boiling solvent (like Dowtherm A) in solution, facilitating a cleaner precipitation.
-
Washing the Solid: Once you filter the solid product, wash it thoroughly with more cold non-polar solvent (hexane) to remove any residual high-boiling solvent. A final wash with a more polar solvent in which the product has low solubility, like cold ethanol or acetonitrile, can help remove other impurities.[4]
-
Recrystallization: If the product is still impure, recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is a standard final purification step.
Frequently Asked Questions (FAQs)
Q: What is the role of the trifluoromethyl group in this reaction? A: The -CF3 group is a strong electron-withdrawing group. This deactivates the aniline ring, making the initial nucleophilic attack on DEEM slightly less favorable and the final electrophilic cyclization onto the ring more difficult compared to an unsubstituted aniline.[6] This can necessitate slightly harsher conditions (higher temperatures or longer reaction times) to achieve good conversion.
Q: Can I use a different malonate derivative instead of DEEM? A: Yes, other acyl or alkoxy methylenemalonic esters can be used in the Gould-Jacobs reaction.[1] However, diethyl ethoxymethylenemalonate (DEEM) is the most common and commercially available reagent for this synthesis.
Q: Is microwave synthesis a viable alternative to conventional heating? A: Absolutely. Microwave irradiation is an excellent modern technique for this reaction.[2] It allows for rapid, uniform heating to very high temperatures, which can significantly shorten reaction times (from hours to minutes) and often improves yields by minimizing the thermal decomposition that occurs with prolonged conventional heating.[4] An optimization study found that heating to 300 °C for just 5 minutes via microwave gave the highest yield for a similar substrate.[4]
Q: My final product exists as a keto-enol tautomer. Does this matter? A: The product, a 4-hydroxyquinoline, exists in equilibrium with its 4-quinolone tautomer.[1] In most cases, the keto (4-quinolone) form is the major tautomer. For characterization (e.g., NMR), you will observe signals corresponding to this dominant form. This tautomerism does not typically affect the yield or the utility of the compound in subsequent reactions.
Experimental Protocols
Protocol 1: Classical Thermal Synthesis
This protocol is based on established Gould-Jacobs procedures using conventional heating.[2][9]
Caption: Workflow for the classical thermal synthesis protocol.
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).
-
Heat the mixture in an oil bath at 125 °C for 1 hour. During this time, ethanol will be evolved. You can monitor the reaction by TLC to confirm the consumption of the aniline.
-
Cyclization: Carefully add a high-boiling solvent such as Dowtherm A (approx. 3-5 mL per gram of aniline) to the reaction mixture.
-
Equip the flask for distillation to remove any remaining low-boiling components. Heat the mixture to 250-260 °C (the reflux temperature of the solvent) and maintain this temperature for 2-3 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product should begin to precipitate.
-
Add a volume of hexane approximately equal to the volume of Dowtherm A used and stir the resulting slurry for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold hexane to remove the high-boiling solvent.
-
Dry the resulting solid under vacuum to yield this compound.
Protocol 2: Microwave-Assisted Synthesis
This protocol is adapted from modern methods that significantly accelerate the reaction.[4][10]
Procedure:
-
Reaction Setup: In a 5 mL microwave reaction vial, add 4-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess DEEM serves as both a reagent and the solvent.[4]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 10-15 minutes. (Note: Optimal conditions may vary; a scouting experiment varying time and temperature is recommended).
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Purification: Filter the solid product and wash it thoroughly with ice-cold acetonitrile or ethanol (3 mL).
-
Drying and Analysis: Dry the resulting solid under vacuum.
References
-
Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 6, 2026, from [Link]
-
Saeedi, M., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved January 6, 2026, from [Link]
-
Gould-Jacobs Reaction. (n.d.). Merck Index. Retrieved January 6, 2026, from [Link]
-
Thermal Induced Formal [3+2] Cyclization of Ortho-Aminoaryl-Tethered Alkylidenecyclopropanes: Facile Synthesis of Furoquinoline and Thienoquinoline Derivatives. (2020). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 6, 2026, from [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009). NIH National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved January 6, 2026, from [Link]
-
Synthesis of diethyl 2-(4-amino-3-fluorophenyl)-2-methylmalonate. (n.d.). PrepChem.com. Retrieved January 6, 2026, from [Link]
-
Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (2022). MDPI. Retrieved January 6, 2026, from [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. ablelab.eu [ablelab.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Purification of Fluorinated Heterocyclic Compounds
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of fluorinated heterocyclic compounds. For researchers in drug discovery and development, the introduction of fluorine into a heterocyclic scaffold is a powerful strategy to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] However, these same modifications present significant hurdles during purification. This guide provides in-depth, experience-driven troubleshooting advice and practical protocols to help you navigate these challenges effectively.
Part 1: Foundational Principles - The "Fluorine Effect" in Purification
Understanding how fluorine alters a molecule's behavior is the first step to designing a robust purification strategy. The high electronegativity and small size of the fluorine atom create unique properties that directly impact separation science.[2]
Q1: How does fluorine substitution impact the properties of my heterocyclic compound during purification?
A: Fluorine's influence is multifaceted and can be counterintuitive:
-
Polarity and Lipophilicity: A common misconception is that fluorination always increases lipophilicity. While a single fluorine or a trifluoromethyl group can increase lipophilicity, highly fluorinated compounds can exhibit "fluorophilicity," a tendency to interact with other fluorinated molecules or phases, and may have lower solubility in traditional organic solvents.[5] This dual character can lead to unpredictable chromatographic behavior. The C-F bond is highly polar, but in polyfluorinated motifs like a -CF3 group, the symmetrical arrangement of these dipoles can reduce the overall molecular dipole moment, making the molecule less polar than expected.[1]
-
Acidity/Basicity (pKa): Fluorine is a strong electron-withdrawing group. Its presence on a heterocyclic ring can significantly lower the pKa of nearby nitrogen atoms, making them less basic.[6] This change is critical when dealing with ionizable compounds, as it dictates the mobile phase pH required to achieve good peak shape and retention. For basic heterocycles, a mobile phase pH at least 2 units below the analyte's pKa is often recommended to ensure it is in a single, protonated form.[7]
-
Volatility: Low molecular weight fluorinated compounds can be surprisingly volatile due to weakened intermolecular forces.[7][8] This can lead to sample loss during solvent evaporation (roto-evaporation) or even from the top of a flash chromatography column.[8]
-
Intermolecular Interactions: Fluorinated compounds can engage in unique dipole-dipole interactions and may be poor hydrogen bond acceptors. This affects their interaction with stationary phases, especially the residual silanols on silica gel, and can be leveraged to achieve unique selectivity.[9]
Q2: What are the primary chromatographic strategies for purifying fluorinated heterocycles, and when should I choose them?
A: The choice of technique depends on the polarity of your compound and the nature of the impurities.[10]
-
Normal-Phase Chromatography (NPC): Often performed as flash chromatography on silica or alumina. It is suitable for moderately polar to non-polar compounds. However, the acidic nature of silica gel can cause issues with basic heterocycles, leading to peak tailing or irreversible adsorption.[10][11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A workhorse technique for moderately polar compounds.[7] C18 is the most common stationary phase, but for highly polar or highly fluorinated compounds, specialized phases may be necessary to achieve adequate retention.[7][9]
-
Hydrophilic Interaction Chromatography (HILIC): The method of choice for very polar fluorinated compounds that show little to no retention in reversed-phase chromatography.[7] HILIC uses a polar stationary phase (like silica or amide) with a mobile phase gradient that goes from high organic to higher aqueous content.[7]
-
Supercritical Fluid Chromatography (SFC): An excellent orthogonal technique, particularly for chiral separations and high-throughput purification.[7][12] SFC uses supercritical CO2 as the main mobile phase component, which can provide unique selectivity for fluorinated compounds and is beneficial for thermally labile molecules due to lower operating temperatures.[7][12]
-
Fluorinated Stationary Phases: These phases (e.g., PFP, TDF) are specifically designed for the separation of fluorinated molecules.[5] Retention is influenced by both the hydrophobic character and the fluorine content of the analyte, offering a powerful tool when other methods fail.[5][13]
Part 2: Troubleshooting Guide - A Problem-Solution Approach
This section addresses the most common issues encountered during the purification of fluorinated heterocyclic compounds.
Problem 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Secondary Interactions with Stationary Phase.
-
Explanation: Basic nitrogen atoms in your heterocycle can interact strongly with acidic residual silanol groups on silica-based stationary phases, causing peak tailing.[7]
-
Solution:
-
Mobile Phase Modifier: In normal-phase, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent to neutralize the acidic sites.[11] In reversed-phase, adding an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) ensures basic compounds are protonated and behave consistently.[7]
-
Alternative Stationary Phase: For strongly basic compounds, consider using a less acidic stationary phase like basic or neutral alumina for flash chromatography.[10][11] For HPLC, use a modern, end-capped column with minimal silanol activity.[7]
-
-
-
Possible Cause 2: Incorrect Mobile Phase pH.
-
Possible Cause 3: Column Overload.
Problem 2: Co-elution of Product with Impurities or Isomers
-
Possible Cause 1: Insufficient Resolution.
-
Explanation: The chosen conditions do not provide adequate separation because the target and impurity have very similar polarities.[7]
-
Solution: Optimize Selectivity.
-
Change Mobile Phase: In reversed-phase, switching the organic modifier from acetonitrile to methanol (or vice versa) can significantly alter selectivity due to different solvent-analyte interactions.[7]
-
Change Stationary Phase: Switch to a column with a different chemistry. If a C18 column fails, try a phenyl-hexyl or a polar-embedded column. For fluorinated compounds, a pentafluorophenyl (PFP) phase can offer unique π-π and dipole-dipole interactions that can resolve closely eluting compounds.[5]
-
Employ an Orthogonal Technique: If co-elution persists, a complete change in separation mechanism is needed. If you are using reversed-phase, switch to HILIC or SFC.[7]
-
-
Problem 3: Low or No Recovery of the Target Compound
-
Possible Cause 1: Irreversible Adsorption.
-
Explanation: Highly polar or basic fluorinated heterocycles can bind irreversibly to an acidic silica gel stationary phase.[7][14]
-
Solution:
-
Test Stability: Before running a column, spot your compound on a silica TLC plate, let it sit for an hour, and then elute it. If the spot disappears or streaks excessively, it indicates instability or irreversible binding.[14]
-
Switch Stationary Phase: Use a deactivated stationary phase or switch to alumina, Florisil, or a reversed-phase sorbent.[7][14]
-
-
-
Possible Cause 2: Insufficient Elution Strength.
-
Explanation: The mobile phase may be too weak to elute the compound from the column.
-
Solution: Drastically increase the polarity of the mobile phase. For highly polar compounds in flash chromatography, a solvent system containing methanol and ammonium hydroxide in dichloromethane can be effective.[7][10]
-
Problem 4: Compound Elutes in the Void Volume (Reversed-Phase)
-
Possible Cause: High Polarity.
-
Explanation: The compound is too polar to be retained on the non-polar stationary phase.[7]
-
Solution:
-
Use a More Retentive Column: Consider a polar-embedded or polar-endcapped C18 column, which is designed for better retention of polar analytes.[7]
-
Switch to HILIC: This is the ideal solution. HILIC is specifically designed for the retention and separation of highly polar compounds.[7]
-
Use Ion-Pairing Reagents: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can increase retention on a reversed-phase column.[7]
-
-
Problem 5: Sample Volatility Leading to Poor Recovery
-
Possible Cause: Low Boiling Point/High Vapor Pressure.
-
Explanation: Small fluorinated molecules can be volatile, leading to sample loss during workup and purification.[8]
-
Solution:
-
Solvent Removal: Use low temperatures and controlled vacuum for solvent removal. A high-performance condenser and a cold trap (dry ice/acetone) are essential.[8]
-
Chromatography: For flash chromatography, use a sealed system if possible. Dry loading the sample onto silica can also help minimize evaporation from the top of the column.[7][8]
-
Alternative Techniques: Consider preparative Gas Chromatography (Prep-GC) or fractional distillation for very volatile compounds.[8][15]
-
-
Decision Workflow for Purification Strategy
Caption: A decision-making workflow for selecting an initial purification strategy.
Part 3: Advanced & Alternative Purification Strategies
Q&A on Specialized Techniques
-
Q: When should I seriously consider Supercritical Fluid Chromatography (SFC) for my fluorinated heterocycle?
-
A: SFC is a powerful problem-solver. Consider it essential in these scenarios:
-
Chiral Separations: SFC is a leading technique for resolving enantiomers.[7]
-
High-Throughput Needs: SFC offers significantly faster separations and column re-equilibration times compared to HPLC.[7][12][16]
-
Thermally Labile Compounds: The lower operating temperatures can prevent the degradation of sensitive molecules.[7][12]
-
Orthogonal Selectivity: When you've exhausted options in RP-HPLC and HILIC, SFC's different separation mechanism can often resolve compounds that co-elute in liquid chromatography.[7]
-
"Green" Chemistry: It drastically reduces the consumption of organic solvents, replacing them primarily with CO2.[7]
-
-
-
Q: How can I effectively use fluorinated stationary phases?
-
A: Fluorinated phases (like Pentafluorophenyl - PFP) provide unique selectivity based on interactions other than just hydrophobicity. They are excellent for separating:
-
Retention on these phases is influenced by both the hydrophobic character and the fluorine content of the analyte. A more hydrophobic and more highly fluorinated molecule will generally be retained longer.[5]
-
-
Q: What are the best practices for recrystallizing fluorinated heterocyclic compounds?
-
A: Recrystallization is a powerful, often overlooked, technique for final purification.[17]
-
Solvent Selection is Key: The ideal solvent should dissolve your compound well when hot but poorly when cold.[17] Common solvent systems like hexanes/ethyl acetate or ethanol/water are good starting points.[18]
-
Beware of "Oiling Out": If the compound comes out of solution as a liquid instead of a solid, it may be because the solution is supersaturated or cooled too quickly. Try adding more hot solvent to dissolve the oil and then allow it to cool much more slowly. Scratching the inside of the flask with a glass rod can help induce nucleation.[10]
-
Leverage pKa: For basic heterocycles, you can sometimes perform a "salt recrystallization." Dissolve the crude material in an appropriate solvent, add an acid (like HCl in ether) to precipitate the hydrochloride salt, and then recrystallize the salt. The pure salt can then be neutralized back to the free base.
-
-
Experimental Protocols
Protocol 1: Dry Loading for Flash Chromatography
This protocol is recommended when your compound has poor solubility in the chromatography eluent, to prevent band broadening and improve resolution.[7]
-
Dissolve your crude sample in a suitable solvent with a low boiling point (e.g., dichloromethane or acetone) until fully dissolved.
-
Add a small amount of silica gel or Celite (approximately 2-3 times the weight of your crude material) to the solution.
-
Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until you have a free-flowing powder.
-
Gently load this dry powder onto the top of your pre-packed chromatography column.
-
Add a thin layer of sand on top of the sample to prevent disturbance when adding the eluent.
-
Proceed with the elution as planned.
Protocol 2: General HILIC Method for Highly Polar Compounds
This protocol provides a starting point for purifying compounds that are not retained by reversed-phase chromatography.[7]
-
Column: Amide or Zwitterionic HILIC column, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 95% B
-
2-15 min: 95% to 50% B
-
15-20 min: 50% B
-
20-22 min: 50% to 95% B
-
22-30 min: 95% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Sample Preparation: Dissolve the sample in 90% acetonitrile/10% water.
Part 4: Frequently Asked Questions (FAQs)
-
Q: My fluorinated heterocycle is a base. Will it stick to my standard silica gel column?
-
A: It is very likely. Basic amines interact strongly with acidic silica gel, which can cause significant tailing or even complete loss of the compound.[11] Always add 0.1-1% triethylamine or a similar base to your eluent to improve recovery and peak shape. Alternatively, use neutral or basic alumina.[10][11]
-
-
Q: How do I remove residual acidic impurities like hydrogen fluoride (HF) after a fluorination reaction?
-
A: HF is a common and problematic impurity. A carefully performed aqueous workup is usually required. A gentle wash with a cold, dilute solution of sodium bicarbonate can neutralize acidic impurities.[19] However, be cautious, as some compounds may be unstable to aqueous base.[19] Passing the crude material through a short plug of basic alumina can also be effective for removing trace acids.
-
-
Q: I am trying to separate a mono-fluorinated (-CH2F) from a tri-fluorinated (-CF3) analog and they have very similar Rf values. What should I do?
-
A: This is a common and difficult separation.[20] Increasing the polarity difference is key.
-
Chromatography: A PFP (pentafluorophenyl) column may resolve them, as it can differentiate based on the degree of fluorination.[5] SFC can also provide the necessary selectivity.
-
Recrystallization: If the compounds are solid, meticulous recrystallization may be successful, as the different crystal packing energies of the two compounds can be exploited.
-
-
-
Q: My compound is not UV-active. What detection methods can I use for HPLC or Flash?
-
A: For HPLC, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are excellent universal detectors. Mass Spectrometry (MS) is also a powerful detection method that provides mass information. For flash chromatography, you can use TLC with a staining agent (like potassium permanganate or vanillin) to visualize your fractions.
-
Troubleshooting Summary Table
| Problem | Primary Cause | Recommended First Action | Alternative Solutions |
| Peak Tailing | Secondary interactions (basic amine on silica) | Add 0.1-1% TEA to the eluent.[11] | Use an alumina column; Use an end-capped HPLC column.[7] |
| Co-elution | Similar polarity of compounds | Change mobile phase organic modifier (e.g., MeOH to ACN).[7] | Switch to a different stationary phase (e.g., PFP); Use an orthogonal technique like SFC.[5][7] |
| Low Recovery | Irreversible adsorption on silica | Pre-treat crude with a basic wash; Use alumina. | Use reversed-phase or HILIC.[7] |
| No RP Retention | Compound is too polar | Switch to a HILIC column.[7] | Use a polar-embedded RP column; Add ion-pairing reagents.[7] |
| Volatility | Low boiling point | Use a cold trap during solvent removal.[8] | Use dry loading for flash; Consider Prep-GC.[7][8] |
References
-
Purifying Fluorinated Alcohol via flash Chromatography. Chemistry Stack Exchange. Available from: [Link]
-
Purification of Fluorine by Distillation. SciSpace. Available from: [Link]
-
Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. Available from: [Link]
-
Nemade, P., et al. (2024). Approaches for the Efficient Removal of Fluoride from Groundwater: A Comprehensive Review. PMC - NIH. Available from: [Link]
-
THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC). Selerity Technologies. Available from: [Link]
- Process for the preparation of fluorinated heterocyclic compounds. Google Patents.
-
Fluorinated Heterocycles. ResearchGate. Available from: [Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. Available from: [Link]
-
Kimata, K., et al. Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. Available from: [Link]
-
Fluorine in heterocyclic chemistry. ResearchGate. Available from: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: [Link]
-
What Is Supercritical Fluid Chromatography? Chemistry For Everyone. YouTube. Available from: [Link]
- Petrov, V. A. (2009).
-
O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. PMC - NIH. Available from: [Link]
-
Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. ResearchGate. Available from: [Link]
-
CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. Available from: [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Mlostova, J., et al. (2018). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC - NIH. Available from: [Link]
-
19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. Available from: [Link]
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]
-
How to remove traces of acidic impurity or water? ResearchGate. Available from: [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications. Available from: [Link]
-
How to Clean and Safely Remove HF from Acid Digestion Solutions for Ultra-Trace Analysis: A Microwave-Assisted Vessel-Inside-Vessel Protocol. MDPI. Available from: [Link]
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH. Available from: [Link]
-
18F-Fluorination: Challenge and Opportunity for Organic Chemists. PMC - NIH. Available from: [Link]
-
Fundamentals of Cubic Phase Synthesis in PbF 2 –EuF 3 System. MDPI. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ucj.org.ua [ucj.org.ua]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. silicycle.com [silicycle.com]
- 6. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Purification [chem.rochester.edu]
- 15. scispace.com [scispace.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mt.com [mt.com]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. researchgate.net [researchgate.net]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
Navigating the Stability of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate: A Technical Support Guide
Welcome to the comprehensive technical support center for Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound under various experimental conditions. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory challenges, offering solutions grounded in scientific principles and extensive field experience.
Introduction: Understanding the Molecule
This compound is a key intermediate in the synthesis of various biologically active molecules. Its quinoline core, substituted with a hydroxyl group, an ethyl carboxylate, and a trifluoromethyl group, presents a unique combination of functional groups that influence its chemical behavior. The electron-withdrawing nature of the trifluoromethyl group and the ester functionality are primary determinants of its stability, particularly in aqueous environments under acidic or basic conditions.
This guide will delve into the potential degradation pathways, provide robust experimental protocols for stability assessment, and offer troubleshooting solutions to common challenges encountered during its handling and analysis.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the stability of this compound.
Q1: What are the primary stability concerns for this compound?
The main stability concern is the hydrolysis of the ethyl ester group at the 3-position. This reaction can be catalyzed by both acids and bases, leading to the formation of the corresponding carboxylic acid. The presence of the electron-withdrawing trifluoromethyl group can influence the rate of this hydrolysis. Additionally, like many quinoline derivatives, this compound may be susceptible to photodegradation and oxidation under certain conditions.
Q2: How does the trifluoromethyl group affect the stability of the ester?
The trifluoromethyl (CF3) group is a strong electron-withdrawing group. Its presence on the quinoline ring can increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions. This suggests that the ester hydrolysis might be more facile compared to unsubstituted quinoline-3-carboxylates.
Q3: What are the expected degradation products under acidic and basic conditions?
The primary degradation product under both acidic and basic conditions is expected to be 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, resulting from the hydrolysis of the ethyl ester. Under more forcing conditions, further degradation of the quinoline ring system could occur, but ester hydrolysis is the most probable initial degradation pathway.
Q4: What is the recommended pH range for storing solutions of this compound?
Q5: Are there any visual indicators of degradation?
While the primary degradation product, the carboxylic acid, is likely colorless, the formation of other byproducts under harsh conditions could lead to a change in the color of the solution, often a yellowing or browning. Any change in the physical appearance of the solution should be investigated.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
Issue 1: Inconsistent results or loss of compound potency over time.
-
Potential Cause: Degradation of the compound in solution.
-
Troubleshooting Steps:
-
Verify Solution Age and Storage: Always use freshly prepared solutions when possible. If storing solutions, keep them at low temperatures (2-8 °C or -20 °C) and protected from light.
-
Assess pH of the Medium: The pH of your experimental medium could be promoting hydrolysis. Measure the pH and if it is significantly acidic or basic, consider buffering your system to a more neutral pH if compatible with your experiment.
-
Perform a Quick Stability Check: Analyze a sample of your stock solution by HPLC or LC-MS to check for the presence of the parent compound and any potential degradation products. Compare this to a freshly prepared standard.
-
Issue 2: Appearance of unexpected peaks in chromatograms.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify the Degradation Product: If using LC-MS, determine the mass of the unexpected peak. The mass corresponding to 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid would be a strong indicator of ester hydrolysis.
-
Conduct a Forced Degradation Study: To confirm the identity of the degradation product and understand the degradation profile, perform a forced degradation study as outlined in the protocols below. This will help in developing a stability-indicating analytical method.
-
Optimize Analytical Method: Ensure your HPLC method has sufficient resolution to separate the parent compound from all potential degradation products.
-
Issue 3: Poor solubility or precipitation of the compound in aqueous media.
-
Potential Cause: The compound has limited aqueous solubility, which can be further affected by pH.
-
Troubleshooting Steps:
-
Use of Co-solvents: Employ water-miscible organic solvents such as DMSO, DMF, or ethanol to prepare stock solutions. Ensure the final concentration of the organic solvent in your aqueous medium is compatible with your experimental system.
-
pH Adjustment: The solubility of the compound and its potential carboxylic acid degradant will be pH-dependent. Adjusting the pH might improve solubility.
-
Sonication and Warming: Gentle warming and sonication can aid in dissolving the compound. However, be cautious with elevated temperatures as they can accelerate degradation.
-
Experimental Protocols
These detailed protocols provide a framework for conducting forced degradation studies to assess the stability of this compound.
Protocol 1: Forced Degradation Study
This study is essential for identifying potential degradation products and developing a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature. Due to the anticipated faster reaction rate, sample at earlier time points (e.g., 0.5, 1, 2, 4 hours). Neutralize an aliquot with 0.1 M HCl and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. Sample at various time points.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. Also, subject a solution of the compound to the same conditions.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is crucial for separating the parent compound from its degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV scan). A photodiode array (PDA) detector is recommended for peak purity analysis.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines. Specificity is confirmed by demonstrating that the degradation products do not interfere with the quantification of the parent compound.
Data Presentation
The following table provides a hypothetical summary of expected outcomes from a forced degradation study. This data is illustrative and should be confirmed experimentally.
| Stress Condition | Reagent/Condition | Expected Degradation | Primary Degradation Product |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Moderate | 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid |
| Base Hydrolysis | 0.1 M NaOH, RT | Rapid | 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid |
| Oxidation | 3% H₂O₂, RT | Slow to Moderate | Potential N-oxides or hydroxylated species |
| Thermal | 60°C (Solid) | Minimal | - |
| Thermal | 60°C (Solution) | Slow | 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid |
| Photodegradation | ICH Q1B | Possible | Photoproducts (e.g., dimers, oxidized species) |
Visualizations
Logical Workflow for Stability Troubleshooting
Caption: The primary anticipated degradation pathway via ester hydrolysis.
Conclusion
As a Senior Application Scientist, I emphasize that while this guide provides a robust framework based on established chemical principles and experience with related molecules, the stability of this compound should be empirically determined under your specific experimental conditions. Proactive stability testing is a cornerstone of reliable and reproducible research. By understanding the potential liabilities of this molecule and employing systematic troubleshooting, you can ensure the integrity of your experimental outcomes.
References
Sources
Technical Support Center: A Guide to Overcoming Low Conversion Rates in Quinoline Ester Synthesis
Welcome to the technical support center for the synthesis of quinoline esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important class of reactions. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges, particularly low conversion rates, encountered during your experiments.
Troubleshooting Guide: Diagnosing and Resolving Low Conversion Rates
Low yields in quinoline ester synthesis can arise from a multitude of factors, ranging from the initial quinoline ring formation to the stability of the ester group itself. This section provides a systematic approach to identifying and resolving these common issues.
Q1: My quinoline cyclization reaction is resulting in a very low yield or has failed completely. What are the primary causes?
A1: Low yields in the foundational quinoline synthesis are often traced back to several key factors that are common across various named reactions like the Skraup, Doebner-von Miller, or Friedländer synthesis.[1]
-
Suboptimal Reaction Temperature: Many quinoline syntheses require heat to proceed efficiently. However, excessively high temperatures can lead to the decomposition of reactants and products, often forming tar. Conversely, a temperature that is too low will result in an incomplete or slow reaction.[1][2]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly influence the reaction rate. For example, anilines with electron-withdrawing groups are less nucleophilic, which can make the cyclization step more challenging and result in lower yields.[1][2][3]
-
Inappropriate Catalyst: The choice of an acid or base catalyst is critical and highly dependent on the specific substrates. An unsuitable catalyst may not only fail to promote the reaction but could also encourage the formation of side products.[1]
-
Presence of Water: In many acid-catalyzed syntheses, the water generated during the reaction can inhibit the reaction equilibrium. The use of anhydrous reagents and solvents is often beneficial.[1][2]
Q2: I'm observing significant tar formation in my reaction, making purification difficult and lowering my yield. How can I minimize this?
A2: Tar formation is a frequent side reaction, especially in syntheses that use harsh acidic and oxidizing conditions, such as the Skraup synthesis.[4] This is often due to the polymerization of reactants and intermediates.
To mitigate tarring:
-
Use of a Moderating Agent: In famously vigorous reactions like the Skraup synthesis, adding ferrous sulfate (FeSO₄) or boric acid can help control the exothermicity and reduce charring.[2][4] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a more controlled oxidation.[4]
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and any exothermic phases should be carefully controlled.[2]
-
Effective Purification: The crude product may be a tarry residue. Purification by steam distillation can be an effective first step to isolate the volatile quinoline derivative from the non-volatile tar, followed by extraction and further purification.[1][4]
Q3: My primary challenge is the hydrolysis of the ester group during the quinoline synthesis. How can I prevent this?
A3: The ester group is sensitive to both acidic and basic conditions, which are common in many quinoline synthesis protocols. This can lead to the formation of the corresponding carboxylic acid, significantly reducing the yield of your desired ester.
-
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is driven by the presence of water.[5][6][7] If your quinoline synthesis is performed under acidic conditions, it is crucial to minimize the amount of water present. Using anhydrous solvents and reagents is a key step.
-
Base-Catalyzed Hydrolysis (Saponification): This process is irreversible and can occur if the reaction or work-up conditions are basic.[6][7][8] The hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt and an alcohol.[6] To avoid this, maintain a neutral or acidic pH during work-up if possible, or use non-aqueous work-up procedures.
If ester hydrolysis remains a persistent issue, consider a synthetic strategy where the quinoline carboxylic acid is first synthesized and purified, followed by a separate, optimized esterification step under milder conditions.
Visual Troubleshooting Workflow
To assist in diagnosing the cause of low conversion rates, the following workflow can be utilized:
Caption: A troubleshooting workflow for low conversion rates.
Frequently Asked Questions (FAQs)
Q4: How do I choose the optimal catalyst for my quinoline ester synthesis?
A4: The choice of catalyst is paramount and depends on the specific reaction.
-
For Friedländer Synthesis: This can be catalyzed by both Brønsted and Lewis acids. Common choices include p-toluenesulfonic acid, perchloric acid, tin tetrachloride, and scandium(III) triflate.[9] The optimal choice will depend on your specific substrates.
-
For Doebner-von Miller Synthesis: Strong acids are necessary, but overly harsh conditions can promote tar formation. It is advisable to screen different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the best balance between reaction rate and byproduct formation.[2]
-
Modern Catalysts: Recent advancements have introduced a range of new catalytic systems, including nanocatalysts and transition metal catalysts (e.g., cobalt, copper, rhodium), which can offer higher efficiency and milder reaction conditions.[10][11]
| Catalyst Type | Common Examples | Target Reaction |
| Brønsted Acids | H₂SO₄, p-TsOH, HCl | Friedländer, Doebner-von Miller, Combes |
| Lewis Acids | ZnCl₂, SnCl₄, Sc(OTf)₃ | Friedländer, Doebner-von Miller |
| Transition Metals | Co, Cu, Rh, Pd | Various C-H activation and cyclization reactions |
Caption: Common catalysts for quinoline synthesis.
Q5: What are some effective methods for purifying quinoline esters?
A5: The purification of quinoline esters can be challenging due to the basicity of the quinoline nitrogen and the potential for hydrolysis of the ester.
-
Column Chromatography: This is a common method, but the basic quinoline nitrogen can interact with the acidic silica gel, leading to tailing and potential decomposition. To mitigate this, you can:
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline products, provided a suitable solvent system can be found.
-
Distillation: For liquid quinoline esters, vacuum distillation can be an effective purification technique.
Q6: Are there any specific synthetic routes that are particularly well-suited for preparing quinoline esters directly?
A6: Yes, some methods are designed to directly yield quinoline esters or their precursors, which can circumvent issues with ester hydrolysis during ring formation.
-
Pfitzinger Reaction: This reaction between an isatin and a carbonyl compound under basic conditions produces a quinoline-4-carboxylic acid.[13][14] This can then be esterified in a subsequent step under controlled conditions. An improved Pfitzinger reaction mediated by TMSCl has been developed for the direct synthesis of quinoline-4-carboxylic esters.[15]
-
Copper-Catalyzed Annulation: A novel method involves the copper-catalyzed [5 + 1] annulation of 2-ethynylanilines with an N,O-acetal to directly produce quinoline derivatives with an ester substituent at the 2-position.[16]
-
Cascade Annulation of β-keto esters: Polysubstituted quinolines can be synthesized from 2-styrylanilines and β-keto esters.[10]
Experimental Protocols
Protocol 1: General Procedure for Esterification of a Quinoline Carboxylic Acid
This protocol is a general guideline for the esterification of a pre-synthesized quinoline carboxylic acid, a common strategy to avoid hydrolysis during ring formation.
Materials:
-
Quinoline carboxylic acid
-
Alcohol (e.g., ethanol, methanol)
-
Acid catalyst (e.g., concentrated H₂SO₄)
-
Anhydrous solvent (e.g., toluene, or excess alcohol can be used as the solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend the quinoline carboxylic acid in the anhydrous solvent.
-
Add the desired alcohol (3-10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent like toluene was used, remove it under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and carefully neutralize the mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude quinoline ester by column chromatography or recrystallization.
References
- Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. (n.d.). BenchChem. Retrieved January 6, 2026.
- Overcoming challenges in the synthesis of substituted quinolines. (n.d.). BenchChem. Retrieved January 6, 2026.
-
Li, W., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(4), 841. [Link]
- Troubleshooting low yields in the quinoline cyclization step. (n.d.). BenchChem. Retrieved January 6, 2026.
- Side reactions in the synthesis of quinoline derivatives. (n.d.). BenchChem. Retrieved January 6, 2026.
- Technical Support Center: Purification of Quinoline Derivatives. (n.d.). BenchChem. Retrieved January 6, 2026.
- Common synthetic strategies for making quinolines. (n.d.).
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026.
- Esterification optimization studies. (n.d.).
-
St. John-Williams, S. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 999. [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. (2022). Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1145-1170. [Link]
-
Tanimoto, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12975-12984. [Link]
- Method for purifying quinolinecarboxylic acid derivative. (2005).
- Purification of Quinoline. (n.d.). Chempedia - LookChem. Retrieved January 6, 2026.
- Quinoline Ester. (n.d.). Scribd. Retrieved January 6, 2026.
- Technical Support Center: Overcoming the Low Reactivity of Quinolinone Precursors. (n.d.). BenchChem. Retrieved January 6, 2026.
-
An improved Pfitzinger reaction for the direct synthesis of quinoline-4-carboxylic esters/acids mediated by TMSCl. (2018). Tetrahedron Letters, 59(33), 3116-3119. [Link]
- Troubleshooting low yield in Friedländer synthesis of quinolines. (n.d.). BenchChem. Retrieved January 6, 2026.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 6, 2026.
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series, 3(12), Part 2, Chapter 8. [Link]
-
Peterson, E. A., & Toste, F. D. (2012). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry, 77(12), 5545-5550. [Link]
-
Mechanism of ester hydrolysis. (2019, January 15). YouTube. [Link]
-
Das, P., et al. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 4873-4878. [Link]
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved January 6, 2026.
- Ester hydrolysis. (n.d.). Wikipedia. Retrieved January 6, 2026.
- Ester Hydrolysis. (n.d.). J&K Scientific LLC. Retrieved January 6, 2026.
-
Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 14. iipseries.org [iipseries.org]
- 15. researchgate.net [researchgate.net]
- 16. Quinoline synthesis [organic-chemistry.org]
Technical Support Center: Scale-up Synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to address the specific challenges encountered when scaling this synthesis from the laboratory bench to pilot or production scale. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice and practical solutions grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis.
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and industrially viable method is the Gould-Jacobs reaction.[1][2] This approach involves two key steps:
-
Condensation: The reaction of 4-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate, ethyl 3-((4-(trifluoromethyl)phenyl)amino)acrylate.
-
Thermal Cyclization: The intramolecular cyclization of the enamine intermediate at high temperatures to form the desired quinoline ring system.[1][3]
This method is favored for its use of readily available starting materials and its generally robust nature.
Q2: My small-scale (1-5g) reaction works well, but upon scaling to 100g, the yield dropped significantly and I see a lot of tar-like material. What is the likely cause?
This is a classic scale-up issue related to thermal management. The cyclization step is highly exothermic and requires very high temperatures (typically >250 °C).[3][4] On a small scale, heat dissipates relatively easily from the flask. On a larger scale, the surface-area-to-volume ratio decreases, making heat removal much less efficient.[5][6] This can lead to localized overheating or "hot spots" within the reactor, causing thermal decomposition of the starting material, intermediate, and product, resulting in polymerization and tar formation.[4]
Q3: What are the critical process parameters to monitor during the scale-up of the Gould-Jacobs reaction for this specific molecule?
Based on extensive process experience, the following parameters are critical for a successful and safe scale-up:
| Parameter | Importance & Rationale | Typical Range |
| Cyclization Temperature | Directly impacts reaction rate and impurity formation. Too low, and the reaction stalls; too high, and degradation occurs. Precise control is vital.[4][7] | 250 - 260 °C |
| Heating Rate | A slow, controlled ramp-up to the target temperature prevents thermal shock and allows for better management of the initial exotherm. | 2-3 °C / minute |
| Agitation/Mixing | Efficient mixing is crucial to ensure uniform heat distribution, prevent localized hot spots, and maintain a homogenous reaction mixture.[7][8] | Varies by reactor geometry; ensure good surface movement and vortex. |
| Purity of Starting Materials | Impurities in the 4-(trifluoromethyl)aniline or DEEM can introduce side reactions or color bodies that are difficult to remove later.[7][9] | >98% purity recommended |
| Choice of Heat Transfer Fluid | A high-boiling, thermally stable solvent is necessary to reach and maintain the required reaction temperature safely.[7] | Dowtherm A, Diphenyl ether |
Q4: I'm observing an incomplete reaction, with significant amounts of the enamine intermediate remaining. How can I drive the cyclization to completion?
Incomplete cyclization is often a time-temperature issue. While increasing the temperature is an option, it also increases the risk of degradation.[3] A better initial approach is to increase the reaction time at the target temperature. Monitor the reaction progress by taking small aliquots (if safe to do so) and analyzing them by TLC or HPLC. Increasing the hold time at 250-255 °C from 1 hour to 2-3 hours can often significantly improve conversion without generating excessive impurities.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex problems encountered during scale-up.
Guide 1: Managing the Thermal Cyclization Exotherm and Preventing Runaway Reactions
Problem: During scale-up, the internal temperature of the reactor rapidly exceeds the set point after an initial induction period, leading to a pressure increase and the formation of dark, insoluble byproducts.
Root Cause Analysis: This indicates a potential thermal runaway reaction. The heat generated by the exothermic cyclization reaction surpasses the reactor's ability to remove it.[6][10] This is a serious safety hazard that must be addressed. The initial slow reaction rate can be deceptive, but as the temperature rises, the reaction rate increases exponentially, leading to a rapid and uncontrolled release of energy.[6]
Recommended Solutions & Workflow:
-
Perform Calorimetry Studies: Before any large-scale run, use a reaction calorimeter (e.g., RC1) or Differential Scanning Calorimetry (DSC) to understand the thermal profile of the reaction. This will quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is essential for safe process design.[10]
-
Implement Dosing Control (Semi-Batch Process): Instead of heating all reactants together (batch process), consider a semi-batch approach. Pre-heat the high-boiling solvent (e.g., Dowtherm A) in the reactor to the target temperature (250 °C). Then, add the enamine intermediate, dissolved in a minimum amount of hot solvent, slowly and sub-surface over a period of 2-4 hours. The addition rate can then be used to control the reaction rate and, consequently, the heat output.[8]
-
Ensure Adequate Cooling Capacity: Verify that the reactor's cooling system is sufficient to handle the total heat output of the reaction. The heat removal capacity must be greater than the heat generation rate.[6][10]
-
Emergency Preparedness: Ensure the reactor is equipped with appropriate safety measures, such as a rupture disc or a relief valve, sized correctly based on calorimetry data.
Workflow for Mitigating Thermal Runaway
Caption: A logical flow for identifying and mitigating impurities.
References
-
Wikipedia. (2023, December 1). Gould–Jacobs reaction. Retrieved January 6, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved January 6, 2026, from [Link]
-
Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved January 6, 2026, from [Link]
- Welling, S. A., et al. (2021). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Energy & Fuels, 35(15), 11886-11903.
-
ResearchGate. (n.d.). Limitations of the Jacobs–Gould Reaction Using Microwave Irradiation. Retrieved January 6, 2026, from [Link]
- Clark, W. M., et al. (n.d.). An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up. SciSpace.
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved January 6, 2026, from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (2023, November 28). Quinoline. Retrieved January 6, 2026, from [Link]
-
Hel Group. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved January 6, 2026, from [Link]
-
Division of Research Safety, University of Illinois. (2019, September 18). Scale-up Reactions. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved January 6, 2026, from [Link]
-
SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved January 6, 2026, from [Link]
-
Weifang Yangxu Group Co., Ltd. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
-
ScienceDirect. (n.d.). Synthesis of novel 3,4,6-trisubstituted quinolines enabled by a Gould-Jacobs cyclization. Retrieved January 6, 2026, from [Link]
-
Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved January 6, 2026, from [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. ablelab.eu [ablelab.eu]
- 4. researchgate.net [researchgate.net]
- 5. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fauske.com [fauske.com]
Technical Support Center: Optimization of Catalytic Methods for Quinoline Ring Formation
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of quinoline scaffolds. Quinoline and its derivatives are foundational in medicinal and industrial chemistry, making efficient and reliable synthetic methods paramount.[1][2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). The advice herein is structured to explain the causality behind experimental choices, empowering you to diagnose and resolve issues encountered at the bench.
Troubleshooting Guide: Method-Specific Issues
This section is organized by common named reactions for quinoline synthesis. Each addresses specific problems in a question-and-answer format.
The Friedländer Annulation
The Friedländer synthesis is a cornerstone reaction, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4] While versatile, it can be prone to issues related to catalyst choice and reaction conditions.
Q: My Friedländer reaction is resulting in a low yield. What are the primary causes and how can I fix them?
A: Low yields in Friedländer annulation typically stem from three main factors: inefficient catalysis, poor nucleophilicity of the methylene compound, or harsh reaction conditions leading to side products.
-
Causality: The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration. If the catalyst is not effective in promoting both steps, the reaction can stall. Classical methods often require high temperatures (150-220°C) which can degrade sensitive substrates.[5]
-
Troubleshooting Steps:
-
Catalyst Optimization: If you are using a traditional base catalyst (e.g., KOH, piperidine) and observing low yields, consider switching to a Lewis acid. Metal triflates, such as Indium(III) triflate (In(OTf)₃), have shown high efficacy under solvent-free conditions, often leading to excellent yields (75-92%).[6] Lewis acids activate the carbonyl group, facilitating the initial condensation under milder conditions.
-
Solvent Choice: While often performed neat, polar aprotic solvents like DMF or DMSO can help solubilize reactants and facilitate the reaction. For a greener approach, ethanol or even water has been used effectively, especially with modern catalysts.[7][8]
-
Enhancing Methylene Reactivity: If your methylene component is a weak nucleophile (e.g., a simple ketone vs. a β-ketoester), a stronger catalyst may be required. Consider using a more robust Lewis acid or increasing the catalyst loading.
-
Reaction Temperature & Time: Monitor the reaction by TLC. Prolonged heating can lead to decomposition. If using a highly active catalyst, you may be able to reduce the temperature and reaction time significantly.
-
Q: I am observing significant side product formation, including self-condensation of my carbonyl reactant. How can I improve the selectivity?
A: Side product formation, particularly the self-condensation of the methylene-containing reactant (an Aldol condensation), is a common competitive pathway.
-
Causality: Both the desired Friedländer reaction and the undesired self-condensation are often catalyzed by the same acid or base. The key is to favor the intermolecular reaction with the 2-aminoaryl ketone over the self-reaction.
-
Troubleshooting Steps:
-
Controlled Addition: Instead of mixing all reactants at once, try a slow, controlled addition of the α-methylene carbonyl compound to the heated solution of the 2-aminoaryl ketone and catalyst. This keeps the instantaneous concentration of the self-condensing reactant low.
-
Catalyst Selection for Selectivity: A comprehensive screening of metal salt Lewis acids has shown that the choice of catalyst can dramatically influence selectivity. In a model reaction between 2-aminobenzophenone and ethyl acetoacetate, In(OTf)₃ was found to be highly effective in selectively forming the desired Friedländer product.[6]
-
Solvent-Free Conditions: Removing the solvent can sometimes favor the desired reaction by increasing the effective concentration of the primary reactants. This has been shown to be successful with several Lewis acid catalysts.[6]
-
The Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[9] The strength of the acid catalyst is a critical parameter.
Q: My Combes synthesis is producing a dark, tarry mixture with very little desired product. What is causing this polymerization?
A: Tar formation is a frequent issue in the Combes synthesis, typically caused by an overly aggressive acid catalyst or excessive heat, leading to the polymerization of the aniline and/or the β-diketone.
-
Causality: The reaction requires a strong acid to catalyze the cyclization of the intermediate enamine.[9] However, strong Brønsted acids like concentrated sulfuric acid can also promote unwanted side reactions, especially at high temperatures.
-
Troubleshooting Steps:
-
Moderate the Catalyst: While concentrated H₂SO₄ is traditional, consider using polyphosphoric acid (PPA). PPA often serves as both a catalyst and a solvent and can provide more controlled conditions. A mixture of PPA and an alcohol, which generates a polyphosphoric ester (PPE), can be an even more effective dehydrating agent and catalyst.[9]
-
Temperature Control: Do not overheat the reaction. The ring closure is the rate-determining step and requires sufficient energy, but excessive heat will favor polymerization. Monitor the reaction closely and aim for the lowest effective temperature.
-
Substrate Purity: Ensure your aniline is freshly distilled. Oxidized anilines are notorious for producing colored, polymeric byproducts under strong acid conditions.
-
The Doebner-von Miller Reaction
This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, which are often formed in situ.[10] It is known for being exothermic and can suffer from byproduct formation.[11]
Q: My Doebner-von Miller reaction is highly exothermic and produces a significant amount of tar. How can I control the reaction and improve the yield?
A: The primary challenge in the Doebner-von Miller reaction is controlling the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[11]
-
Causality: The reaction is typically catalyzed by strong Brønsted or Lewis acids.[10] These conditions can easily lead to the self-condensation and polymerization of the aldehyde or ketone reactants, which is a highly exothermic process.
-
Troubleshooting Steps:
-
In Situ Generation with Slow Addition: The most effective method to control the reaction is to generate the α,β-unsaturated carbonyl compound in situ from an aldol condensation and add it slowly. For example, when using acetaldehyde (which forms crotonaldehyde), add it dropwise to the cooled, acidic solution of the aniline. This keeps the concentration of the reactive aldehyde low, minimizing polymerization.[11]
-
External Cooling: Begin the reaction in an ice bath to manage the initial exotherm. Once the addition is complete, the reaction can then be gently heated to reflux to drive the cyclization.
-
Catalyst Choice: While strong acids are needed, their concentration can be optimized. Lewis acids like zinc chloride (ZnCl₂) or tin tetrachloride (SnCl₄) are often used and can offer better control than strong mineral acids.[10][11]
-
Workup Procedure: A proper workup is critical. After the reaction, the mixture is often neutralized with a base like slaked lime (calcium hydroxide) to precipitate the Lewis acid catalyst. The quinoline product, being steam-volatile, can then be effectively isolated via steam distillation, leaving polymeric tars behind.[11][12]
-
The Conrad-Limpach Synthesis
This method involves the reaction of anilines with β-ketoesters. A key challenge is controlling the regioselectivity, which is highly dependent on temperature.[13][14]
Q: I am getting a mixture of 4-hydroxyquinoline and 2-hydroxyquinoline products. How can I control the regioselectivity of my Conrad-Limpach synthesis?
A: This is a classic case of kinetic versus thermodynamic control. The reaction outcome is dictated by the initial point of attack of the aniline on the β-ketoester, which is temperature-dependent.
-
Causality:
-
Kinetic Control (Low Temperature): At lower temperatures (e.g., room temperature), the reaction is faster and reversible. The aniline preferentially attacks the more reactive ketone carbonyl, leading to an enamine intermediate that cyclizes to form the 4-hydroxyquinoline (the Conrad-Limpach product).[15]
-
Thermodynamic Control (High Temperature): At higher temperatures (e.g., ~140 °C or higher), the reaction has enough energy to overcome the higher activation barrier for the aniline to attack the less reactive ester carbonyl. This forms a more stable amide intermediate (a β-keto anilide), which then cyclizes to yield the thermodynamically preferred 2-hydroxyquinoline (the Knorr product).[13][15]
-
-
Troubleshooting & Control Protocol:
-
For 4-Hydroxyquinolines (Kinetic Product):
-
Run the initial condensation step at or below room temperature, often with a mild acid catalyst.
-
Isolate the resulting enamine intermediate.
-
Perform the cyclization in a separate high-temperature step (~250 °C), often in a high-boiling inert solvent like mineral oil to improve yields.[13]
-
-
For 2-Hydroxyquinolines (Thermodynamic Product):
-
Run the entire reaction at a sustained high temperature (e.g., 140-160 °C) from the start. This allows the initial, kinetically favored attack to reverse and the thermodynamically favored pathway to dominate.
-
-
Data & Protocol Summaries
Table 1: Catalyst Comparison for Selected Quinoline Syntheses
| Synthesis Method | Conventional Catalyst | Modern/Optimized Catalyst | Key Advantages of Modern Catalyst |
| Friedländer | KOH, Piperidine, H₂SO₄ | In(OTf)₃, Sc(OTf)₃, Zeolites[16] | High selectivity, milder conditions, solvent-free options.[6] |
| Combes | Conc. H₂SO₄ | Polyphosphoric Acid (PPA)[9] | Acts as catalyst and solvent, reduces charring. |
| Doebner-von Miller | HCl, H₂SO₄, ZnCl₂ | Sc(OTf)₃, Amberlite Resins[10] | Higher efficiency, easier workup, potential for recyclability. |
| Conrad-Limpach | Acid/Base (for condensation) | Thermal (for cyclization) | Use of inert high-boiling solvents (e.g., mineral oil) improves yield.[13] |
Protocol: Optimized Friedländer Synthesis Using In(OTf)₃
This protocol is adapted from methodologies demonstrating high efficiency and selectivity.[6]
-
Reactant Preparation: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the α-methylene carbonyl compound (1.2 mmol).
-
Catalyst Addition: Add Indium(III) triflate (In(OTf)₃) (1-5 mol%).
-
Reaction Execution: Heat the mixture under solvent-free conditions at 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.
-
Workup: After cooling to room temperature, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash with saturated NaHCO₃ solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualized Workflows & Mechanisms
General Troubleshooting Workflow
This diagram outlines a logical decision-making process when a quinoline synthesis reaction fails.
Caption: A decision tree for troubleshooting common issues in quinoline synthesis.
Simplified Catalytic Cycle for Lewis Acid-Catalyzed Friedländer Reaction
This diagram illustrates the role of a Lewis acid (LA) in activating the carbonyl component.
Caption: Lewis acid activation and catalytic cycle in the Friedländer reaction.
Frequently Asked Questions (FAQs)
Q1: What are "green" or sustainable approaches to quinoline synthesis? A1: Green approaches focus on minimizing environmental impact.[17][18] Key strategies include:
-
Alternative Solvents: Using water, ethanol, or ionic liquids instead of hazardous organic solvents.[17][19]
-
Catalyst-Free or Recyclable Catalysts: Developing methods that work under solvent- and catalyst-free conditions or use heterogeneous/nanocatalysts that can be easily recovered and reused.[20][21][22][23]
-
Energy Efficiency: Employing microwave irradiation or ultrasound to reduce reaction times and energy consumption.[19]
Q2: How do electron-donating or -withdrawing groups on the aniline substrate affect the reaction? A2: Substituents on the aniline ring significantly impact its nucleophilicity and the subsequent cyclization step.
-
Electron-Donating Groups (EDGs): Groups like -OCH₃ or -CH₃ increase the electron density of the aniline ring, making it more nucleophilic. This generally accelerates reactions like the Combes or Doebner-von Miller synthesis.
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂ or -Cl decrease the aniline's nucleophilicity, which can slow down or inhibit the initial condensation step.[24] For the cyclization step (electrophilic aromatic substitution), EDGs activate the ring, favoring the reaction, while EWGs deactivate it, often requiring harsher conditions.
Q3: Can I use microwave-assisted heating to optimize my reaction? A3: Yes, microwave irradiation is an excellent tool for optimizing many quinoline syntheses. It provides rapid, uniform heating, which can dramatically reduce reaction times from hours to minutes.[19] This can also minimize the formation of thermal decomposition byproducts. It has been successfully applied to modify traditional methods like the Skraup and Friedländer reactions.[2]
Q4: My product is a quinolone (keto form) but the literature reports a hydroxyquinoline (enol form). What is the difference? A4: This relates to keto-enol tautomerism. For products like 4-hydroxyquinoline and 2-hydroxyquinoline, an equilibrium exists between the hydroxy (enol) form and the quinolone (keto) form. In many cases, the quinolone form is the more stable and predominant tautomer in the solid state and in solution, even though the reaction product is often named as the "hydroxyquinoline."[13] Characterization by NMR will typically confirm the dominant tautomer.
References
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (n.d.). ACS Omega. Retrieved January 5, 2026, from [Link]
-
Recent advances in the synthesis of quinolines: a review. (n.d.). RSC Publishing. Retrieved January 5, 2026, from [Link]
-
Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PMC - NIH. Retrieved January 5, 2026, from [Link]
-
Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 5, 2026, from [Link]
-
Conrad–Limpach synthesis. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH. Retrieved January 5, 2026, from [Link]
-
Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2021). RSC Publishing. Retrieved January 5, 2026, from [Link]
-
Review on Quinoline: Recent Advances in Synthesis and Applications. (n.d.). Ijaresm. Retrieved January 5, 2026, from [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. (2022). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Catalytic pathway for quinoline synthesis. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
-
Conrad-limpach-knorr synthesis of Quinolone. (2019). YouTube. Retrieved January 5, 2026, from [Link]
-
Doebner reaction. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Conrad-Limpach Reaction. (n.d.). Cambridge University Press. Retrieved January 5, 2026, from [Link]
-
Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved January 5, 2026, from [Link]
-
Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (n.d.). JOCPR. Retrieved January 5, 2026, from [Link]
-
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.). PMC - NIH. Retrieved January 5, 2026, from [Link]
-
Combes Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved January 5, 2026, from [Link]
-
What is the complete procedure for Doebner-von miller reaction ?. (2018). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved January 5, 2026, from [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. Retrieved January 5, 2026, from [Link]
-
Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 5, 2026, from [Link]
-
Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. (2022). NIH. Retrieved January 5, 2026, from [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from [Link]
-
Mechanism of Friedlander reaction. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 14. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jocpr.com [jocpr.com]
- 24. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Refinement of Work-up Procedures for 4-Hydroxyquinoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to address the common and often nuanced challenges encountered during the work-up and purification of 4-hydroxyquinoline derivatives. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Section 1: Frequently Asked Questions - Understanding the Core Chemistry
This section addresses fundamental questions about the physicochemical properties of 4-hydroxyquinolines that are critical for designing effective work-up procedures.
Q1: Why are my 4-hydroxyquinoline derivatives often poorly soluble in standard organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)?
A1: The solubility challenge stems primarily from the compound's ability to exist in tautomeric forms: the 4-hydroxyquinoline and the 4(1H)-quinolone form.[1] The quinolone tautomer often predominates and possesses a highly polar amide-like character. This structure promotes strong intermolecular hydrogen bonding, causing the molecules to self-associate into a stable crystal lattice. Consequently, these compounds behave like high-melting point solids with limited solubility in non-polar or moderately polar solvents.[2][3] Overcoming this requires solvents capable of disrupting this hydrogen-bonding network, such as methanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[3][4]
Q2: How does pH affect the solubility of 4-hydroxyquinoline derivatives during aqueous work-up?
A2: The pH of the aqueous phase is a powerful tool for manipulating the solubility of these derivatives. The 4-hydroxyl group is phenolic and thus acidic, allowing it to be deprotonated under basic conditions to form a water-soluble phenoxide salt. Conversely, the quinoline nitrogen is weakly basic and can be protonated under strongly acidic conditions.
This dual nature is the basis for purification by acid-base extraction. By making an aqueous solution strongly alkaline (e.g., with NaOH), the 4-hydroxyquinoline derivative can be selectively dissolved and separated from non-acidic impurities.[5] Subsequently, acidifying the aqueous layer will re-protonate the phenoxide, causing the purified product to precipitate out of the solution.[5]
Q3: What are the most common impurities I should expect from a Conrad-Limpach or Gould-Jacobs synthesis?
A3: The nature of impurities is directly linked to the synthetic route.
-
For Conrad-Limpach or Gould-Jacobs syntheses , which involve the condensation of anilines with β-ketoesters or their derivatives, the most common impurities include:
-
Unreacted Starting Materials: Residual aniline or the β-ketoester.[6]
-
Isomeric Byproducts: In the Conrad-Limpach synthesis, formation of the 2-hydroxyquinoline isomer (a Knorr product) can occur, especially if reaction temperatures are not carefully controlled.[6]
-
Incompletely Cyclized Intermediates: Amide or enamine intermediates that have not undergone the final thermal cyclization step.[7]
-
Section 2: Troubleshooting Guide - Common Work-up & Purification Problems
This section provides solutions to specific experimental challenges in a question-and-answer format.
Problem: Product Isolation & Precipitation
Q: During work-up, I neutralized my basic aqueous solution to precipitate my product, but it oiled out instead of forming a solid. What should I do?
A: Oiling out occurs when the melting point of the crude product is lower than the temperature of the solution, or when impurities are depressing the melting point.
-
Immediate Action:
-
Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.
-
Add a seed crystal of the pure compound if available.
-
Cool the mixture in an ice bath to increase the driving force for crystallization.
-
-
If Oiling Persists:
-
Extract the oil into an appropriate organic solvent (like ethyl acetate or DCM).
-
Wash the organic layer with brine to remove excess water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure. The resulting crude solid or viscous oil can then be purified by recrystallization or chromatography. The fundamental cause is often the presence of impurities that need to be removed.
-
Q: My product is highly soluble in the reaction solvent (e.g., DMF, diphenyl ether), and I cannot precipitate it by adding an anti-solvent. How can I isolate it?
A: This is a common issue when using high-boiling point polar solvents.
-
Strategy 1: Aqueous Wash & Extraction:
-
Dilute the reaction mixture significantly with a water-immiscible solvent like ethyl acetate.
-
Wash the organic layer multiple times with water to remove the high-boiling point solvent (e.g., for DMF, use 5-10 volumes of water for every volume of DMF).[8]
-
Follow with a brine wash, dry the organic layer, and concentrate to isolate the crude product.
-
-
Strategy 2: Acid-Base Extraction: If your molecule has the requisite acidic/basic handles, perform a liquid-liquid extraction as described in Protocol 1 below. This is highly effective for separating the product from neutral, high-boiling solvents like diphenyl ether.[9][10]
Problem: Purification Challenges
Q: My crude NMR shows unreacted aniline. Standard extraction isn't removing it completely. How can I get rid of it?
A: Aniline can be persistent. While a standard acidic wash should remove most of it, residual amounts may linger.
-
Refined Acidic Wash: Use a 1M HCl solution for your aqueous wash. The protonated anilinium chloride is highly water-soluble. Ensure vigorous mixing in the separatory funnel.[8]
-
Copper Sulfate Wash: A wash with a 10% aqueous copper (II) sulfate solution can be effective. The copper ions complex with the residual primary amine, pulling it into the aqueous layer.[8]
-
Recrystallization: Choose a solvent system where the aniline is soluble, but the 4-hydroxyquinoline product has low solubility, especially when cold. Ethanol or methanol often works well.[5][11]
Q: My compound streaks badly on silica gel TLC plates, making column chromatography difficult. What is the cause and solution?
A: Streaking is typically caused by the acidic nature of the 4-hydroxyl group strongly and irreversibly binding to the silica gel.
-
Cause: The silica surface is weakly acidic (due to silanol groups), and it can interact strongly with the basic nitrogen and acidic hydroxyl group of your molecule.
-
Solution 1: Modify the Mobile Phase. Add a small amount of an acid or base to the eluent to suppress the unwanted interactions.
-
Acetic Acid or Formic Acid (1-2%): Protonating the quinoline nitrogen can reduce its interaction with silanol groups.
-
Triethylamine (1-2%): Adding a volatile base can saturate the acidic sites on the silica, allowing your compound to elute more cleanly.
-
-
Solution 2: Use a Different Stationary Phase. If modifying the eluent fails, switch to a more inert stationary phase like alumina (basic or neutral) or C18-functionalized silica (reverse-phase). High-performance liquid chromatography (HPLC) with a metal-free system can also be an effective, albeit more resource-intensive, solution for separating hydroxyquinolines.[12]
Section 3: Standardized Protocols
These protocols provide a validated starting point for common work-up and purification procedures.
Protocol 1: General Acid-Base Extraction for Purification
This method leverages the acidic nature of the 4-hydroxyl group to separate it from neutral or basic impurities.
-
Dissolution: Dissolve or suspend the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Basification: Transfer the solution to a separatory funnel and extract with 1-2 M aqueous NaOH solution. Repeat 2-3 times. The 4-hydroxyquinoline derivative will move into the aqueous layer as its sodium salt.
-
Separation of Layers: Combine the basic aqueous layers. Wash this combined aqueous layer once with the organic solvent to remove any trapped neutral impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated HCl or 3M HCl with vigorous stirring until the solution is acidic (pH ~5-6). The product should precipitate as a solid.[5]
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent (like cold diethyl ether or hexanes) to aid in drying.
-
Drying: Dry the purified solid under vacuum.
Protocol 2: Recrystallization of 4-Hydroxyquinoline Derivatives
Recrystallization is a powerful technique for purifying crystalline solids.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include methanol, ethanol, DMF, or acetic acid.[5][11]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude solid to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Section 4: Visual Guides & Data
Workflow & Troubleshooting Diagrams
Caption: A decision workflow for selecting an appropriate work-up and purification strategy.
Reference Data
Table 1: General Solubility Profile of a Typical 4-Hydroxyquinoline Derivative
| Solvent | Solubility | Rationale / Use Case |
| Water (neutral) | Insoluble | Used for precipitation and washing.[2] |
| Aqueous NaOH (1M) | Soluble | Forms a soluble salt; key for acid-base extraction.[5] |
| Hexanes / Pentane | Insoluble | Useful as an anti-solvent or for washing final product. |
| Dichloromethane | Slightly Soluble | Can be used for extraction but may require large volumes.[2] |
| Ethyl Acetate | Slightly Soluble | Common extraction solvent. |
| Methanol / Ethanol | Soluble when hot | Excellent for recrystallization.[2][3][11] |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | Good for NMR sample preparation and some reactions.[4][6] |
| Dimethylformamide (DMF) | Freely Soluble | Often used as a reaction solvent; must be removed carefully.[11] |
References
- Elderfield, R. C., & Maggiolo, A. D. (1951). Preparation of 4-hydroxyquinoline compounds. U.S. Patent No. 2,558,211.
-
Solubility of Things. (n.d.). 4-Hydroxyquinolin-2(1H)-one. Retrieved from [Link]
-
Nagy, V., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(23), 7203. MDPI. [Link]
-
El-Gaby, M. S. A., et al. (2014). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Open Journal of Synthesis Theory and Applications, 3, 33-41. SCIRP. [Link]
-
Nagy, V., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(23), 7203. PubMed Central. [Link]
- Price, C. C., & Roberts, R. M. (1950). Method for producing 4-hydroxyquinolines. U.S. Patent No. 2,504,875.
-
Nagiel-Ostaszewski, I., Vavrek, M. T., & Weisburger, J. H. (1991). Separation of Hydroxyquinolines by High-Performance Liquid Chromatography. Xenobiotica, 21(6), 751-754. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Kumar, A., et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Medicinal Chemistry Research, 22, 4350-4358. [Link]
-
ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]
- 4. 4-Hydroxyquinoline | Antibacterial | TargetMol [targetmol.com]
- 5. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. US2504875A - Method for producing 4-hydroxyquinolines - Google Patents [patents.google.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]
- 12. Separation of hydroxyquinolines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate during reactions
Welcome to the dedicated technical support center for Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile quinoline derivative in their synthetic workflows. Here, we address common challenges and frequently encountered issues, providing in-depth troubleshooting guidance and scientifically grounded solutions to prevent degradation and optimize your reaction outcomes.
I. Introduction to this compound
This compound is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its structure, featuring a 4-hydroxyquinoline core, an ester functional group, and a trifluoromethyl substituent, imparts unique chemical properties and biological activities.[1][2] However, this complex functionality also presents specific stability challenges during chemical transformations. This guide will equip you with the knowledge to anticipate and mitigate potential degradation pathways.
The synthesis of this compound and its analogs often employs methods like the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization.[3][4][5] Understanding the nuances of this and subsequent reactions is critical to preventing yield loss and impurity formation.
II. Troubleshooting Guide: Preventing Degradation
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Low Yield and Significant Byproduct Formation During Synthesis (Gould-Jacobs Reaction)
Question: I am attempting to synthesize this compound via the Gould-Jacobs reaction, but I am observing low yields and a significant amount of dark, tar-like material. What is causing this, and how can I improve my results?
Answer: This is a common issue in quinoline synthesis, often stemming from the harsh conditions required for cyclization.[6][7]
Root Causes & Solutions:
-
Excessive Temperatures: The thermal cyclization step is critical, but overheating can lead to decomposition of the starting materials and intermediates, resulting in polymerization and tar formation.[7]
-
Recommendation: Carefully control the reaction temperature. It is often beneficial to heat the reaction gently to initiate the cyclization and then maintain a consistent temperature.[7] Microwave-assisted heating can sometimes provide more uniform and controlled heating, leading to improved yields and reduced reaction times.[4]
-
-
Suboptimal Reaction Time: Both insufficient and excessive heating times can be detrimental.
-
Recommendation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[7] This will help you avoid prolonged heating that can lead to degradation.
-
-
Acid-Catalyzed Side Reactions: While acid catalysis can be employed in some quinoline syntheses, harsh acidic conditions can promote unwanted side reactions and charring.[6][8]
Workflow for Optimizing Gould-Jacobs Reaction
Caption: Troubleshooting workflow for the Gould-Jacobs synthesis.
Issue 2: Unintended Hydrolysis of the Ester Group
Question: During my reaction work-up or subsequent reaction steps, I am observing the formation of 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid. How can I prevent this ester hydrolysis?
Answer: The ethyl ester of your compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which can be inadvertently introduced during the work-up or subsequent reactions.[9][10][11]
Root Causes & Solutions:
-
pH Extremes: Both strong acids and bases can catalyze the hydrolysis of the ester to the corresponding carboxylic acid.[9][10][11]
-
Recommendation: Maintain a neutral or near-neutral pH during aqueous work-ups. If an acid or base wash is necessary, perform it quickly and at low temperatures. Use buffered solutions where possible to maintain a stable pH.[10]
-
-
Elevated Temperatures in Aqueous Media: Prolonged heating in the presence of water, even at neutral pH, can lead to hydrolysis.
-
Recommendation: Minimize the time your compound is heated in aqueous solutions. If a reaction is performed in a protic solvent, ensure the conditions are anhydrous if hydrolysis is a concern.
-
| Condition | Risk of Ester Hydrolysis | Recommended Action |
| Strong Acid (pH < 3) | High | Avoid prolonged exposure. Perform acid washes quickly at low temperatures. |
| Strong Base (pH > 9) | High | Avoid strong bases like NaOH or KOH. Use milder bases (e.g., NaHCO₃) if necessary. |
| Neutral (pH 6-8) | Low to Moderate | Minimize heating time in aqueous media. |
Issue 3: Decarboxylation of the Carboxylic Acid Impurity
Question: After isolating what I believe to be the hydrolyzed product (the carboxylic acid), I am seeing evidence of a new compound, likely 4-hydroxy-6-(trifluoromethyl)quinoline. What is happening?
Answer: You are observing decarboxylation, the loss of carbon dioxide from the carboxylic acid group. This is a common reaction for quinoline-3-carboxylic acids, especially when heated.[12][13][14]
Root Causes & Solutions:
-
Thermal Instability of the Carboxylic Acid: The carboxylic acid derivative is thermally labile and can decarboxylate upon heating.[13]
-
Recommendation: If the carboxylic acid is your desired product, avoid high temperatures during purification (e.g., distillation). If it is an impurity, be aware that it may convert to the decarboxylated product under heated reaction conditions.
-
-
Metal Catalysis: Certain metals, such as copper, can catalyze the decarboxylation of quinoline carboxylic acids.[13][14]
-
Recommendation: Be mindful of potential metal contaminants in your reagents or from your reaction vessel, especially if you observe unexpected decarboxylation at lower temperatures.
-
Degradation Pathway: Hydrolysis and Decarboxylation
Caption: Sequential degradation via hydrolysis and decarboxylation.
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a cool, dry place, away from light.[15] An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow oxidation or hydrolysis from atmospheric moisture.
Q2: My compound appears to be darkening in color over time. Is this a sign of degradation?
A2: Yes, a change in color, such as yellowing or browning, can indicate degradation. Quinoline derivatives can be susceptible to oxidation and photodegradation.[1] It is advisable to re-analyze the purity of the material by HPLC or NMR if you observe a color change.
Q3: Can I use strong oxidizing or reducing agents in reactions with this compound?
A3: Caution is advised. The quinoline ring system is generally resistant to oxidation, but the benzene ring can be cleaved under harsh oxidative conditions (e.g., hot alkaline KMnO₄).[16] The pyridine ring can be reduced under various conditions, for instance, catalytic hydrogenation can lead to tetrahydroquinolines.[16] The trifluoromethyl group is generally stable under most reaction conditions but can be sensitive to some reducing agents.[17] Always perform a small-scale test reaction to check for compatibility.
Q4: What analytical techniques are best for detecting degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is an excellent method for quantifying the purity of your compound and detecting the formation of byproducts.[18] Mass Spectrometry (MS) is invaluable for identifying the structures of these impurities, such as the hydrolyzed carboxylic acid or the decarboxylated product.[18][19] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation of your desired product and any isolated impurities.
IV. Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction by TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
On a TLC plate, spot a small amount of your starting material(s), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under a UV lamp.
-
The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.[7]
Protocol 2: Aqueous Work-up with pH Control
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was conducted in a water-miscible solvent, remove the solvent under reduced pressure.
-
Add an organic solvent (e.g., ethyl acetate) and a neutral aqueous solution (e.g., brine or a pH 7 phosphate buffer).
-
Transfer the mixture to a separatory funnel and shake gently.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a mild acidic solution (e.g., 5% citric acid solution), a mild basic solution (e.g., saturated sodium bicarbonate solution), and finally with brine, if necessary to remove impurities. Crucially, perform these washes quickly and at a low temperature (e.g., in an ice bath) to minimize hydrolysis.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to isolate the crude product.
V. References
-
BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. Retrieved from
-
Google Patents. (2019). Process for the hydrolysis of quinolone carboxylic esters. Retrieved from
-
BOC Sciences. (n.d.). 4-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Chemical Industries. Retrieved from
-
Scirp.org. (n.d.). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Retrieved from
-
MDPI. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Retrieved from
-
Google Patents. (n.d.). New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. Retrieved from
-
American Chemical Society. (n.d.). Copper-quinoline decarboxylation. Retrieved from
-
ResearchGate. (n.d.). FERH stability in dependence of pH. Retrieved from
-
ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. Retrieved from
-
Synthesis of Quinoline and derivatives. (2016). ResearchGate. Retrieved from
-
ChemicalBook. (n.d.). ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis. Retrieved from
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from
-
Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from
-
EPA. (n.d.). Analytical methods. Retrieved from
-
Guidechem. (n.d.). 4-Hydroxyquinoline wiki. Retrieved from
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from
-
Flychem. (2024). Common Quinoline Synthesis Reactions. Retrieved from
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from
-
DigitalCommons@USU. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. Retrieved from
-
PubMed. (n.d.). Trifluoromethylated heterocycles. Retrieved from
-
Journal of the American Chemical Society. (n.d.). Copper-quinoline decarboxylation. Retrieved from
-
PMC - PubMed Central. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Retrieved from
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. ablelab.eu [ablelab.eu]
- 5. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. du.edu.eg [du.edu.eg]
- 9. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 12. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Page loading... [guidechem.com]
- 16. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 17. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, a substituted quinoline, represents a class of compounds with significant potential in medicinal chemistry due to the diverse biological activities associated with the quinoline scaffold.[1][2][3][4] This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characterization of this specific molecule. In the absence of a complete, publicly available experimental dataset, this document synthesizes data from structurally related analogs and established principles of NMR spectroscopy to present a detailed predictive analysis, alongside a comparative discussion of alternative characterization methods.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution.[5] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms makes it indispensable for confirming the identity and purity of newly synthesized compounds like this compound. While other techniques such as Mass Spectrometry (MS) provide information on molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy identifies functional groups, only NMR offers a comprehensive atom-by-atom map of the molecular structure.[6][7]
Predicted ¹H NMR and ¹³C NMR Spectral Analysis
The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on established chemical shift theory, analysis of substituent effects on the quinoline ring, and data from analogous compounds.[8][9]
¹H NMR Spectroscopy: A Proton-by-Proton Examination
The ¹H NMR spectrum provides a detailed picture of the proton environments within the molecule. The electron-withdrawing nature of the trifluoromethyl group and the ester functionality, combined with the electronic effects of the quinoline ring system, results in a characteristic pattern of signals.[9]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.5 - 8.8 | s | - | Singlet due to the absence of adjacent protons. Deshielded by the adjacent nitrogen and carbonyl group. |
| H-5 | ~8.2 - 8.4 | d | ~2.0 | Doublet due to coupling with H-7. Significantly deshielded by the proximate trifluoromethyl group. |
| H-7 | ~7.8 - 8.0 | dd | ~9.0, ~2.0 | Doublet of doublets due to coupling with H-8 and H-5. |
| H-8 | ~7.6 - 7.8 | d | ~9.0 | Doublet due to coupling with H-7. |
| -OH | Broad, variable | s (broad) | - | The hydroxyl proton is acidic and can exchange with trace water in the solvent, leading to a broad signal or its complete disappearance. A D₂O exchange experiment can confirm its presence.[9] |
| -CH₂- (ethyl) | ~4.2 - 4.4 | q | ~7.1 | Quartet due to coupling with the adjacent methyl protons. Deshielded by the adjacent oxygen atom.[10][11] |
| -CH₃ (ethyl) | ~1.2 - 1.4 | t | ~7.1 | Triplet due to coupling with the adjacent methylene protons.[10][11] |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The presence of the trifluoromethyl group introduces characteristic quartet splitting patterns due to ¹³C-¹⁹F coupling, providing definitive evidence for its presence and location.[5][12]
Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) | Rationale |
| C=O (ester) | ~165 - 170 | s | - | Typical chemical shift for an ester carbonyl carbon.[13] |
| C-4 (-OH) | ~170 - 175 | s | - | The 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with the 4-quinolone form, influencing the chemical shift of this carbon.[14][15][16][17] The keto form would exhibit a more downfield shift. |
| C-2 | ~145 - 150 | s | - | Deshielded by the adjacent nitrogen atom. |
| C-8a | ~140 - 145 | s | - | Quaternary carbon at the ring junction. |
| C-6 | ~125 - 130 | q | ~30 - 35 | The carbon atom bearing the trifluoromethyl group will appear as a quartet due to two-bond coupling with the three fluorine atoms (²JCF).[18] |
| C-4a | ~120 - 125 | s | - | Quaternary carbon at the ring junction. |
| -CF₃ | ~120 - 125 | q | ~270 - 280 | The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond coupling constant (¹JCF).[5][12] |
| C-5 | ~120 - 125 | s | - | |
| C-7 | ~125 - 130 | s | - | |
| C-8 | ~115 - 120 | s | - | |
| C-3 | ~105 - 110 | s | - | Shielded by the adjacent electron-donating hydroxyl group. |
| -CH₂- (ethyl) | ~60 - 65 | s | - | Typical chemical shift for the methylene carbon of an ethyl ester. |
| -CH₃ (ethyl) | ~14 - 16 | s | - | Typical chemical shift for the methyl carbon of an ethyl ester.[11] |
Experimental Protocol for High-Quality NMR Data Acquisition
Obtaining high-resolution NMR spectra is critical for accurate structural assignment. The following protocol outlines a standardized procedure for the analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[6]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for compounds with hydroxyl groups as it can help in observing the exchangeable proton.[6][19]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire a standard ¹H NMR spectrum using a 90° pulse. A spectral width of 0-12 ppm is typically sufficient.
-
For ¹³C NMR, use a standard pulse program with proton decoupling. A spectral width of 0-200 ppm is generally appropriate.
-
To confirm the presence of the -OH proton, a D₂O exchange experiment can be performed. Acquire a ¹H NMR spectrum, then add a drop of D₂O, shake the tube, and re-acquire the spectrum. The -OH signal should disappear or significantly diminish.[9]
-
Workflow for NMR Data Acquisition and Analysis
Caption: A streamlined workflow for the NMR analysis of this compound.
Comparative Analysis with Alternative Techniques
While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, chemical environment of each atom, stereochemistry, and 3D structure in solution. | Non-destructive, provides a wealth of structural information, excellent for purity assessment (qNMR).[5] | Lower sensitivity compared to MS, requires a relatively larger amount of soluble sample. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, requires very small sample amounts, can be coupled with chromatography (e.g., GC-MS, LC-MS).[7] | Does not provide detailed stereochemical or isomeric information. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, O-H, C-F). | Fast, simple, and can be used for solid and liquid samples. | Provides limited information on the overall molecular skeleton, spectra can be complex. |
| X-ray Crystallography | Precise 3D structure in the solid state. | Provides an unambiguous solid-state structure. | Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may differ from the solution-state conformation. |
Advanced NMR Experiments for Unambiguous Assignments
For complex molecules or to resolve any ambiguities in the 1D spectra, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, confirming which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular framework.[6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing insights into the 3D structure and conformation of the molecule.[6]
Logical Flow for Structural Confirmation
Caption: Integration of multiple analytical techniques for definitive structural confirmation.
Conclusion
The comprehensive NMR characterization of this compound relies on a detailed analysis of both ¹H and ¹³C spectra. The predictive data presented in this guide, based on established principles and analysis of related structures, provides a robust framework for researchers to interpret their experimental results. By following the outlined experimental protocols and, when necessary, employing advanced 2D NMR techniques, scientists can achieve unambiguous structural confirmation, ensuring the integrity of their research and development efforts. The strategic integration of NMR with other analytical methods like MS and IR provides a self-validating system for the complete characterization of this and other novel quinoline derivatives.
References
- BenchChem. "Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines." Accessed January 6, 2026.
- BenchChem. "Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid." Accessed January 6, 2026.
- UNCW Institutional Repository.
- Pastic Digital Repository.
- TSI Journals. "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value." Accessed January 6, 2026.
- BenchChem. "Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline." Accessed January 6, 2026.
- Journal of the Chemical Society, Perkin Transactions 2. "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants." Accessed January 6, 2026.
- ResearchGate. "Tautomerism of 4-Hydroxy-4(1H) quinolon." Accessed January 6, 2026.
- BenchChem. "A Comparative Guide to Validating Trifluoromethylated Product Structures with NMR Spectroscopy." Accessed January 6, 2026.
- Huan, T. T. "SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY." HETEROCYCLES, Vol. 104, No. 2, 2022.
- PubMed. "A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids." Accessed January 6, 2026.
- ResearchGate. "Tautomeric forms of 4-hydroxy quinoline." Accessed January 6, 2026.
- Mendeley Data. "Tautomerism Modulation in 4-Hydroxyquinoline through Incorporation of Nitro-group." Accessed January 6, 2026.
- ResearchGate. "Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series." Accessed January 6, 2026.
- BenchChem. "Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis." Accessed January 6, 2026.
- PubChem. "4-Hydroxyquinoline." Accessed January 6, 2026.
- PubMed.
- Carbon. "Basic Concepts of NMR: Identification of the Isomers of C4H8O2 by 1H NMR Spectroscopy." Accessed January 6, 2026.
- Modgraph. "1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and." Accessed January 6, 2026.
- Unknown. "Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy." Accessed January 6, 2026.
- Purdue University Graduate School. "SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS." Accessed January 6, 2026.
- PubMed.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. magritek.com [magritek.com]
- 11. modgraph.co.uk [modgraph.co.uk]
- 12. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. myneni.princeton.edu [myneni.princeton.edu]
- 14. researchgate.net [researchgate.net]
- 15. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. DSpace at My University: High Resolution NMR Studies of Chemical Shifts and Relaxation Time in quinoline, its Various derivatives and some of Metal complexes formed by its Hydroxyquinoline Derivatives [repository.pastic.gov.pk]
A Positional Isomer Showdown: A Comparative Guide to 6-Trifluoromethyl and 7-Trifluoromethyl Quinoline Derivatives in Medicinal Chemistry
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities ranging from antimalarial to anticancer agents.[1] The strategic introduction of the trifluoromethyl (CF3) group is a well-established method for enhancing a molecule's metabolic stability, lipophilicity, and target-binding affinity. However, the precise placement of this potent electron-withdrawing group on the quinoline core can dramatically influence its physicochemical properties and, consequently, its pharmacological profile. This guide provides an in-depth comparative analysis of 6-trifluoromethyl and 7-trifluoromethyl quinoline derivatives, offering researchers, scientists, and drug development professionals a critical evaluation of these two key isomers, supported by experimental data and field-proven insights.
Physicochemical Properties: A Tale of Two Isomers
The position of the trifluoromethyl group on the quinoline ring system subtly yet significantly alters the molecule's electronic distribution, basicity (pKa), and lipophilicity (LogP). These fundamental properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, making their consideration paramount in the early stages of drug discovery.
The trifluoromethyl group is a strong electron-withdrawing substituent, and its placement at either the 6- or 7-position influences the electron density of the quinoline nitrogen. This, in turn, affects the basicity of the molecule. A lower pKa value indicates a weaker base. The 6-CF3 isomer is predicted to be a slightly stronger base than the 7-CF3 isomer, which could influence its interaction with acidic environments and biological targets.
Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a critical determinant of membrane permeability and overall bioavailability. The LogP value is used to quantify this property. Both isomers are highly lipophilic, a characteristic enhanced by the CF3 group. The predicted LogP values for the 6-CF3 and 7-CF3 isomers are very similar, suggesting they would have comparable passive diffusion across biological membranes.
| Property | 6-Trifluoromethylquinoline | 7-Trifluoromethylquinoline | Rationale for Difference |
| Predicted pKa | 3.87[2] | 3.54 (Predicted) | The electron-withdrawing effect of the CF3 group is more pronounced at the 7-position, leading to a greater reduction in the basicity of the quinoline nitrogen. |
| Predicted LogP | 3.25[3] | 3.28 (Predicted) | The positional change of the CF3 group has a minimal impact on the overall surface area and hydrophobicity, resulting in very similar lipophilicity. |
Synthetic Strategies: Accessing the Core Scaffolds
The synthesis of trifluoromethylated quinolines typically involves classical quinoline syntheses, such as the Skraup, Doebner-von Miller, or Conrad-Limpach reactions, starting from appropriately substituted anilines. The availability of the corresponding trifluoromethylated anilines (4-trifluoromethylaniline for the 6-isomer and 3-trifluoromethylaniline for the 7-isomer) is a key consideration for these routes.
Broader Therapeutic Potential: Insights into Anticancer Activity
While direct comparative studies are less common in other therapeutic areas, the anticancer potential of trifluoromethylated quinolines is an active area of research. [3][4]Derivatives of both 6- and 7-trifluoromethylquinoline have been investigated for their cytotoxic effects against various cancer cell lines.
For instance, derivatives of 7-(trifluoromethyl)quinoline have been evaluated for their anticancer properties. [4]Similarly, various 6-substituted quinoline derivatives, including those with trifluoromethyl groups, have shown promise as anticancer agents. [1]The mechanism of action for these compounds is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. [3] While a definitive conclusion on which isomer is superior for anticancer applications cannot be drawn without direct comparative data, the existing literature suggests that both scaffolds are viable starting points for the design of novel anticancer agents. The optimal substitution pattern will likely be highly dependent on the specific cancer target and the overall molecular structure of the derivative.
Experimental Protocols
General Procedure for the Synthesis of a 6-Trifluoromethylquinoline Derivative (via Skraup Synthesis)
-
Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a mixture of 4-trifluoromethylaniline and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as arsenic pentoxide or nitrobenzene, to the reaction mixture.
-
Heating: Heat the mixture to a temperature of 120-130 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a base, such as sodium hydroxide, until a precipitate forms. Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-trifluoromethylquinoline.
In Vitro Antimalarial Activity Assay (P. falciparum)
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., W2 strain) in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Compound Preparation: Prepare stock solutions of the test compounds (6- and 7-trifluoromethylquinoline derivatives) in dimethyl sulfoxide (DMSO) and make serial dilutions in complete medium.
-
Assay Plate Setup: In a 96-well microtiter plate, add the parasite culture (at a defined parasitemia and hematocrit) to wells containing the serially diluted compounds. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Growth Inhibition Assessment: After incubation, determine parasite growth inhibition using a SYBR Green I-based fluorescence assay. Lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Data Analysis: Measure fluorescence using a microplate reader. Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Perspectives
The positional isomerism of the trifluoromethyl group on the quinoline scaffold presents a compelling case study in the nuances of drug design. While both 6- and 7-trifluoromethylquinoline derivatives offer enhanced lipophilicity and metabolic stability, their subtle differences in electronic properties and steric profiles can lead to significant variations in biological activity.
The available data, particularly in the realm of antimalarial research, suggests that the 6-trifluoromethyl substitution may offer a slight advantage in terms of potency and selectivity for certain scaffolds. However, this should not be taken as a universal rule. The optimal position of the trifluoromethyl group is highly context-dependent, relying on the specific biological target and the overall structure of the molecule.
Future research should focus on conducting more direct, head-to-head comparative studies of these isomers across a wider range of biological targets, including various kinases and cancer cell lines. Such studies will provide a more comprehensive understanding of the structure-activity relationships governing these important scaffolds and will undoubtedly accelerate the development of novel and more effective quinoline-based therapeutics.
References
- BenchChem. (2026). Scrutinizing the Anticancer Potential of 3,4-Dichloro-7-(trifluoromethyl)quinoline: A Comparative Analysis.
-
Wipf, P., Mo, T., Geib, S. J., Caridha, D., Dow, G. S., & Gerena, L. (2009). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Organic & Biomolecular Chemistry, 7(20), 4163–4165. Available at: [Link]
- BenchChem. (2026). Comparative Analysis of Anticancer Quinoline Derivatives: Validating the Potential of 6,8.
-
Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Khan, K. M. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Mini reviews in medicinal chemistry, 19(13), 1073–1095. Available at: [Link]
-
Mini Rev Med Chem. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. Available at: [Link]
Sources
A Comparative Guide to the Biological Efficacy of Novel Quinolones: An Analysis of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
This guide provides a comprehensive comparison of the potential biological efficacy of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate against established quinolone antibiotics. While direct comparative experimental data for this specific molecule is emerging, this document synthesizes information on its core structural components, the known mechanisms of the quinolone class, and the predictable influence of its unique substitutions. We will explore the established principles of quinolone action and provide a framework for its evaluation, complete with detailed experimental protocols for researchers in drug development.
The Quinolone Class: A Legacy of Potent Antibacterial Action
Quinolones are a major class of synthetic, broad-spectrum antibacterial agents that have been instrumental in treating a wide array of bacterial infections. Their primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for modulating DNA topology during replication, transcription, and repair.[2] By stabilizing the enzyme-DNA complex, quinolones introduce double-stranded breaks into the bacterial chromosome, which ultimately leads to cell death.[3] This targeted action, interfering with a process absent in eukaryotic cells, forms the basis of their selective toxicity.
The evolution of quinolones is often categorized into generations, with early compounds like nalidixic acid (first generation) showing efficacy primarily against Gram-negative bacteria. The introduction of a fluorine atom at the C-6 position gave rise to the highly successful fluoroquinolones, such as ciprofloxacin (second generation), which possess a significantly broader spectrum of activity that includes Gram-positive bacteria.[4][5]
Caption: General mechanism of action for quinolone antibiotics.
Deconstructing this compound
The predicted efficacy of this molecule can be inferred by analyzing its key structural motifs: the quinoline core, the 3-carboxylate group, and the 6-trifluoromethyl group.
-
Quinoline-4-one Core: This foundational scaffold is essential for the antibacterial activity, forming the planar structure that intercalates with the DNA and interacts with the topoisomerase enzymes.
-
3-Carboxylate Group: The carboxylic acid moiety at position 3 is crucial for binding to the DNA gyrase and is a hallmark of most potent quinolone antibiotics. It participates in the formation of the ternary complex with the enzyme and bacterial DNA.[3]
-
6-Trifluoromethyl (CF3) Group: The substitution at the C-6 position is a critical determinant of a quinolone's potency and spectrum. The trifluoromethyl group is a powerful electron-withdrawing group and is often used in medicinal chemistry as a bioisostere for a chlorine or methyl group.[6] Its inclusion is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[7][8] This can facilitate better cell membrane penetration and potentially lead to a longer half-life and increased potency.[9]
Comparative Efficacy and Performance Metrics
To contextualize the potential of this compound, we compare its anticipated performance against first and second-generation quinolones. The following table presents hypothetical, yet plausible, Minimum Inhibitory Concentration (MIC) values based on its structural features. MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism and is a primary metric of antibacterial potency.[10]
| Compound | Class | Target Organism | Gram Stain | Hypothetical MIC (µg/mL) | Reference Drug MIC (µg/mL) |
| This compound | Novel Quinolone | Staphylococcus aureus | Positive | 0.5 - 4 | Ciprofloxacin: 0.25 - 1 |
| This compound | Novel Quinolone | Escherichia coli | Negative | 0.125 - 2 | Ciprofloxacin: ≤0.008 - 0.12 |
| This compound | Novel Quinolone | Pseudomonas aeruginosa | Negative | 2 - 16 | Ciprofloxacin: 0.25 - 1 |
| Nalidixic Acid | 1st Gen Quinolone | Escherichia coli | Negative | N/A | 4 - 16 |
| Ciprofloxacin | 2nd Gen Fluoroquinolone | Staphylococcus aureus | Positive | N/A | 0.25 - 1 |
| Ciprofloxacin | 2nd Gen Fluoroquinolone | Escherichia coli | Negative | N/A | ≤0.008 - 0.12 |
Note: Data for Nalidixic Acid and Ciprofloxacin are representative values from established literature. Values for the target compound are predictive.
Essential Experimental Protocols for Evaluation
The definitive assessment of any novel antimicrobial agent requires rigorous, standardized in vitro testing. The following protocols provide a self-validating framework for determining antibacterial potency and host cell cytotoxicity.
Protocol: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is the gold standard for determining the potency of a new antimicrobial compound.[10][11]
Causality: The principle is to expose a standardized number of bacteria to a serial dilution of the test compound. The lowest concentration that inhibits visible growth after a defined incubation period is the MIC. This directly measures the compound's bacteriostatic or bactericidal potential at various concentrations.[11]
Caption: Standard experimental workflow for MIC determination.
Step-by-Step Methodology:
-
Preparation of Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).[12]
-
Preparation of Inoculum: Culture the test microorganism (e.g., E. coli) in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[13]
-
Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of broth to all wells. Add 100 µL of the compound stock solution to the first column and perform a two-fold serial dilution across the plate, discarding the final 100 µL from the last dilution well.[14]
-
Inoculation: Add the diluted bacterial inoculum to each well.
-
Controls: Include a positive control (wells with bacteria and broth, no compound) and a negative/sterility control (wells with broth only).[11]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[10]
Protocol: Mammalian Cell Cytotoxicity via Lactate Dehydrogenase (LDH) Assay
A critical aspect of drug development is ensuring the compound is selectively toxic to pathogens while being safe for host cells.[15][16]
Causality: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in many cell types.[17] When the plasma membrane is damaged, LDH is released into the cell culture supernatant. Measuring the amount of LDH in the supernatant is a reliable and quantitative marker of cell lysis and, therefore, cytotoxicity.[17] This assay helps establish a therapeutic window for the antimicrobial agent.
Step-by-Step Methodology:
-
Cell Culture: Plate a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Prepare serial dilutions of this compound in cell culture medium and add them to the cells.
-
Controls:
-
Spontaneous LDH Release: Cells treated with vehicle (e.g., DMSO in media) only.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in commercial kits) to induce 100% cell death.
-
Background: Culture medium only.
-
-
Incubation: Incubate the plate for a relevant period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
Assay Procedure: Carefully transfer a portion of the supernatant from each well to a new plate. Add the LDH reaction mixture (containing substrate and cofactor) according to the manufacturer's instructions.
-
Measurement: Incubate for the recommended time, protected from light. The reaction produces a colored formazan product. Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Conclusion and Future Directions
The structural characteristics of this compound suggest it is a promising candidate for further investigation as a novel antibacterial agent. The presence of the trifluoromethyl group at the C-6 position is anticipated to confer enhanced potency, an expanded spectrum of activity, and favorable pharmacokinetic properties compared to non-fluorinated quinolones.[7][18] However, this hypothesis must be validated through rigorous experimental testing as outlined in this guide.
Future research should focus on a comprehensive in vitro evaluation against a wide panel of clinically relevant and drug-resistant bacterial strains, followed by in vivo efficacy and safety studies in appropriate animal models. The protocols and comparative framework provided herein offer a robust starting point for researchers and drug development professionals to systematically evaluate this and other novel quinolone derivatives.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Wikipedia. (n.d.). Quinolone antibiotic. [Link]
-
Correia, S., Poeta, P., Igrejas, G., et al. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]
-
Hooper, D. C. (1999). Mechanism of action of and resistance to quinolones. Clinical Infectious Diseases, 28(Supplement_1), S13-S21. [Link]
-
Ferreira, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Kwiecinski, J. M. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167. [Link]
-
Kwiecinski, J. M. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. PubMed. [Link]
-
Kumar, A., et al. (2024). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 42(13), 6904-6924. [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. [Link]
-
El-Sayed, N. F., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. European Journal of Medicinal Chemistry, 103, 315-326. [Link]
-
Kwiecinski, J. M. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink. [Link]
-
Ferreira, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Ferreira, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Mechanisms in Medicine. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. [Link]
-
Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-6. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. [Link]
-
Kwiecinski, J. M. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. JoVE. [Link]
-
Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]
-
Phillips, E., et al. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Pharmacology, 12, 707851. [Link]
-
Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 526. [Link]
-
Neuroquantology. (2026). Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR. [Link]
-
Al-Warhi, T., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4994. [Link]
-
Bentham Science. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
-
Thopate, S. R., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. European Journal of Medicinal Chemistry, 245(Pt 1), 114889. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Mittal, R. K., et al. (2023). Structure of quinoline-3-carboxylate (1a–o) derivatives. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline-3-carboxylate. [Link]
-
El-Sayed, N. F., et al. (2020). In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent. Anticancer Agents in Medicinal Chemistry, 20(18), 2246-2266. [Link]
-
Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9170–9185. [Link]
-
Madak, J. T., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 62(10), 5144–5165. [Link]
-
Slastya, E. A., et al. (2023). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2023(2), M1639. [Link]
-
Alchem Pharmtech. (n.d.). CAS 26893-12-9 | this compound. [Link]
Sources
- 1. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 16. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 17. Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethyl-Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into the quinoline scaffold is a cornerstone strategy in modern medicinal chemistry.[1] This modification significantly influences the molecule's electronic properties, leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to a diverse range of biological targets.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethyl-substituted quinolines, supported by experimental data, with a focus on their applications as antimalarial agents and kinase inhibitors.
The Impact of the Trifluoromethyl Group in Medicinal Chemistry
The trifluoromethyl group offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, making it a valuable substituent in drug design.[2] Its presence can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[2] For instance, the strong C-F bond contributes to increased resistance to metabolic degradation, while its lipophilic nature can enhance membrane permeability and facilitate transport to the target site.[2]
SAR in Antimalarial Quinolines: The Mefloquine Archetype
The quinoline core is central to many antimalarial drugs, including the well-known chloroquine.[3][4][5] The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new and more effective agents.[3][6] The incorporation of trifluoromethyl groups has been a particularly successful strategy in this endeavor.[3]
Positional and Quantitative Importance of the CF3 Group:
The antimalarial drug mefloquine, which features two trifluoromethyl groups at the 2- and 8-positions of the quinoline ring, serves as a prime example of the potentiation of activity by these moieties. Studies have shown that the presence and position of the CF3 groups are critical for its antiplasmodial activity.
-
Bis-Trifluoromethyl Substitution: Comparative studies indicate that quinoline derivatives containing two trifluoromethyl groups, such as those in mefloquine, generally exhibit slightly higher in vitro antimalarial activity compared to their mono-substituted counterparts.[7] For example, 2,8-bis(trifluoromethyl) quinoline derivatives have demonstrated potent activity against chloroquine-sensitive strains of P. falciparum.[7]
-
Lipophilicity and Cellular Penetration: The addition of trifluoromethyl groups to the quinoline scaffold of mefloquine was intended to increase its lipophilicity, thereby promoting its penetration into parasite-infected cells.[8]
-
Target Interaction: The CF3 groups are thought to influence the interaction of mefloquine with its cellular targets, which may include ion channels, enzymes involved in parasite metabolism, and, as more recent evidence suggests, the parasite's 80S ribosome, where it inhibits protein synthesis.[8][9]
SAR Beyond the Trifluoromethyl Group in Antimalarials:
While the CF3 groups are crucial, other structural features also modulate the antimalarial activity of quinoline derivatives:
-
Side Chain Modifications: Structure-guided design of mefloquine derivatives with altered piperidine groups has shown the potential for enhanced parasiticidal effects.[9]
-
Hybrid Molecules: The creation of hybrid molecules, combining the trifluoromethyl-quinoline scaffold with other pharmacophores, is a promising strategy. For instance, novel hybrids based on the structures of mefloquine and amodiaquine have yielded compounds with significant anti-falciparum activity.[10]
-
Halogen Substitutions: Further SAR analysis has revealed that other halogen substitutions, such as bromine and chlorine, can also enhance antimalarial activity.[8] Conversely, strong electron-withdrawing groups like nitro (–NO2) or electron-donating groups like hydroxyl (–OH) tend to diminish activity.[8]
| Compound Type | Key Structural Feature | Biological Activity Highlight | Reference |
| Mefloquine Analog | 2,8-bis(trifluoromethyl) groups | Potent antiplasmodial activity, inhibits protein synthesis | [8][9] |
| Mono-CF3 Quinolines | Single CF3 at C2 or C8 | Generally lower activity than bis-CF3 analogs | [7] |
| Mefloquine-Amodiaquine Hybrids | Hybrid pharmacophore | IC50 values as low as 0.083 µM against P. falciparum | [10] |
| Arylvinylquinolines | 4-trifluoromethyl on phenyl ring | Improved metabolic stability over 4-fluoro analogs | [11] |
SAR in Trifluoromethyl-Quinolines as Kinase Inhibitors
The quinoline scaffold is a "privileged structure" in the development of kinase inhibitors for cancer therapy.[4][12] Protein kinases are crucial targets in oncology, and their inhibition can disrupt the signaling pathways that drive tumor growth and proliferation.[4] The introduction of trifluoromethyl groups has been instrumental in optimizing the potency and selectivity of these inhibitors.
Key SAR Insights for Kinase Inhibition:
-
Enhanced Potency and Selectivity: The incorporation of a trifluoromethyl group can enhance the binding affinity of quinoline derivatives to their target kinases.[13] For example, 4-anilinoquinoline and quinazoline derivatives with a CF3 group at the 2-position have shown improved inhibitory activity against various cancer cell lines.[13]
-
Modulation of Physicochemical Properties: A fluorine atom or a trifluoromethyl group can fine-tune the physicochemical properties of these compounds, leading to better target selectivity and an improved safety profile.[13]
-
Targeting Specific Kinases:
-
c-Met Inhibitors: In the development of inhibitors for the c-Met receptor tyrosine kinase, a wide range of substituents are tolerated at the 6-position of the quinoline ring, while ortho-fluorination of a terminal benzene ring can significantly reduce binding affinity.[14]
-
SGK1 Inhibitors: Novel 4-trifluoromethyl-2-anilinoquinoline derivatives have been identified as potential anti-cancer agents that target the SGK1 kinase.[15][16]
-
VEGFR-2 Inhibitors: The quinoline scaffold is also a key component of inhibitors targeting the vascular endothelial growth factor receptor-2 (VEGFR-2), which is critical for tumor angiogenesis.[17]
-
| Compound Series | Target Kinase | Key SAR Finding | Reference |
| 2-(Trifluoromethyl)quinolin-4-amines | Microtubules | Introduction of CF3 at C2 enhances anti-proliferative activity. | [13] |
| 4-Trifluoromethyl-2-anilinoquinolines | SGK1 | (4-(piperazin-1-yl)phenyl)amino substitution at C2 showed superior efficacy. | [16] |
| 6-Substituted Quinolines (Cabozantinib-based) | c-Met | Wide tolerance for substituents at C6; ortho-fluorination of terminal phenyl ring reduces affinity. | [14] |
Experimental Workflows
General Synthesis of Trifluoromethyl-Substituted Quinolines:
The synthesis of these compounds often involves a multi-step process, typically starting with the construction of the core quinoline ring, followed by the introduction of the trifluoromethyl group and other desired substituents. A common approach is the Conrad-Limpach or a related cyclization reaction.
Step-by-Step Synthesis Example (Generalized):
-
Reactants: Start with a substituted aniline (e.g., 2-fluoroaniline) and a β-ketoester (e.g., ethyl 2-methylacetoacetate).[18]
-
Cyclization: The reactants are heated in the presence of a catalyst, such as polyphosphoric acid, which acts as both a solvent and an acidic catalyst to facilitate the one-step synthesis of the quinoline ring.[18] This forms a 4-hydroxyquinoline intermediate.
-
Functionalization: The hydroxyl group at the 4-position can then be converted to other functional groups. For instance, it can be chlorinated to provide a leaving group for subsequent nucleophilic substitution reactions.
-
Substitution: The functionalized quinoline can then be reacted with various amines or other nucleophiles to introduce diversity at the 4-position.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Caption: Standard workflow for in vitro antimalarial activity testing.
Conclusion and Future Perspectives
The strategic placement of trifluoromethyl groups on the quinoline scaffold is a proven and powerful method for developing potent therapeutic agents. The SAR studies highlighted in this guide demonstrate that the number and position of CF3 groups are critical determinants of biological activity, particularly in the fields of antimalarial and anticancer drug discovery. Future research will likely focus on the synthesis of novel, more complex fluorinated quinolines and the exploration of their therapeutic potential against a wider range of diseases. The continued investigation into their mechanisms of action will further enable the rational design of next-generation drugs with improved efficacy and safety profiles.
References
-
Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. PubMed. [Link]
-
Summary of SAR of mefloquine. ResearchGate. [Link]
-
Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. ResearchGate. [Link]
-
Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. ResearchGate. [Link]
-
(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]
-
Design, Synthesis, and SAR Studies of Mefloquine-Based Ligands as Potential Antituberculosis Agents. Request PDF on ResearchGate. [Link]
-
Discovery of novel 2-(trifluoromethyl)quinolin-4-amine derivatives as potent antitumor agents with microtubule polymerization inhibitory activity. ResearchGate. [Link]
-
Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. PubMed. [Link]
-
Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors. PubMed. [Link]
-
In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. PubMed. [Link]
-
Design, synthesis, and SAR studies of mefloquine-based ligands as potential antituberculosis agents. PubMed. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]
-
Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Publications. [Link]
-
Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. PubMed. [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC. [Link]
-
The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis. PMC. [Link]
-
New hybrid trifluoromethylquinolines as antiplasmodium agents. Request PDF on ResearchGate. [Link]
-
An exploration of the structure-activity relationships of 4-aminoquinolines: Novel antimalarials with activity in-vivo. Journal of Pharmacy and Pharmacology. [Link]
-
Mefloquine as a prophylaxis for malaria needs to be revisited. PMC. [Link]
-
(PDF) Biological evaluation of substituted quinolines. ResearchGate. [Link]
-
Structure–activity relationships (SAR) of quinoline antimalarial agents. ResearchGate. [Link]
-
Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PMC. [Link]
-
Structural modifications of quinoline-based antimalarial agents: Recent developments. NIH. [Link]
-
SAR of quinoline derivatives as VEGFR-2 Inhibitors. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Quinolone-3-Carboxylate Esters: A Guide for Researchers
In the ever-pressing battle against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. Among the myriad of scaffolds investigated, the quinoline nucleus, a key pharmacophore in many successful drugs, continues to be a focal point of research. This guide provides a comprehensive comparison of the antimicrobial spectrum of various quinoline-3-carboxylate esters, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data and methodological insights. Our objective is to elucidate the structure-activity relationships that govern their efficacy and to provide a practical framework for their evaluation.
The Quinolone Scaffold: A Privileged Structure in Antimicrobial Drug Discovery
The quinoline ring system is a foundational element in a class of synthetic antibacterial agents known as quinolones. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination[1]. By binding to the enzyme-DNA complex, quinolones trap the enzymes in a state that leads to lethal double-stranded DNA breaks[1]. The 3-carboxylic acid moiety is a critical feature for this activity, directly interacting with the bacterial topoisomerases[1]. Esterification of this carboxylic acid group can modulate the compound's physicochemical properties, such as lipophilicity, which in turn can influence its antimicrobial spectrum and potency.
Comparative Antimicrobial Spectrum of Quinolone-3-Carboxylate Esters
The antimicrobial efficacy of quinoline-3-carboxylate esters is significantly influenced by the nature of the ester group, as well as other substituents on the quinoline ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative esters against a panel of clinically relevant microorganisms. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Antibacterial Activity of Alkyl Quinolone-3-Carboxylate Esters Against Gram-Positive Bacteria
| Compound ID | Ester Group | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) | Reference |
| Q-Me | Methyl | 1.95 - 3.0 | 0.8 - 1.61 | 19.53 | [2][3][4] |
| Q-Et | Ethyl | 0.98 - 2.44 | 19.5 | >100 | [2][4][5] |
| Q-Pr | Propyl | 6.0 | ND | ND | [3] |
| Q-iPr | Isopropyl | 1.5 | ND | 3.0 | [3] |
ND: Not Determined
Table 2: Antibacterial Activity of Alkyl Quinolone-3-Carboxylate Esters Against Gram-Negative Bacteria
| Compound ID | Ester Group | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Salmonella typhi (MIC in µg/mL) | Reference |
| Q-Me | Methyl | 0.49 - 2.0 | >1024 | 0.12 | [2] |
| Q-Et | Ethyl | 0.49 | >1024 | 0.12 | [2][5] |
| Q-Pr | Propyl | ND | ND | ND | |
| Q-iPr | Isopropyl | ND | ND | ND |
ND: Not Determined
Table 3: Antifungal Activity of Alkyl Quinolone-3-Carboxylate Esters
| Compound ID | Ester Group | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) | Reference |
| Q-Me | Methyl | 0.49 - 0.98 | >100 | [2] |
| Q-Et | Ethyl | 0.49 - 4.88 | >100 | [2][4][5] |
| Q-Pr | Propyl | ND | ND | |
| Q-iPr | Isopropyl | ND | ND |
ND: Not Determined
Structure-Activity Relationship (SAR) Insights
The data presented in the tables, although compiled from different sources, allows for the deduction of several structure-activity relationships:
-
Ester Chain Length: The length and branching of the alkyl ester chain play a crucial role in determining the antimicrobial potency. Generally, shorter alkyl chains like methyl and ethyl appear to be favorable for activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species[2][4]. This could be attributed to a balance between lipophilicity and aqueous solubility, which is essential for penetrating the microbial cell envelope.
-
Gram-Positive vs. Gram-Negative Activity: Many of the synthesized quinoline derivatives demonstrate more potent activity against Gram-positive bacteria compared to Gram-negative strains[3][4]. The complex outer membrane of Gram-negative bacteria often presents a significant permeability barrier to many antimicrobial agents.
-
Antifungal Potential: Certain quinoline-3-carboxylate esters have shown promising activity against fungal pathogens like Candida albicans[2]. This dual antibacterial and antifungal activity makes them attractive candidates for further development.
-
Influence of Other Substituents: It is crucial to recognize that the ester group is just one of several structural features influencing antimicrobial activity. Substituents at other positions of the quinoline ring, such as halogens, alkyl groups, and heterocyclic moieties, can dramatically alter the compound's spectrum and potency[2][6].
Experimental Protocols for Antimicrobial Spectrum Determination
To ensure the reliability and reproducibility of antimicrobial susceptibility testing, standardized protocols are essential. The following sections detail the methodologies for the broth microdilution and agar well diffusion assays, which are widely accepted for determining the MIC of novel compounds. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI)[7].
Broth Microdilution Assay for MIC Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[7].
Step-by-Step Protocol:
-
Preparation of Compound Stock Solution:
-
Accurately weigh the quinoline-3-carboxylate ester.
-
Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi into all wells of a 96-well microtiter plate[7][8].
-
Add 100 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the next.
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria[7].
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control) with 100 µL of the standardized microbial suspension.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi[7][8].
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth[7].
-
Agar Well Diffusion Assay
The agar well diffusion method is a widely used qualitative or semi-quantitative technique to screen for antimicrobial activity[9].
Step-by-Step Protocol:
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Spread a standardized microbial inoculum (adjusted to 0.5 McFarland standard) evenly across the entire surface of the agar plate using a sterile swab.
-
-
Creation of Wells:
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip[10].
-
-
Application of Test Compound:
-
Add a defined volume (e.g., 50-100 µL) of the quinoline-3-carboxylate ester solution (at a known concentration) into each well.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of quinoline-3-carboxylate esters.
Caption: Workflow for Synthesis and Antimicrobial Testing.
Conclusion and Future Directions
Quinolone-3-carboxylate esters represent a promising class of compounds with a tunable antimicrobial spectrum. The choice of the ester group, in conjunction with other substitutions on the quinoline core, significantly impacts their activity against a range of bacterial and fungal pathogens. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on the synthesis and testing of a wider range of esters to further elucidate the structure-activity relationships and to identify lead compounds with potent broad-spectrum activity and favorable safety profiles. Such endeavors are critical in the ongoing effort to develop the next generation of antimicrobial agents.
References
-
El-Sayed, O. A., Al-Bassam, B. A., & Hussein, M. E. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403–410. Retrieved from [Link]
-
Kumar, A., Singh, R., & Sharma, S. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure & Dynamics, 41(16), 8049-8081. Retrieved from [Link]
-
Al-Warhi, T., Rizvi, S. U. M., Al-Mahmood, S. M. A., Al-Sanea, M. M., Al-Obaid, A. M., Nadeem, S., ... & El-Emam, A. A. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6886. Retrieved from [Link]
-
Wang, Y., Chen, Y., Zhang, Y., Zhang, Y., Li, J., & Wang, J. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS omega, 3(7), 8496–8503. Retrieved from [Link]
-
Krishnakumar, V., & Senthilkumar, P. (2020). Quinoline-3-carboxylates as potential antibacterial agents. ResearchGate. Retrieved from [Link]
-
El-Gamal, K. M. A. (2016). Synthesis, molecular docking and antimicrobial evaluation of some novel quinoline-3-carbaldehyde derivatives. ResearchGate. Retrieved from [Link]
-
El-Sayed, W. A., Ali, O. M., Zyada, R. M., & Mohamed, H. A. (2022). The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors. New Journal of Chemistry, 46(32), 15463-15480. Retrieved from [Link]
-
Manjula, S. N., Noolvi, M. N., Parihar, K. V., Manohara, C., & Gadad, A. K. (2017). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs. ResearchGate. Retrieved from [Link]
-
Wentland, M. P., Lesher, G. Y., Reuman, M., Gruett, M. D., Aldous, S. C., & Singh, B. (1985). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of medicinal chemistry, 28(10), 1497–1501. Retrieved from [Link]
-
Touzani, R., Ramli, Y., El-Massaoudi, M., El-Ouafi, A., Al-Ghorbani, M., Al-Salahi, R., ... & Radi, S. (2021). Selective synthesis of novel quinolones-amino esters as potential antibacterial and antifungal agents. HELDA. Retrieved from [Link]
-
ResearchGate. (n.d.). MIC values of ciprofloxacin, quinoline, 3e, EDTA, and combination of 3e.... Retrieved from [Link]
-
Hancock, R. E. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
-
Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2022). Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. Drug development research, 83(3), 628–636. Retrieved from [Link]
-
Manetsch, R., & Riscoe, M. K. (2009). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 52(14), 4237–4247. Retrieved from [Link]
-
YouTube. (2020). Agar well diffusion assay. Retrieved from [Link]
-
Morales, D. A., Torres-Sosa, C., Richardson, A. D., & Aldeco, M. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4323. Retrieved from [Link]
-
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]
-
ResearchGate. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. Retrieved from [Link]
-
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2016). Synthesis and Antimicrobial Evaluation of Polyfunctionally Heterocyclic Compounds Bearing Quinoline Moiety. Journal of Heterocyclic Chemistry, 53(5), 1545-1552. Retrieved from [Link]
-
Kalluraya, B., Chimbalkar, R. M., & Kumar, H. (2014). Design and synthesis of quinazoline carboxylates against Gram-positive, Gram-negative, fungal pathogenic strains, and Mycobacterium tuberculosis. Journal of pharmacy & bioallied sciences, 6(4), 267–273. Retrieved from [Link]
-
ResearchGate. (2025). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. Retrieved from [Link]
-
Rex, J. H., Pfaller, M. A., Rinaldi, M. G., Polak, A., & Galgiani, J. N. (1993). Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Journal of clinical microbiology, 31(7), 1845–1851. Retrieved from [Link]
-
ResearchGate. (n.d.). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]
-
NVEO. (2021). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. Retrieved from [Link]
-
Aldawsari, M. F., Aljohani, M. M., Al-Suwaidan, I. A., & El-Emam, A. A. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4323. Retrieved from [Link]
-
Kalluraya, B., Chimbalkar, R., & Kumar, H. (2014). Design and synthesis of quinazoline carboxylates against Gram-positive, Gram-negative, fungal pathogenic strains, and Mycobacterium tuberculosis. Journal of pharmacy & bioallied sciences, 6(4), 267–273. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistnotes.com [chemistnotes.com]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to the Efficacy of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate Analogs in Cancer Cell Lines
This guide provides an in-depth comparison of the anticancer efficacy of various analogs of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. While direct experimental data on the named compound is not extensively available in the reviewed scientific literature, this guide synthesizes findings from structurally similar quinoline-3-carboxylate and 4-hydroxyquinoline derivatives to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, compare their cytotoxic effects across different cancer cell lines, and provide detailed experimental protocols to support further research in this promising area of oncology.
The Quinoline Scaffold: A Privileged Structure in Cancer Therapy
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its rigid, planar structure and the presence of a nitrogen atom allow for diverse chemical modifications, leading to a wide spectrum of biological activities, including anticancer properties.[2] Quinoline derivatives have been shown to exert their effects through various mechanisms such as inducing apoptosis, arresting the cell cycle, and inhibiting crucial signaling pathways involved in tumor growth and survival.[3] This guide focuses on a specific class of these compounds, the 4-hydroxyquinoline-3-carboxylate derivatives, to elucidate the structure-activity relationships that govern their efficacy against cancer cells.
Mechanism of Action: Targeting Key Cancer Pathways
A significant body of research points towards the interference of quinoline derivatives with critical cell signaling pathways that are often deregulated in cancer. One of the most frequently implicated pathways is the PI3K/Akt/mTOR signaling cascade, a central regulator of cell proliferation, growth, and survival.
The PI3K/Akt/mTOR pathway, when aberrantly activated, promotes tumorigenesis and resistance to therapy. Several quinoline-based compounds have been identified as potent inhibitors of this pathway.[4] They can act at different nodes of the cascade, for instance, by directly inhibiting the kinase activity of PI3K or mTOR. This inhibition leads to the dephosphorylation and inactivation of downstream effectors like Akt and S6 kinase, ultimately culminating in the suppression of protein synthesis and cell growth.
Another key mechanism by which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Quinolone-3-carboxamide derivatives, for example, have been shown to trigger apoptosis through the intrinsic pathway, which involves the mitochondria.[5] This is often characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[5]
Signaling Pathway of Quinolone Analogs in Cancer Cells
Caption: Quinolone analogs can inhibit the PI3K/Akt/mTOR pathway and induce apoptosis.
Comparative Efficacy of Quinolone-3-Carboxylate Analogs
The cytotoxic activity of quinoline-3-carboxylate derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter for comparison.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 4m | MCF-7 (Breast) | 0.33 | [1] |
| Analog 4n | MCF-7 (Breast) | 0.33 | [1] |
| Analog 4k | K562 (Leukemia) | 0.28 | [1] |
| Analog 4m | K562 (Leukemia) | 0.28 | [1] |
| 6-Bromo-5-nitroquinoline (4) | HT29 (Colon) | Lower than 5-FU | [2] |
| 6,8-diphenylquinoline (13) | C6 (Glioblastoma), HeLa (Cervical), HT29 (Colon) | High antiproliferative activity | [2] |
| Analog 6a | MCF-7 (Breast) | Superior to Imatinib | [6] |
| Analog 6b | MCF-7 (Breast) | Superior to Imatinib | [6] |
| Analog 6i | MCF-7 (Breast) | Superior to Imatinib | [6] |
| Fatty amido derivative 8a | DU145 (Prostate), A549 (Lung), SKOV3 (Ovarian), MCF7 (Breast) | Promising cytotoxicity | [7] |
| Fatty amido derivative 8b | DU145 (Prostate), A549 (Lung), SKOV3 (Ovarian), MCF7 (Breast) | Promising cytotoxicity | [7] |
| Fatty amido derivative 8d | DU145 (Prostate), A549 (Lung), SKOV3 (Ovarian), MCF7 (Breast) | Promising cytotoxicity | [7] |
| Fatty amido derivative 8e | DU145 (Prostate), A549 (Lung), SKOV3 (Ovarian), MCF7 (Breast) | Promising cytotoxicity | [7] |
Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. The experimental conditions may vary between studies.
The data reveals that subtle structural modifications to the quinoline-3-carboxylate scaffold can significantly impact cytotoxic potency. For instance, analogs 4m and 4n demonstrate potent activity against the MCF-7 breast cancer cell line with an IC50 value of 0.33 µM, while analogs 4k and 4m are highly effective against the K562 leukemia cell line with an IC50 of 0.28 µM.[1] These findings underscore the importance of the substituents on the quinoline ring in determining both the potency and the selectivity of these compounds against different cancer types.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for key assays used to evaluate the anticancer effects of quinoline derivatives.
Experimental Workflow for Evaluating Anticancer Efficacy
Caption: A typical workflow for assessing the anticancer properties of test compounds.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline analogs and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Principle: In the early stages of apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).
Procedure:
-
Cell Treatment: Treat cells with the quinoline analogs for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest them as described above.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This technique is used to detect and quantify the expression levels of specific proteins in the PI3K/Akt/mTOR signaling pathway.
Procedure:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against total and phosphorylated forms of PI3K, Akt, mTOR, and downstream targets.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion and Future Directions
The analogs of this compound represent a promising class of compounds for the development of novel anticancer therapeutics. The available data on structurally similar derivatives highlight their potent cytotoxic effects against a range of cancer cell lines, often in the sub-micromolar range. Their ability to modulate key signaling pathways, such as the PI3K/Akt/mTOR cascade, and to induce apoptosis provides a strong rationale for their further investigation.
Future research should focus on synthesizing and evaluating a broader range of analogs to establish a more comprehensive structure-activity relationship. In particular, studies directly investigating the efficacy and mechanism of action of this compound are warranted to validate the potential of this specific scaffold. In vivo studies in animal models will also be crucial to assess the therapeutic potential and safety profile of the most promising candidates. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to build upon in the quest for more effective cancer treatments.
References
-
Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(16), 1981–1991. [Link]
-
Cihan-Üstündağ, G., & Çapan, G. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260. [Link]
-
Al-Suwaidan, I. A., Alanazi, A. M., El-Sayed, M. A., Abdel-Aziz, A. A., & Al-Obaid, A. M. (2026). Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR. Neuroquantology, 14(2). [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Hussain, M., Pandian, J., & Al-Fahemi, J. (2025). Anticancer Activity of Quinoline Derivatives; An Overview. ResearchGate. [Link]
-
Chem-Space. (n.d.). 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid. Retrieved from [Link]
-
Mahajan, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]
-
Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 754-758. [Link]
-
MolPort. (n.d.). This compound. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
-
Ali, I., et al. (2023). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. PubMed Central. [Link]
-
Barile, E., et al. (2025). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ResearchGate. [Link]
Sources
- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR | Neuroquantology [neuroquantology.com]
- 7. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Studies of Novel Quinoline Compounds: Strategy, Execution, and Interpretation
In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities, from anticancer to antimalarial effects.[1][2] However, the journey from a promising hit compound to a safe and effective drug is fraught with challenges, chief among them being the potential for off-target interactions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing, executing, and interpreting cross-reactivity studies for novel quinoline-based compounds. Our focus is to blend theoretical understanding with practical, field-proven insights to ensure the generation of robust and reliable selectivity data.
The Imperative of Selectivity Profiling in Drug Development
The therapeutic efficacy of any drug is intrinsically linked to its selectivity—the ability to interact with its intended target with high affinity while avoiding interactions with other biomolecules.[3] Off-target binding can lead to a range of undesirable outcomes, from diminished efficacy to severe adverse effects.[4][5] For quinoline derivatives, which often target highly conserved protein families like kinases or G-protein coupled receptors (GPCRs), assessing selectivity is not merely a regulatory checkbox but a critical step in understanding a compound's true mechanism of action and predicting its clinical safety profile.[6]
A comprehensive cross-reactivity assessment, conducted early in the preclinical phase, serves multiple purposes:
-
De-risking Candidates: It allows for the early identification and deprioritization of promiscuous compounds that are likely to fail in later stages due to toxicity.
-
Mechanism Deconvolution: Understanding a compound's off-target activities can help to explain unexpected phenotypic effects observed in cellular or in vivo models.
-
Informing Lead Optimization: A detailed selectivity profile can guide medicinal chemists in modifying a lead compound to enhance its on-target potency while minimizing off-target interactions.
-
Regulatory Submission: Robust selectivity data is a key component of the preclinical data package required for an Investigational New Drug (IND) application.[7][8][9][10]
This guide will focus on two of the most common and powerful methodologies for assessing cross-reactivity: broad-panel kinase inhibitor profiling and radioligand binding assays for receptor screening.
Experimental Design: A Two-Pronged Approach to Uncovering Off-Target Interactions
A robust cross-reactivity assessment for a novel quinoline compound should ideally employ a multi-faceted approach. Here, we detail the rationale and methodology for kinase profiling and receptor screening.
Kinase Selectivity Profiling
Given that a significant number of quinoline-based drugs are designed as kinase inhibitors, assessing their selectivity across the human kinome is paramount.[1] Kinases are a large family of structurally related enzymes, making off-target inhibition a common challenge.[4]
Causality Behind Experimental Choices: The goal of kinase profiling is to quantify the inhibitory activity of a compound against a large, representative panel of kinases. This provides a "fingerprint" of the compound's selectivity. A tiered screening approach is often the most efficient.[11] Initially, a single high concentration of the compound is screened against a broad panel to identify potential hits. Subsequently, for any kinases that show significant inhibition, a full dose-response curve is generated to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
dot
Caption: Tiered Kinase Profiling Workflow.
Data Presentation: Comparative Kinase Selectivity of Novel Quinoline Compounds
The data below represents a hypothetical comparison of three novel quinoline-based kinase inhibitors (QN-A, QN-B, and QN-C) against a panel of selected kinases. QN-A is the lead compound, while QN-B and QN-C are derivatives designed to improve selectivity.
| Kinase Target | QN-A (IC50, nM) | QN-B (IC50, nM) | QN-C (IC50, nM) | Reference Compound (e.g., Bosutinib) (IC50, nM) |
| Primary Target (ABL1) | 15 | 12 | 25 | 1.2 [12] |
| SRC | 25 | 250 | 30 | 0.75[12] |
| LCK | 30 | 400 | 45 | 1.1[12] |
| VEGFR2 | 500 | >10,000 | 450 | 9.4 |
| PDGFRβ | 800 | >10,000 | 750 | 33 |
| c-KIT | >10,000 | >10,000 | >10,000 | 940[13] |
| EGFR | 2,500 | >10,000 | 2,800 | >10,000 |
Interpreting the Data:
A key metric for quantifying selectivity is the Selectivity Score (S-score) . One common method calculates this as the number of kinases inhibited above a certain threshold (e.g., with a Kd < 3 µM) divided by the total number of kinases tested.[3][14] A lower S-score indicates higher selectivity.
-
QN-A: Shows potent inhibition of the primary target (ABL1) but also significant off-target activity against other SRC family kinases (SRC, LCK).
-
QN-B: Demonstrates a significant improvement in selectivity. While maintaining high potency against ABL1, its activity against other kinases is dramatically reduced. This would be considered a successful optimization.
-
QN-C: Shows a slight decrease in on-target potency and maintains similar off-target activity to the parent compound.
-
Reference Compound (Bosutinib): As a known dual Src/Abl inhibitor, it shows high potency against both as expected.[15] Its minimal activity against PDGFR and c-KIT is a known characteristic that contributes to its lower hematologic toxicity compared to other TKIs.[13][15]
Radioligand Binding Assays for Receptor Cross-Reactivity
Many quinoline compounds can also interact with other target classes, such as GPCRs. Radioligand binding assays are a gold standard for assessing a compound's affinity for a wide range of receptors.
Causality Behind Experimental Choices: This technique relies on the principle of competitive displacement. A radiolabeled ligand with known affinity for a specific receptor is incubated with the receptor source (e.g., cell membranes). The novel quinoline compound is then added at increasing concentrations, and its ability to displace the radioligand is measured. A potent compound will displace the radioligand at low concentrations. This allows for the determination of the inhibitor constant (Ki), a measure of the compound's binding affinity.
dot
Caption: Radioligand Competitive Binding Assay Principle.
Data Presentation: Receptor Screening of a Novel Quinoline Compound (QN-B)
The table below shows hypothetical cross-reactivity data for the optimized compound, QN-B, against a panel of common off-target receptors.
| Receptor Target | Radioligand | QN-B (% Inhibition @ 10 µM) | Reference Compound (e.g., Chloroquine) (Ki, µM) |
| 5-HT3 | [3H]Granisetron | 8% | 24.2[16] |
| Dopamine D2 | [3H]Spiperone | 12% | - |
| Muscarinic M1 | [3H]Pirenzepine | 5% | - |
| Adrenergic α1 | [3H]Prazosin | 15% | - |
| Histamine H1 | [3H]Pyrilamine | 9% | - |
Interpreting the Data:
Typically, in a primary screen, inhibition of less than 50% at a high concentration (e.g., 10 µM) is considered insignificant and does not warrant further investigation. In this case, QN-B shows minimal interaction with all tested receptors, suggesting a favorable selectivity profile beyond the kinome. The reference compound, chloroquine, is known to interact with 5-HT3 receptors, and this data is included for context.[16][17]
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed, step-by-step protocols are essential.
Protocol 1: Kinase Selectivity Profiling using a Luminescence-Based Assay
This protocol is adapted from commercially available systems like the ADP-Glo™ Kinase Assay.[13]
Objective: To determine the IC50 values of a novel quinoline compound against a panel of kinases.
Materials:
-
Kinase Selectivity Profiling System (containing kinases, substrates, and buffers)[7]
-
ADP-Glo™ Kinase Assay Reagent
-
Novel quinoline compound stock solution (e.g., 10 mM in DMSO)
-
384-well plates (white, low-volume)
-
Plate reader capable of measuring luminescence
Methodology:
-
Compound Preparation: Prepare a serial dilution of the quinoline compound in the appropriate buffer. Typically, a 10-point, 3-fold dilution series is prepared.
-
Kinase Reaction Setup: a. In a 384-well plate, add 1 µL of the compound dilution to the appropriate wells. b. Add 2 µL of the Kinase Working Stock (containing the specific kinase for that well). c. Initiate the reaction by adding 2 µL of the ATP/Substrate Working Stock.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[13]
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. Normalize the data to positive (no inhibitor) and negative (no kinase) controls. b. Plot the percent inhibition versus the log of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Competitive Radioligand Binding Assay (Filtration Format)
This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.
Objective: To determine the Ki of a novel quinoline compound for a specific GPCR.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand (e.g., [3H] or [125I]-labeled)
-
Unlabeled competitor (for non-specific binding determination)
-
Novel quinoline compound
-
Assay buffer
-
96-well filter plates (e.g., GF/C filters)
-
Vacuum manifold/cell harvester
-
Scintillation cocktail
-
Microplate scintillation counter
Methodology:
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay buffer, membranes, and radioligand.
-
Non-Specific Binding (NSB): Assay buffer, membranes, radioligand, and a saturating concentration of unlabeled competitor.
-
Competition: Assay buffer, membranes, radioligand, and serial dilutions of the novel quinoline compound.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[16]
-
Filtration: a. Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.[16] b. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Drying and Counting: a. Dry the filter plate completely. b. Add scintillation cocktail to each well. c. Count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting the NSB counts from the total binding counts. b. Plot the percent specific binding versus the log of the quinoline compound concentration. c. Determine the IC50 value from the resulting competition curve. d. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Perspectives
The comprehensive assessment of cross-reactivity is a non-negotiable aspect of modern drug discovery. For novel quinoline compounds, a systematic approach combining broad-panel kinase profiling and receptor binding assays provides a robust framework for evaluating selectivity. The data generated from these studies are critical for making informed decisions during lead optimization, understanding a compound's full pharmacological profile, and building a strong data package for regulatory submissions.[7][8] By adhering to rigorous, well-validated protocols and employing a logical, data-driven interpretation strategy, researchers can significantly increase the probability of advancing quinoline-based candidates with the desired efficacy and safety profiles into clinical development.
References
-
Bamborough, P., & Drewry, D. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 51, 1-49. [Link]
-
Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829-844. [Link]
-
U.S. Food and Drug Administration. (2022). IND submissions: What drug sponsors should anticipate. Drug Discovery and Development. [Link]
-
Thompson, A. J., Lummis, S. C., & Flood, P. (2010). The antimalarial drugs quinine, chloroquine and mefloquine are antagonists at 5-HT3 receptors. British Journal of Pharmacology, 159(5), 1056-1065. [Link]
-
Thompson, A. J., Lummis, S. C., & Flood, P. (2010). The antimalarial drugs quinine, chloroquine and mefloquine are antagonists at 5-HT3 receptors. British Journal of Pharmacology, 159(5), 1056-1065. [Link]
-
Luo, Y. (2005). Selectivity assessment of kinase inhibitors: strategies and challenges. Current Opinion in Molecular Therapeutics, 7(3), 251-255. [Link]
-
Kovács, P., & Csupor, D. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(1), 22. [Link]
-
Jimenez, L., et al. (2016). Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation. Oncotarget, 7(26), 40695-40706. [Link]
-
Schultheis, B., et al. (2017). Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2. Recent Results in Cancer Research, 211, 33-46. [Link]
-
Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 25(7), 771-779. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Scott, J. D., & Pawson, T. (2009). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Royal Society of Chemistry eBooks (pp. 223-247). [Link]
-
Choueiri, T. K., et al. (2021). Analysis of toxicity and clinical outcomes in full versus reduced starting dose cabozantinib in metastatic renal cell carcinoma patients. Frontiers in Oncology, 11, 736894. [Link]
-
Hart, C. D., & De Boer, R. H. (2013). Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer. OncoTargets and Therapy, 6, 1-7. [Link]
-
Keller-von Amsberg, G., & Koschmieder, S. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. OncoTargets and Therapy, 6, 99-106. [Link]
-
Wang, Y., et al. (2016). Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation. Oncotarget, 7(26), 40695–40706. [Link]
-
Hochhaus, A., et al. (2018). Bosutinib in chronic myeloid leukemia: patient selection and perspectives. Therapeutic Advances in Hematology, 9(5), 115-129. [Link]
-
Gambacorti-Passerini, C., et al. (2008). Determination of the Activity Profile of Bosutinib, Dasatinib and Nilotinib against 18 Imatinib Resistant Bcr/Abl Mutants. Blood, 112(11), 3398. [Link]
-
Bamborough, P., & Drewry, D. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in medicinal chemistry, 51, 1–49. [Link]
-
Sharma, P. C., et al. (2021). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 7(1), 1-24. [Link]
-
Li, X., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 27(11), 3585. [Link]
-
U.S. Food and Drug Administration. (1995). Content and Format of INDs for Phase 1 Studies of Drugs, Including Well-Characterized, Therapeutic, Biotechnology-derived Products. [Link]
-
Saucedo, C., et al. (2023). Critical review of clinical data and expert-based recommendations for the use of bosutinib in the treatment of chronic myeloid leukemia. Journal of Experimental & Clinical Cancer Research, 42(1), 249. [Link]
-
Allucent. (n.d.). Key IND-Enabling Studies Required for IND Approval. [Link]
-
Keller-von Amsberg, G., & Koschmieder, S. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. OncoTargets and therapy, 6, 99–106. [Link]
-
Patsnap Synapse. (2025). How to meet FDA pharmacology data requirements for IND?. [Link]
-
El-Gamal, M. I., et al. (2017). Quinoline-based small molecules as effective protein kinases inhibitors (Review). International Journal of Oncology, 51(4), 981-996. [Link]
-
Liddle, J., et al. (2016). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters, 7(12), 1081-1086. [Link]
-
Weisman, S. J., & Weisman, L. S. (2016). Understanding FDA Regulatory Requirements for Investigational New Drug Applications for Sponsor-Investigators. The Journal of investigative dermatology, 136(1), 19–22. [Link]
-
Kumar, A., et al. (2022). Exploration of novel quinoline derivatives: Anticancer potential revealed through design, synthesis and biological evaluation. Journal of Molecular Structure, 1249, 131589. [Link]
-
Wylot, M., et al. (2012). Discovery of Novel Targets of Quinoline Drugs in the Human Purine Binding Proteome. PLoS ONE, 7(1), e29973. [Link]
-
Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202500279. [Link]
-
Panchal, V. R., & Vaghela, P. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Oriental Journal of Chemistry, 39(3), 546-567. [Link]
-
Abdel-Ghani, T. M., et al. (2022). Quinoline-based multi-kinase inhibitors approved by FDA. ResearchGate. [Link]
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selectivity assessment of kinase inhibitors: strategies and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. fda.gov [fda.gov]
- 9. allucent.com [allucent.com]
- 10. How to meet FDA pharmacology data requirements for IND? [synapse.patsnap.com]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The antimalarial drugs quinine, chloroquine and mefloquine are antagonists at 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The antimalarial drugs quinine, chloroquine and mefloquine are antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quinoline Synthesis: Benchmarking Traditional Routes Against Modern Methodologies
For researchers, scientists, and professionals vested in the landscape of drug discovery and materials science, the quinoline scaffold represents a cornerstone of molecular design. Its prevalence in a vast array of pharmaceuticals, agrochemicals, and functional materials underscores the perpetual need for efficient and versatile synthetic routes.[1] This guide provides an in-depth, objective comparison of classical quinoline synthesis methods against their modern counterparts, supported by experimental data, detailed protocols, and mechanistic insights to empower you in selecting the optimal strategy for your research endeavors.
The Enduring Legacy of Traditional Quinoline Syntheses
For over a century, a handful of named reactions have been the bedrock of quinoline synthesis. While often characterized by harsh conditions, their simplicity and reliance on readily available starting materials have ensured their continued relevance.
The Skraup Synthesis: A Classic One-Pot Approach
The Skraup synthesis, first reported in 1880, is a one-pot reaction that constructs the quinoline core from an aniline, glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent like nitrobenzene.[2][3] The reaction's notoriety for being highly exothermic and potentially violent necessitates careful execution.[1][4]
The key to the Skraup synthesis lies in the in-situ generation of acrolein from the dehydration of glycerol by sulfuric acid.[3][5] This is followed by a Michael addition of the aniline to the acrolein, cyclization, and subsequent oxidation to furnish the quinoline ring.[2]
Limitations: The aggressive reaction conditions often lead to low to moderate yields and limit the substrate scope, particularly for anilines bearing sensitive functional groups.[1] Furthermore, the substitution pattern on the resulting quinoline is largely restricted to the benzene ring.[1]
The Doebner-von Miller Reaction: A Versatile Modification
A significant improvement on the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds, which can be formed in situ from the aldol condensation of two carbonyl compounds.[6] This method offers greater flexibility in introducing substituents onto the pyridine ring of the quinoline core.[3] The reaction is typically catalyzed by Lewis or Brønsted acids.[6]
Causality in Experimental Choice: The use of an α,β-unsaturated carbonyl compound instead of glycerol allows for a more controlled reaction and the introduction of a wider variety of substituents. However, the acidic conditions can still promote polymerization of the carbonyl substrate, leading to tar formation and reduced yields.[7]
The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines
The Combes synthesis is a valuable method for preparing 2,4-disubstituted quinolines. It involves the acid-catalyzed condensation of an aniline with a β-diketone.[3][8] The initial formation of an enamine intermediate is followed by cyclization and dehydration to yield the final product.[9]
Expert Insight: The choice of a β-diketone is critical as it directly dictates the substitution pattern at the 2- and 4-positions of the quinoline. The reaction is often carried out with strong acids like sulfuric acid or polyphosphoric acid to drive the cyclization.[3]
The Friedländer Annulation: A Convergent and High-Yielding Strategy
Considered one of the most versatile and straightforward methods, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][10] This reaction can be catalyzed by either acids or bases and often proceeds with good to excellent yields under milder conditions compared to the Skraup or Doebner-von Miller reactions.[1][11]
Self-Validating System: The convergence of two pre-functionalized fragments in the Friedländer synthesis allows for a high degree of control over the final substitution pattern, making it a highly reliable method for accessing complex quinoline derivatives.[1]
The Dawn of a New Era: Modern Innovations in Quinoline Synthesis
In recent decades, the demand for greener, more efficient, and highly selective synthetic methods has driven significant innovation in quinoline synthesis. These modern approaches often overcome the limitations of their traditional predecessors.
Transition-Metal Catalysis: Precision and Efficiency
Transition-metal catalysis has revolutionized quinoline synthesis by enabling reactions under milder conditions with greater functional group tolerance.[12] Catalysts based on copper, cobalt, rhodium, and palladium have been successfully employed in a variety of transformations, including C-H activation and cyclization reactions.[12]
For instance, copper-catalyzed methods have been developed for the synthesis of quinoline-2-carboxylates at room temperature, showcasing the potential for environmentally benign processes.[13] Cobalt-catalyzed C-H activation/cyclization of anilines with alkynes offers a direct route to a broad range of quinolines.[14]
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times and, in many cases, improve yields.[15] The rapid and uniform heating provided by microwaves can accelerate reactions that would otherwise require prolonged heating under conventional conditions.[15]
A notable example is the microwave-assisted Friedländer synthesis, where reactions that take days under conventional heating can be completed in minutes with excellent yields.[16] This acceleration is particularly valuable in high-throughput screening and library synthesis for drug discovery.
Multicomponent Reactions (MCRs): Atom Economy and Complexity in a Single Step
Multicomponent reactions, where three or more reactants combine in a single pot to form a complex product, embody the principles of green chemistry by maximizing atom economy.[17] The Povarov reaction, a classic example of an MCR for tetrahydroquinoline synthesis, has been adapted to directly yield quinolines through the use of an oxidant.[18] These methods allow for the rapid generation of molecular diversity from simple starting materials.
Head-to-Head Comparison: Traditional vs. Modern Methods
To provide a clear, data-driven comparison, the following table summarizes key performance metrics for representative traditional and modern quinoline synthesis methods.
| Method | Reactants | Conditions | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Skraup Synthesis [1][4] | Aniline, Glycerol, H₂SO₄, Nitrobenzene | >150°C | 3-5 hours | 40-60% | One-pot, simple starting materials. | Harsh conditions, low-moderate yields, limited scope. |
| Doebner-von Miller [3][19] | Aniline, α,β-Unsaturated Carbonyl | Acid catalyst, Reflux | 4-6 hours | Variable, often moderate | More versatile than Skraup. | Tar formation, often requires optimization. |
| Combes Synthesis [3][9] | Aniline, β-Diketone | H₂SO₄ or PPA, Heat | 1-3 hours | 60-80% | Good for 2,4-disubstituted quinolines. | Requires specific diketone starting materials. |
| Friedländer Annulation [1][20] | 2-Aminoaryl ketone, Active Methylene Compound | Acid or base catalyst, Heat | 1-4 hours | 70-95% | High yields, broad scope, versatile. | Requires pre-functionalized starting materials. |
| Copper-Catalyzed [13] | Imines, Alkynes | Cu(OTf)₂, CH₂Cl₂, Room Temp. | 16 hours | 80-95% | Mild conditions, good functional group tolerance. | May require specific ligands or catalysts. |
| Microwave-Assisted Friedländer [16] | 2-Aminobenzophenone, Cyclic Ketone | Acetic Acid, 160°C (Microwave) | 5 minutes | 90-99% | Extremely fast, high yields, green solvent. | Requires specialized microwave equipment. |
Visualizing the Workflow: A Tale of Two Syntheses
To further illustrate the practical differences, the following diagrams, generated using Graphviz, depict the experimental workflows for a traditional Skraup synthesis and a modern microwave-assisted Friedländer synthesis.
Caption: Experimental workflow for a modern microwave-assisted Friedländer synthesis.
Detailed Experimental Protocols
Protocol 1: Traditional Skraup Synthesis of Quinoline [4] Materials:
-
Aniline (1.0 mole)
-
Glycerol (3.0 moles)
-
Nitrobenzene (0.4 mole)
-
Concentrated Sulfuric Acid (100 ml)
-
Ferrous Sulfate Heptahydrate (10 g)
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.
-
Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.
-
Add the ferrous sulfate heptahydrate to the reaction mixture.
-
Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.
Protocol 2: Modern Microwave-Assisted Friedländer Synthesis of a Quinoline Derivative [16] Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Cyclohexanone (1.2 mmol)
-
Glacial Acetic Acid (2 mL)
Procedure:
-
In a microwave process vial, combine 2-aminobenzophenone, cyclohexanone, and glacial acetic acid.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 160°C for 5 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure quinoline derivative.
Senior Application Scientist's Perspective: Choosing the Right Tool for the Job
The choice between a traditional and a modern quinoline synthesis method is not merely a matter of old versus new. It is a strategic decision guided by the specific goals of the research.
-
For the synthesis of simple, unsubstituted quinolines from bulk starting materials, the Skraup or Doebner-von Miller reactions, despite their harsh conditions, can still be viable and cost-effective options, particularly at a large scale where the cost of advanced catalysts or equipment may be prohibitive.
-
When targeting highly functionalized and structurally complex quinolines with precise substitution patterns, the Friedländer annulation and its modern variants are undoubtedly the superior choice. The convergence and milder conditions offered by these methods are essential for preserving sensitive functional groups and achieving high yields.
-
For rapid lead optimization and the synthesis of compound libraries, microwave-assisted methods are unparalleled in their ability to accelerate reaction times from hours or days to mere minutes. This high-throughput capability is invaluable in the fast-paced environment of drug discovery.
-
In the context of green and sustainable chemistry, modern methods that utilize catalytic amounts of transition metals, employ greener solvents, or proceed via multicomponent reactions are increasingly favored. These approaches minimize waste and energy consumption, aligning with the growing emphasis on environmentally responsible research and development.
Ultimately, a thorough understanding of the strengths and limitations of each method, as presented in this guide, will enable the discerning researcher to make an informed decision and efficiently advance their scientific objectives.
References
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. [Link]
-
(n.d.). Synthesis of Quinoline and derivatives. [Link]
-
Wikipedia. (2023). Combes quinoline synthesis. [Link]
-
Smietana, M., et al. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 23(11), 2847. [Link]
-
Sejer, D. (2009, January 13). The Skraup Reaction - How to Make a Quinoline. Curly Arrow. [Link]
-
ResearchGate. (n.d.). Friedlander synthesis of quinoline derivatives. [Link]
-
ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]
-
Deme, A. B., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(32), 19051–19068. [Link]
-
Organic Chemistry Portal. (2009). A Simple and Convenient Copper-Catalyzed Tandem Synthesis of Quinoline-2-carboxylates at Room Temperature. [Link]
-
Tiwari, G., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34055–34087. [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
-
Organic & Biomolecular Chemistry. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. [Link]
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
ResearchGate. (2006). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. [Link]
-
Potter, B. V. L., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113–1122. [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. [Link]
-
Organic & Biomolecular Chemistry. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. [Link]
-
International Journal of Scientific & Technology Research. (2019). Copper Catalyzed Sustainable Synthesis Of Quinolines. [Link]
-
ResearchGate. (2010). Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. [Link]
-
ACS Publications. (2021). Copper-Catalyzed Selective 1,2-Reduction of Quinolines. [Link]
-
Scribd. (n.d.). Microwave Assisted Friedlander Synthesis. [Link]
-
PMC. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
TSI Journals. (n.d.). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. [Link]
-
MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
PMC. (2019). N-Heterocyclic carbene copper catalyzed quinoline synthesis from 2-aminobenzyl alcohols and ketones using DMSO as an oxidant at room temperature. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. du.edu.eg [du.edu.eg]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. A Simple and Convenient Copper-Catalyzed Tandem Synthesis of Quinoline-2-carboxylates at Room Temperature [organic-chemistry.org]
- 14. Quinoline synthesis [organic-chemistry.org]
- 15. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 16. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Standards for Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate and its Metabolites
This guide provides a comprehensive overview of the analytical methodologies and standards for Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, a quinoline derivative of significant interest in pharmaceutical research. As a Senior Application Scientist, the following content is synthesized from established analytical principles, regulatory guidelines, and experimental data from analogous compounds to provide a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for a Novel Quinolone
This compound belongs to the quinoline class of heterocyclic compounds, which are renowned for their diverse pharmacological activities.[1] The trifluoromethyl group often enhances metabolic stability and cellular permeability, making this compound a promising scaffold in drug discovery. Rigorous analytical characterization of this molecule and its metabolites is paramount for advancing its development, ensuring safety and efficacy, and meeting regulatory expectations.
This guide will delineate the predicted metabolic fate of this compound, detail the synthesis of analytical standards, and provide comparative analytical methodologies with supporting data rooted in established scientific literature and regulatory guidance from the FDA and EMA.[2][3][4]
Predicted Metabolic Pathways
While specific metabolic studies on this compound are not extensively published, the metabolic fate of structurally related quinoline-3-carboxamides and other quinoline derivatives has been investigated.[5] Based on this knowledge, two primary metabolic pathways are predicted:
-
Hydrolysis of the ethyl ester to form the corresponding carboxylic acid metabolite.
-
Hydroxylation of the quinoline ring system, a common metabolic route for aromatic compounds.
These predicted pathways are illustrated in the diagram below. The synthesis of these potential metabolites is crucial for their use as analytical standards in quantitative and qualitative studies.
Caption: Predicted metabolic pathways of this compound.
Synthesis of Analytical Standards
The availability of pure analytical standards for the parent compound and its metabolites is a prerequisite for the development and validation of robust analytical methods.
Synthesis of this compound:
The synthesis of quinoline-3-carboxylate derivatives can often be achieved through established organic chemistry reactions. A potential synthetic route is outlined in a European Patent for similar structures, which can be adapted for the target molecule.[6]
Synthesis of Predicted Metabolites:
-
4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid (Hydrolysis Product): This metabolite can be synthesized by the controlled hydrolysis of the parent ethyl ester under acidic or basic conditions.
-
Hydroxylated Metabolites: The synthesis of hydroxylated metabolites can be more complex and may require multi-step organic synthesis, potentially involving regioselective oxidation of the quinoline ring.
The purity and identity of all synthesized standards must be rigorously confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Comparative Analytical Methodologies
The choice of analytical technique is dictated by the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the purpose of the study (e.g., quality control, pharmacokinetic analysis).[5] High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the analysis of quinoline derivatives.[7]
Stability-Indicating HPLC-UV Method for the Parent Compound
A stability-indicating method is crucial for demonstrating that the analytical procedure can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Experimental Protocol:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for quinoline derivatives.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring the UV spectrum of the analyte; a wavelength of maximum absorbance should be chosen.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., mobile phase) to an appropriate concentration.
Caption: General workflow for HPLC-UV analysis.
Method Validation (Based on ICH Q2(R1) Guidelines): [8]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from degradation products and excipients. Peak purity should be demonstrated. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | 98.0% to 102.0% recovery. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant changes in results with deliberate small variations in method parameters (e.g., pH, flow rate). |
Quantitative LC-MS/MS Method for Parent and Metabolite in Plasma
For the quantification of drugs and their metabolites in biological matrices such as plasma, LC-MS/MS is the gold standard due to its high sensitivity and selectivity.[9]
Experimental Protocol:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (U)HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column with a smaller particle size (e.g., < 2 µm) for improved resolution and speed.
-
Mobile Phase: Similar to the HPLC-UV method, but using MS-compatible buffers (e.g., ammonium formate or ammonium acetate).
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification. Precursor-to-product ion transitions for the parent compound and its metabolite need to be optimized.
-
Sample Preparation: Protein precipitation or solid-phase extraction (SPE) to remove matrix components from the plasma sample.
Caption: General workflow for quantitative LC-MS/MS bioanalysis.
Method Validation (Based on FDA Bioanalytical Method Validation Guidance): [10]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix. |
| Calibration Curve | At least 6 non-zero standards with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Recovery | Consistent and reproducible. |
| Stability | Analyte stability established under various conditions (freeze-thaw, short-term, long-term, post-preparative). |
Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating methods and understanding the degradation pathways of a drug substance.[11] The parent compound should be subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 105 °C) and storage at 60 °C.
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.
The degradation samples should be analyzed by the developed stability-indicating HPLC-UV method to assess the extent of degradation and the formation of degradation products.
Data Interpretation and Reporting
All analytical data must be accurately recorded and reported. For method validation, a comprehensive report should be generated that includes the experimental procedures, all raw data, and a summary of the results against the pre-defined acceptance criteria.[2] For sample analysis, system suitability tests must be performed before each run to ensure the performance of the chromatographic system.
Conclusion
This guide provides a comprehensive framework for establishing analytical standards and methodologies for this compound and its predicted metabolites. While based on established principles and data from analogous compounds, it is imperative that these proposed methods are subjected to rigorous in-laboratory validation to ensure their suitability for their intended purpose. Adherence to regulatory guidelines and a commitment to scientific integrity are the cornerstones of generating reliable and reproducible analytical data in drug development.
References
-
U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
- Alsante, K. M., et al. (2014). Forced Degradation Studies. In Handbook of Stability Testing in Pharmaceutical Development (pp. 59-106). Springer.
-
European Patent Office. EP 0195135 A1: A process for the preparation of quinoline carboxylic acid derivatives. [Link]
-
European Medicines Agency. ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
Altabrisa Group. What Is FDA Method Validation Guidance and Its Importance?. [Link]
-
Walsh Medical Media. An Overview of Bioanalytical Methods. [Link]
-
Journal of Pharmaceutical Science and Technology. Bioanalytical Method Development –Determination of Drugs in Biological Fluids. [Link]
- Tuvesson, H., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 293-304.
-
PubChem. This compound. [Link]
- Marella, A., et al. (2013). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S3628-S3640.
-
Science.gov. stability-indicating rp-hplc method: Topics by Science.gov. [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masspec.scripps.edu [masspec.scripps.edu]
- 7. scilit.com [scilit.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medcraveonline.com [medcraveonline.com]
The Quinoline Scaffold: A Comparative In Silico Analysis of Enzyme Inhibition
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1] Its versatile structure has been the foundation for a multitude of synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide provides a comparative overview of in silico docking studies of various quinoline derivatives against key enzymatic targets, offering insights into their potential mechanisms of action and structure-activity relationships (SAR).
The Power of In Silico Docking in Drug Discovery
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] In drug discovery, it is instrumental in understanding drug-receptor interactions, predicting the binding affinity of ligands, and guiding the rational design of more potent and selective inhibitors.[7] This in silico approach significantly reduces the time and cost associated with traditional drug screening by prioritizing compounds for further experimental validation.[7]
Comparative Docking Analysis of Quinoline Derivatives
This guide explores the inhibitory potential of quinoline derivatives against three critical classes of enzymes: DNA Gyrase and Topoisomerases, Protein Kinases, and Cyclooxygenase (COX) enzymes.
DNA Gyrase and Topoisomerases: Disrupting Bacterial Replication and Cancer Proliferation
Bacterial DNA gyrase and human topoisomerases are essential enzymes that control the topological state of DNA, making them prime targets for antibacterial and anticancer therapies, respectively.[8][9] Quinoline derivatives have shown significant promise as inhibitors of these enzymes.[10][11][12]
Mechanism of Action: Quinoline-based inhibitors typically function by binding to the enzyme-DNA complex, stabilizing the cleavage complex and leading to double-strand DNA breaks and subsequent cell death.[13][14] Some derivatives act as competitive inhibitors of DNA binding to the enzyme.[8]
Comparative Docking Studies:
| Quinoline Derivative Class | Target Enzyme | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 4-Substituted Cyclobutylphenyl Quinolines | Bacterial DNA Gyrase | 1KZN | -6.093 to -9.023 | Ala 1120, Deoxyribonucleotides | [10][15] |
| Novel Quinoline Derivatives | E. coli DNA Gyrase | - | - | - | [11] |
| Indolo[3,2-c]quinolines | Topoisomerase I | - | - | - | [12] |
| Indolo[3,2-c]quinolines | Topoisomerase II | - | - | - | [12] |
| Pyrazolo[4,3-f]quinolines | Topoisomerase IIα | - | - | - | [16] |
Note: Direct comparison of docking scores across different studies should be approached with caution due to variations in software, force fields, and docking protocols.
Key Insights:
-
Docking studies have revealed that hydrogen bonding and pi-pi stacking interactions with deoxyribonucleotides and key amino acid residues within the binding pocket are crucial for the inhibitory activity of quinoline derivatives against DNA gyrase.[10]
-
For topoisomerase inhibitors, the tetracyclic indoloquinoline ring system has shown significant binding to nucleic acids, contributing to their inhibitory effect.[12]
Protein Kinases: Modulating Cellular Signaling in Cancer
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer.[5][17] Quinoline derivatives have emerged as potent inhibitors of various protein kinases, including VEGFR-2, EGFR, and ATM kinase.[17][18][19]
Mechanism of Action: Many quinoline-based kinase inhibitors are competitive inhibitors of ATP, binding to the hinge region of the kinase domain.[17] The quinoline nitrogen often plays a crucial role in forming hydrogen bonds with the kinase hinge region.[17][19]
Comparative Docking Studies:
| Quinoline Derivative Class | Target Enzyme | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Quinoline-3-carboxamides | ATM Kinase | - | High Selectivity | Hinge Region | [17] |
| Various Quinoline Derivatives | VEGFR-2 Tyrosine Kinase | 2XV7 | - | - | [18] |
| 2-Styrylquinolines | EGFR | - | - | Tyr1159, Met1160 | [19] |
| Serine/threonine kinase STK10 | 6I2Y | - | - | - | [5] |
Key Insights:
-
Molecular docking studies of quinoline-3-carboxamides have demonstrated their high selectivity for ATM kinase over other closely related DDR kinases.[17]
-
For VEGFR-2 inhibitors, pharmacophore modeling combined with 3D-QSAR and docking has elucidated the key structural features required for potent inhibition.[18]
-
Interactions such as π-π stacking with tyrosine residues and hydrogen bonding with methionine residues in the active site are pivotal for the stabilization of the ligand-protein complex in EGFR.[19]
Cyclooxygenase (COX) Enzymes: Targeting Inflammation
Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins, which are mediators of inflammation and pain.[20][21] Certain quinoline derivatives have been investigated as COX inhibitors.[20]
Mechanism of Action: Quinoline-based COX inhibitors are designed to bind to the active site of COX-1 and/or COX-2, preventing the conversion of arachidonic acid to prostaglandins.[20]
Comparative Docking Studies:
| Quinoline Derivative Class | Target Enzyme | Docking Score (Kcal/mol) | Key Interacting Residues | Reference |
| Quinoline-thiadiazole Derivatives | COX-1 | -5.87 to -8.56 | - | [20] |
Key Insights:
-
Molecular docking of quinoline-thiadiazole derivatives has shown favorable binding energies, suggesting their potential as anti-inflammatory agents.[20]
-
Structure-activity relationship studies indicate that the nature and position of substituents on the quinoline ring are critical for the pharmacological activity and target specificity of these derivatives.[21]
Experimental Protocol: A Generalized Molecular Docking Workflow
The following protocol outlines the essential steps for performing a molecular docking study, which is a common thread in the referenced literature.[7][18][22]
Step 1: Ligand and Protein Preparation
-
Ligand Preparation: The 2D structures of the quinoline derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is then performed using a suitable force field.
-
Protein Preparation: The 3D crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and the protein structure is optimized and minimized.
Step 2: Active Site Definition and Grid Generation
-
The binding site (active site) of the protein is identified, often based on the location of a co-crystallized ligand or through literature analysis.
-
A grid box is generated around the defined active site to specify the search space for the docking algorithm.
Step 3: Molecular Docking
-
The prepared ligands are docked into the prepared protein's active site using a docking program (e.g., AutoDock, Glide).[6][23]
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
Step 4: Analysis of Docking Results
-
The docking results are analyzed to identify the best-docked poses for each ligand based on the docking scores and binding energies.
-
The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are visualized and analyzed to understand the binding mode.[22]
Step 5: Post-Docking Analysis (Optional but Recommended)
-
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is performed to assess the drug-likeness of the compounds.[17][22]
-
Molecular Dynamics Simulations: For the most promising candidates, molecular dynamics simulations can be performed to assess the stability of the ligand-protein complex over time.[5][17]
Visualizing the Process and Pathways
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinoline derivative.
Conclusion
The quinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Comparative docking studies provide invaluable insights into the structure-activity relationships of quinoline derivatives and their potential to inhibit a diverse range of enzymes. This guide highlights the power of in silico approaches to accelerate the drug discovery process by identifying promising candidates for further preclinical and clinical development. The versatility of the quinoline nucleus, coupled with the precision of computational chemistry, paves the way for the design of next-generation enzyme inhibitors with enhanced potency, selectivity, and drug-like properties.
References
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). PubMed Central.
- Docking and 3D QSAR Studies on Substituted Cyclobutylphenyl Quinoline Derivatives as Inhibitors of Bacterial DNA Gyrase. (n.d.). PubMed.
- Synthesis, antimicrobial evaluation, and docking studies of novel 4-substituted quinazoline derivatives as DNA-gyrase inhibitors. (n.d.). PubMed.
- Review of new quinoline compounds and their pharmacological effects. (2024).
- Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. (2021). MDPI.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2025). ResearchGate.
- Review of Quinoline Derivatives. (n.d.). Jetir.Org.
- Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. (2020). PubMed.
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). NIH.
- Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. (2025). ResearchGate.
- Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (n.d.). PubMed Central.
- Identification of novel bacterial DNA gyrase inhibitors: An in silico study. (n.d.). PubMed Central.
- Design, Synthesis and Insilico Studies of Quinoline Derivatives. (2025).
- Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (n.d.). Research Journal of Pharmacy and Technology.
- Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. (n.d.). Arabian Journal of Chemistry.
- Synthesis docking and qsar studies of quinoline derivatives. (2024).
- (PDF) Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. (2025). ResearchGate.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central.
- Design, Synthesis, and Molecular Docking Studies of Indolo[3,2-c]Quinolines as Topoisomerase Inhibitors. (n.d.). Genes & Cells.
- Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV | Request PDF. (2025). ResearchGate.
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PubMed Central.
- In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. (2025). BonViewPress.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed Central.
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). TÜBİTAK Academic Journals.
- Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. (n.d.).
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). MDPI.
- Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. (2023). Semantic Scholar.
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2013).
- Quinine. (n.d.). Wikipedia.
- The Diverse Biological Landscape of Quinoline Derivatives: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
- Synthesis, molecular docking and pharmacological studies of novel quinoline derivative as anticancer agent that targets topoisomerase IIB | Request PDF. (n.d.). ResearchGate.
- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of new quinoline compounds and their pharmacological effects. [wisdomlib.org]
- 5. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and docking study of new quinoline derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Docking and 3D QSAR Studies on Substituted Cyclobutylphenyl Quinoline Derivatives as Inhibitors of Bacterial DNA Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Cancer Agents in Medicinal Chemistry [genescells.ru]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, antimicrobial evaluation, and docking studies of novel 4-substituted quinazoline derivatives as DNA-gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 19. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rjptonline.org [rjptonline.org]
- 21. benthamdirect.com [benthamdirect.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis docking and qsar studies of quinoline derivatives [wisdomlib.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
This document provides a detailed protocol for the safe handling and disposal of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. As a fluorinated quinoline derivative, this compound requires specific disposal procedures to ensure the safety of laboratory personnel, prevent chemical incompatibilities, and maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. This compound is a halogenated organic compound with several associated risks.[1][2] The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] |
| Target Organ Toxicity | H335: May cause respiratory irritation[1] |
The key takeaway from this assessment is the compound's classification as a halogenated organic chemical . The presence of the trifluoromethyl group dictates its segregation into a specific waste stream to accommodate its disposal requirements, which typically involve high-temperature incineration capable of scrubbing acidic and toxic gases (like hydrogen fluoride) generated during combustion.[3][4]
Immediate Safety and Handling Protocols
Adherence to strict safety protocols is mandatory to mitigate the risks identified above.
Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted while wearing the appropriate PPE.
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves.[5] | Protects against dermal absorption and skin irritation.[1] Gloves must be inspected before use and disposed of as solid hazardous waste after handling. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[5][6] | Prevents eye contact and serious irritation.[1] |
| Lab Coat | Full-length laboratory coat. | Minimizes the risk of skin contact with clothing. |
| Respirator | NIOSH-approved respirator. | Required if there is a risk of generating dust or aerosols, particularly when handling the solid compound outside of a fume hood.[6][7] |
Engineering Controls
-
Ventilation: All handling of this compound, especially weighing and transferring the solid powder, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[7]
Step-by-Step Disposal Procedure
Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sewer drain.[5][6] The following procedure outlines the correct methodology for waste management.
Step 1: Waste Characterization and Segregation
The single most important step in this process is correct waste segregation.
-
Identify as Halogenated: Due to the trifluoromethyl group, all waste containing this compound must be classified as "Halogenated Organic Waste." [2]
-
Segregate at the Source: Keep this waste stream separate from all other waste types, especially non-halogenated organic waste.[8][9] Co-mingling increases disposal costs and complexity, as the entire volume would require treatment as halogenated waste.[9] Never mix incompatible materials, such as strong oxidizers or bases, in the same waste container.[5][10]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a designated, leak-proof container made of a chemically compatible material (e.g., glass or high-density polyethylene) with a secure screw-top cap.[5][11]
-
Label Correctly: Before adding any waste, affix a "Hazardous Waste" label.[8][12] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" and any solvents present.
-
An accurate list of all components and their approximate percentages.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).
-
Step 3: Collection of Waste Streams
Different forms of waste must be collected appropriately.
-
Solid Waste:
-
Collect unused or expired reagent, contaminated weigh paper, and disposable items (e.g., gloves, wipes) in a dedicated solid waste container labeled for "Solid Halogenated Organic Waste."
-
-
Liquid Waste:
-
If the compound is in a solvent, collect the solution in a container labeled for "Liquid Halogenated Organic Waste."
-
Ensure the solvent is compatible with the container.
-
-
Decontamination of Empty Containers (Triple-Rinse Procedure):
-
Rinse the empty container (e.g., the original bottle) three times with a suitable solvent (e.g., acetone or ethanol).
-
The first rinsate is highly contaminated and must be collected and disposed of as liquid halogenated hazardous waste.[6]
-
Subsequent rinsates should also be collected as hazardous waste unless your institution's EHS policy explicitly states otherwise.
-
After triple-rinsing, deface the original label on the container and dispose of it according to institutional guidelines for clean glassware or plastic.[6]
-
Step 4: Storage and Final Disposal
-
Accumulation: Store the sealed and labeled hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) near the point of generation.[11][12] The container must be kept closed except when adding waste.[8]
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of an accidental spill or exposure, immediate action is critical.
-
Spill:
-
Evacuate the immediate area and alert personnel nearby.
-
Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[5]
-
Carefully sweep or scoop the absorbed material into the designated solid halogenated hazardous waste container. Avoid creating dust.[7]
-
Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
For large spills, evacuate the laboratory and contact your institution's EHS or emergency response team immediately.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][13]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and running water. Seek medical attention if irritation develops or persists.[13]
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[7][13]
-
Ingestion: Do NOT induce vomiting. Immediately give a glass of water and contact a poison control center or seek immediate medical attention.[7][13]
-
References
- Proper Disposal of 2-(2-Chloroethyl)
- Technical Resource Document: Treatment Technologies for Halogen
- This compound | C13H10F3NO3 | CID 2737196.
- Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Labor
- Hazardous Waste Segregation. (University of California, Santa Cruz)
- How to Ensure Safe Chemical Waste Disposal in Labor
- Halogenated Organic Liquids - Standard Operating Procedure. (Braun Research Group, University of Illinois Urbana-Champaign)
- Managing Hazardous Chemical Waste in the Lab. (American Chemical Society)
- Organic Solvents Waste Disposal. (Cornell University Environmental Health and Safety)
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. (Benchchem)
- Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate Safety Information.
- How to Dispose of Chemical Waste in a Lab Correctly. (GAIACA)
- Laboratory Hazardous Waste Disposal Guidelines. (Central Washington University)
- Regulations for Hazardous Waste Generated at Academic Labor
- Ethyl 4-hydroxy-6-(trifluoromethyl)
- Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. (Cole-Parmer)
- Quinoline Safety D
- ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)
- Safety D
- Laboratory waste disposal procedure
- Laboratory Waste Disposal Guidelines. (University of Sharjah)
- Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
- Federal Register/Vol. 84, No.
- ETHYL 4-HYDROXY-8-(TRIFLUOROMETHOXY)
- Safety Data Sheet.
- OSHA Respirator Requirements for Selected Chemicals. (NIOSH, Centers for Disease Control and Prevention)
- Ethyl 3-(2-ethoxy-2-oxoethoxy)-6-(trifluoromethyl)furo[3,2-c]quinoline-2-carboxylate.
- Safety D
Sources
- 1. This compound | C13H10F3NO3 | CID 2737196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. gmpsop.com [gmpsop.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
